Technical Documentation Center

2-Nitro-4-phenylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Nitro-4-phenylbenzoic acid
  • CAS: 99847-13-9

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-Nitro-4-phenylbenzoic Acid: Synthesis, Characterization, and Applications

Abstract This technical guide provides an in-depth analysis of 2-Nitro-4-phenylbenzoic acid (CAS No: 18211-41-1), a bifunctional biaryl compound of significant interest to the chemical and pharmaceutical sciences. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 2-Nitro-4-phenylbenzoic acid (CAS No: 18211-41-1), a bifunctional biaryl compound of significant interest to the chemical and pharmaceutical sciences. The presence of both a carboxylic acid and a nitro group on a biphenyl scaffold makes this molecule a versatile intermediate for organic synthesis. The biphenyl-2-carboxylic acid framework is recognized as a "privileged structure" in drug discovery, capable of interacting with multiple biological targets. This document details its chemical identity, physicochemical properties, spectroscopic profile, primary synthetic routes, key chemical transformations, and applications, with a focus on providing actionable insights for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

2-Nitro-4-phenylbenzoic acid, also known as 4'-Nitro-[1,1'-biphenyl]-2-carboxylic acid, is a solid organic compound whose structure is foundational to its utility. The molecule's two phenyl rings are twisted relative to each other, and its functional groups—a carboxylic acid and a nitro group—are positioned for diverse reactivity.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C", pos="0,0!"]; C7 [label="C", pos="1.4,-0.4!"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", fontcolor="#202124", xlabel=" O", labelloc=t, labeljust=l]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="OH", fontcolor="#EA4335"]; N1 [label="N+", fontcolor="#4285F4"]; O3 [label="O-", fontcolor="#EA4335"]; O4 [label="O", fontcolor="#EA4335"];

// Position nodes for benzoic acid ring C1 [pos="-1.2,1.2!"]; C2 [pos="-2.4,0.7!"]; C3 [pos="-2.4,-0.7!"]; C4 [pos="-1.2,-1.2!"]; C5 [pos="0,-1.7!"]; C6 [pos="0,0!"];

// Position nodes for phenyl ring C7 [pos="1.4,-0.4!"]; C8 [pos="2.6,-0.9!"]; C9 [pos="3.3,-0.1!"]; C10 [pos="2.8,0.8!"]; C11 [pos="1.6,1.1!"]; C12 [pos="0.7,0.7!"];

// Position functional groups C13 [pos="-0.7,2.1!"]; O1 [pos="-0.2,2.8!"]; O2 [pos="-1.9,2.4!"]; N1 [pos="4.0,1.5!"]; O3 [pos="3.5,2.4!"]; O4 [pos="5.0,1.4!"];

// Draw bonds C6 -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [style=invis]; // for layout C1 -- C13 [len=1.5]; C13 -- O1 [len=1.5, style=double]; C13 -- O2 [len=1.5];

C6 -- C12 [len=1.5]; C12 -- C11 [len=1.5]; C11 -- C10 [len=1.5]; C10 -- C9 [len=1.5]; C9 -- C8 [len=1.5]; C8 -- C7 [len=1.5]; C7 -- C12 [style=invis]; // for layout

C10 -- N1 [len=1.5]; N1 -- O3 [len=1.5, style=double]; N1 -- O4 [len=1.5];

// Aromatic rings (approximated with single/double bonds for display) edge[style=solid]; C1-C2; C3-C4; C5-C6; C7-C8; C9-C10; C11-C12; edge[style=double]; C2-C3; C4-C5; C6-C1; C8-C9; C10-C11; C12-C7;

} Caption: Structure of 2-Nitro-4-phenylbenzoic acid.

The key physicochemical properties are summarized below. While comprehensive experimental data is not widely published, the following table consolidates available and predicted values.

PropertyValueSource(s)
CAS Number 18211-41-1[1]
Molecular Formula C₁₃H₉NO₄[1]
Molecular Weight 243.21 g/mol [1]
IUPAC Name 2-(4-nitrophenyl)benzoic acid
Synonyms 4'-Nitro-[1,1'-biphenyl]-2-carboxylic acid, 2-carboxy-4'-nitrobiphenyl
Appearance Yellow to white solid[2]
Melting Point 223-230 °C[1][2]
Boiling Point 420.4±20.0 °C (Predicted)[1]
Solubility Expected to be soluble in DMSO, DMF; sparingly soluble in less polar solvents.

Spectroscopic Profile

A comprehensive spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra are not widely available in the public domain, the structural features of 2-Nitro-4-phenylbenzoic acid allow for a reliable prediction of its key spectroscopic signatures.

  • ¹H Nuclear Magnetic Resonance (¹H NMR): The spectrum is expected to show complex signals in the aromatic region (δ 7.4-8.4 ppm). The protons on the nitrophenyl ring, influenced by the strong electron-withdrawing nitro group, would likely appear as two distinct doublets. The four protons on the other phenyl ring would present as a more complex multiplet. The carboxylic acid proton is anticipated as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), which may exchange with deuterium in solvents like D₂O.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR): The spectrum will display multiple signals in the aromatic region (δ 120-150 ppm). The carbon atom attached to the nitro group will be significantly deshielded. The carbonyl carbon of the carboxylic acid is expected to appear in the δ 165-175 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

    • O-H Stretch: A very broad band from the carboxylic acid hydroxyl group, typically in the 2500-3300 cm⁻¹ range.

    • C=O Stretch: A strong, sharp absorption from the carbonyl group around 1700-1725 cm⁻¹.

    • N-O Stretch (NO₂): Two characteristic strong absorptions are expected for the nitro group: an asymmetric stretch around 1510-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

    • C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Synthesis Methodologies: A Comparative Overview

The creation of the biaryl C-C bond is the central challenge in synthesizing 2-Nitro-4-phenylbenzoic acid. Two classical and powerful cross-coupling reactions are primarily employed: the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-catalyzed Ullmann condensation.

FeatureSuzuki-Miyaura CouplingUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Copper (e.g., Cu powder, CuI)
Reactants Halobenzoic acid + Nitrophenylboronic acidHalobenzoic acid + Nitrohalobenzene
Conditions Mild (RT to moderate heating)Harsh (Often >200 °C)
Yields Typically High (80-99%)Moderate to Good
Advantages High yields, excellent functional group tolerance, mild conditionsUtilizes readily available starting materials, historically established
Disadvantages Cost of palladium catalyst, potential for catalyst poisoningHarsh conditions, stoichiometric copper often needed, lower functional group tolerance

Expert Rationale: For modern laboratory and process chemistry, the Suzuki-Miyaura coupling is overwhelmingly the preferred method. Its mild reaction conditions preserve sensitive functional groups elsewhere in the molecule, and the high yields often simplify purification. The Ullmann reaction, while historically significant, is generally reserved for specific substrates where the Suzuki coupling may fail or when cost is a primary driver and harsh conditions are tolerable.[3]

dot graph "synthesis_workflows" { rankdir=LR; splines=ortho; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", color="#34A853"];

} Caption: Comparative workflows for major synthetic routes.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical lab-scale synthesis adapted from procedures for similar biaryl carboxylic acids.[4][5]

Materials:

  • 2-Bromobenzoic Acid

  • 4-Nitrophenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 4-nitrophenylboronic acid (1.1 equiv), and potassium phosphate (2.5 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Via syringe, add anhydrous toluene (to achieve ~0.2 M concentration of the limiting reagent) and deionized water (20% of toluene volume).

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure 2-Nitro-4-phenylbenzoic acid.

Detailed Protocol: Ullmann Condensation

This protocol is based on classical Ullmann procedures which require high temperatures.[6][7]

Materials:

  • 2-Chlorobenzoic acid

  • 1-Iodo-4-nitrobenzene

  • Copper bronze (activated)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sand (optional, as a heat transfer agent)

Procedure:

  • Activation of Copper (Critical Step): Stir commercial copper bronze with a 2% solution of iodine in acetone for 10 minutes. Filter, wash the solid with a 1:1 mixture of acetone:concentrated HCl to dissolve copper iodide, then wash with pure acetone and dry under vacuum.[6]

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 2-chlorobenzoic acid (1.0 equiv), 1-iodo-4-nitrobenzene (1.0 equiv), and activated copper bronze (2.0 equiv).

  • Add anhydrous DMF as the solvent.

  • Under an inert atmosphere, heat the reaction mixture to reflux (or to ~215-225 °C in a high-boiling solvent like nitrobenzene if DMF is insufficient) with vigorous stirring.[6]

  • Maintain the temperature for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture. Pour it slowly into a beaker containing ice and concentrated HCl to precipitate the product and dissolve copper salts.

  • Stir until the precipitate is well-formed. Collect the crude solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent.

Chemical Reactivity and Key Transformations

The dual functionality of 2-Nitro-4-phenylbenzoic acid is the cornerstone of its synthetic value. Selective transformations can be performed at either the nitro group or the carboxylic acid.

Reduction of the Nitro Group

The most common and synthetically valuable transformation is the reduction of the nitro group to a primary amine, yielding 2-(4-aminophenyl)benzoic acid. This amine is a versatile handle for further derivatization, such as amide or sulfonamide formation, enabling the construction of diverse molecular libraries for drug screening.

Common Reducing Agents:

  • Catalytic Hydrogenation: H₂, Palladium on carbon (Pd/C) in a solvent like ethanol or ethyl acetate. This is a clean and efficient method.

  • Metal/Acid Reduction: Tin(II) chloride (SnCl₂) in the presence of a strong acid (HCl) or iron (Fe) powder in acetic acid.

The Cadogan Reductive Cyclization: Access to Carbazoles

A paramount application of this molecule is its conversion into carbazole derivatives via the Cadogan reaction. This intramolecular reductive cyclization is typically mediated by a trivalent phosphorus reagent, such as triethyl phosphite P(OEt)₃, at high temperatures. The reaction proceeds through the deoxygenation of the nitro group to a reactive nitrene intermediate, which then attacks the adjacent phenyl ring to form the carbazole core.[8][9]

dot graph "cadogan_mechanism" { rankdir=LR; node [shape=none, fontname="Helvetica"]; edge [fontname="Helvetica"]; bgcolor="#F1F3F4";

} Caption: Mechanism of the Cadogan reaction.

This transformation is of high importance as the carbazole motif is a key structural component in many biologically active molecules and functional organic materials.[10]

Applications in Research and Drug Development

2-Nitro-4-phenylbenzoic acid is primarily a building block, not an end-product. Its value lies in the complex molecular scaffolds it enables.

  • Synthetic Intermediate: It is a crucial precursor for multi-step syntheses. The ability to first perform chemistry on the carboxylic acid (e.g., form an amide) and then reduce the nitro group allows for a controlled, stepwise assembly of complex structures.

  • Privileged Scaffold in Medicinal Chemistry: The biphenyl-2-carboxylic acid core is found in numerous approved drugs, particularly in the "sartan" class of antihypertensives (though they typically feature a tetrazole group instead of the carboxylic acid). This suggests the scaffold has favorable properties for binding to biological targets.[8]

  • Precursor to Bioactive Carbazoles: As detailed above, its most direct application is in the synthesis of carbazoles. Carbazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Safety and Handling

  • Hazard Classification (Anticipated):

    • Skin Irritant

    • Serious Eye Irritant

    • May cause respiratory irritation

  • Personal Protective Equipment (PPE):

    • Eyes: Wear chemical safety goggles or a face shield.

    • Skin: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a dry, cool, and well-ventilated place.

  • Disposal:

    • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-Nitro-4-phenylbenzoic acid is a highly valuable and versatile intermediate in organic synthesis. Its bifunctional nature allows for selective chemical modifications, providing pathways to a diverse range of more complex molecules. The compound's utility is particularly pronounced in the synthesis of carbazole derivatives and in the construction of molecular libraries for drug discovery, leveraging its privileged biphenyl-2-carboxylic acid scaffold. A thorough understanding of its synthesis, particularly the robust Suzuki-Miyaura coupling, and its key chemical transformations, is essential for researchers aiming to exploit its full potential in the development of novel pharmaceuticals and advanced materials.

References

  • CAS 18211-41-1 | 4'-Nitro-[1,1'-biphenyl]-2-carboxylic acid. Hoffman Fine Chemicals. Available at: [Link]

  • 2,2'-dinitrobiphenyl. Organic Syntheses Procedure. Available at: [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. National Institutes of Health. Available at: [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Available at: [Link]

  • 4-Nitro-1,1'-biphenyl. PubChem. Available at: [Link]

  • Visible-light-driven Cadogan reaction. ScienceDirect. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • A general scheme on Cadogan cyclization. ResearchGate. Available at: [Link]

  • [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. PubChem. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. (2025-08-07). Available at: [Link]

  • (1,1'-Biphenyl)-4-carboxylic acid, 4'-nitro-. ChemBK. (2024-04-09). Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Université de Montréal. (2010-11-10). Available at: [Link]

  • Cadogan–Sundberg indole synthesis. Wikipedia. Available at: [Link]

  • C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan /Cadogan-Sundberg Reaction. ResearchGate. Available at: [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • synthesis of 2-nitrophenyl esters of organic acids and carboxylic polymers. ResearchGate. (2025-08-06). Available at: [Link]

  • Synthesis method of 2-nitro-4-substituted phenylacetic acid. Google Patents.
  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. (2020-10-07). Available at: [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Nitro-4-phenylbenzoic Acid and Its Isomers for Researchers and Drug Development Professionals

Executive Summary This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of nitrophenylbenzoic acid derivatives, with a primary focus on the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of nitrophenylbenzoic acid derivatives, with a primary focus on the structural isomer 2-Nitro-4-phenylbenzoic acid. It has come to our attention that specific experimental data for 2-Nitro-4-phenylbenzoic acid is not extensively available in current literature. Therefore, to provide a thorough and practical resource, this guide will leverage detailed information on the well-characterized isomer, 2-(4-Nitrophenyl)benzoic acid (CAS No. 18211-41-1), as a predictive analogue. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic and synthetic potential of this class of compounds.

A Note on Isomeric Specificity

It is crucial to distinguish between the different isomers of nitrophenylbenzoic acid, as their structural variations can lead to significant differences in their chemical reactivity and biological activity. This guide will clearly differentiate between the target compound, 2-Nitro-4-phenylbenzoic acid, and its illustrative analogue, 2-(4-Nitrophenyl)benzoic acid.

Introduction to the Nitrophenylbenzoic Acid Scaffold

The biphenyl-2-carboxylic acid framework is recognized as a "privileged structure" in the field of drug discovery.[1][2] This is due to its capacity to bind to a variety of biological targets with high affinity. The incorporation of a nitro group onto this scaffold, as seen in nitrophenylbenzoic acids, introduces a versatile functional group that can be chemically manipulated, opening avenues for the synthesis of diverse molecular libraries for drug screening.[1][3] The nitro group's electron-withdrawing properties also influence the molecule's electronic characteristics, making it a person of interest in materials science.[1]

Physicochemical and Spectroscopic Properties

While specific experimental data for 2-Nitro-4-phenylbenzoic acid is sparse, the fundamental properties can be predicted based on its chemical structure and by comparison with its well-documented isomer, 2-(4-Nitrophenyl)benzoic acid.

Molecular Formula and Weight

Both 2-Nitro-4-phenylbenzoic acid and its isomer 2-(4-Nitrophenyl)benzoic acid share the same molecular formula and molecular weight.

  • Molecular Formula: C₁₃H₉NO₄[4]

  • Molecular Weight: 243.21 g/mol [4]

Structural and Physicochemical Data Summary

The following table summarizes the key identifiers for 2-(4-Nitrophenyl)benzoic acid, which are expected to be similar for 2-Nitro-4-phenylbenzoic acid, with the exception of the CAS number.

PropertyValue (for 2-(4-Nitrophenyl)benzoic acid)Reference
IUPAC Name 2-(4-nitrophenyl)benzoic acid[1][4]
CAS Number 18211-41-1[1][2][4]
InChI Key IVKKQTQLZURECG-UHFFFAOYSA-N[4]
Appearance Expected to be a solid[5]
Melting Point Data not readily available[2]
Boiling Point Data not readily available[2]
Solubility Expected to be soluble in common organic solvents like DMSO and DMF[5]
Predicted Spectroscopic Profile

The following spectroscopic features are predicted for 2-Nitro-4-phenylbenzoic acid based on the known characteristics of the 2-(4-Nitrophenyl)benzoic acid isomer.[2][6]

¹H NMR Spectroscopy
  • Aromatic Protons: Complex multiplets are expected in the aromatic region (approximately δ 7.4-8.4 ppm).[1][2] The protons on the different phenyl rings will exhibit distinct splitting patterns due to their chemical environments.

  • Carboxylic Proton: A broad singlet is anticipated at a downfield chemical shift (δ > 10 ppm), the observation of which may depend on the solvent and concentration.[1]

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal for the carboxylic acid carbon (C=O) is typically observed in the δ 165-175 ppm range.[1]

  • Aromatic Carbons: Multiple signals are expected between δ 120-150 ppm. The carbon atom attached to the nitro group (C-NO₂) would be significantly downfield.[1]

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad absorption band from the carboxylic acid hydroxyl group, typically in the 2500-3300 cm⁻¹ range.[2]

  • C=O Stretch: A strong, sharp absorption from the carbonyl group is expected around 1700-1725 cm⁻¹.[2]

  • N-O Stretch (NO₂): Two strong, characteristic absorptions for the nitro group are anticipated: an asymmetric stretch around 1510-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[2]

  • C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.[2]

Mass Spectrometry
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 243.21) is expected.[2]

Synthesis of Nitrophenylbenzoic Acids

The synthesis of the biphenyl core of nitrophenylbenzoic acids is a key challenge that can be addressed by several modern organic chemistry methodologies. The two most prominent routes are the Suzuki-Miyaura coupling and the Ullmann condensation.[5][7]

Method 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely utilized palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organohalide.[7] This method is favored for its high yields, mild reaction conditions, and broad functional group tolerance.[7]

Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)benzoic Acid via Suzuki-Miyaura Coupling [3]

This protocol details the synthesis of the isomer 2-(4-Nitrophenyl)benzoic acid and serves as a representative procedure.

Materials:

  • 2-Bromobenzoic Acid (C₇H₅BrO₂)

  • 4-Nitrophenylboronic Acid (C₆H₆BNO₄)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Organic Solvent (e.g., 1,4-Dioxane)

  • Water

Procedure:

  • To a reaction vessel, add 2-bromobenzoic acid (1.00 g, 4.97 mmol), 4-nitrophenylboronic acid (0.91 g, 5.47 mmol), palladium(II) acetate (22.3 mg, 0.099 mmol), and SPhos (85.6 mg, 0.199 mmol).

  • Add potassium phosphate (K₃PO₄) and a suitable organic solvent.

  • The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a designated time, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then acidified with an aqueous acid solution (e.g., 1M HCl) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure 2-(4-nitrophenyl)benzoic acid.

Method 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of carbon-carbon bonds between two aryl halides, catalyzed by copper.[7] While traditionally requiring harsh reaction conditions, modern modifications have improved its applicability.[7]

Workflow Comparison: Suzuki-Miyaura vs. Ullmann

G cluster_suzuki Suzuki-Miyaura Coupling cluster_ullmann Ullmann Condensation s1 Aryl Halide + Arylboronic Acid s2 Pd Catalyst & Base s1->s2 s3 Mild Conditions (RT to 100°C) s2->s3 s4 High Yield (often >90%) s3->s4 u1 Two Aryl Halides u2 Copper Catalyst (Stoichiometric) u1->u2 u3 Harsh Conditions (>150°C) u2->u3 u4 Moderate to High Yield u3->u4

Caption: A comparison of Suzuki-Miyaura and Ullmann reaction workflows.

Applications in Research and Drug Development

Nitrophenylbenzoic acid derivatives are valuable intermediates in various fields due to their versatile chemical nature.

Pharmaceutical Synthesis

The core structure of nitrophenylbenzoic acid is a key component in the synthesis of more complex molecules with potential biological activity.[1] The nitro group can be readily reduced to an amine, providing a reactive handle for further functionalization and the creation of diverse chemical libraries for high-throughput screening.[3]

Heterocyclic Synthesis

A significant application of these compounds is in the synthesis of carbazole derivatives.[8] The presence of the nitro group allows for reductive cyclization reactions, such as the Cadogan reaction, which is a key strategy in forming the carbazole core.[8] The carbazole motif is a prominent structural component in many biologically active molecules and functional organic materials.[8]

Diagram of Reductive Cyclization to a Carbazole

G start 2-Nitrophenylbenzoic Acid Derivative reagent Reducing Agent (e.g., P(OEt)₃) start->reagent Cadogan Reaction intermediate Nitrene Intermediate (transient) reagent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Carbazole-4-carboxylic Acid Derivative cyclization->product

Caption: Reductive cyclization of a 2-nitrophenylbenzoic acid derivative.

Materials Science

The electronic properties imparted by the electron-withdrawing nitro group make these molecules interesting candidates for the design of functional materials with specific optical or electronic characteristics.[1]

Conclusion

2-Nitro-4-phenylbenzoic acid and its isomers represent a class of compounds with significant potential in both medicinal chemistry and materials science. While a comprehensive experimental profile for 2-Nitro-4-phenylbenzoic acid is yet to be fully established in the public domain, the extensive data available for its isomer, 2-(4-Nitrophenyl)benzoic acid, provides a solid foundation for predicting its properties and reactivity. The synthetic versatility of the nitrophenylbenzoic acid scaffold, particularly through modern cross-coupling reactions, ensures its continued importance as a building block for novel therapeutic agents and functional materials. Further research into the specific biological activities of the various isomers is warranted to fully unlock their potential.

References

  • PubChem. (n.d.). 2-(4-Nitrophenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link][4]

  • PubChem. (n.d.). 4-nitro-2-(3-nitrophenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link][9]

Sources

Foundational

Solubility profile of 2-Nitro-4-phenylbenzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Nitro-4-phenylbenzoic Acid in Organic Solvents Abstract The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Nitro-4-phenylbenzoic Acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical physicochemical property that governs process development, formulation design, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Nitro-4-phenylbenzoic acid. Due to the current absence of extensive, publicly available experimental solubility data for 2-Nitro-4-phenylbenzoic acid, this document focuses on the foundational principles, experimental methodologies, and thermodynamic modeling required to establish a complete solubility profile. We will leverage data from structurally related nitrobenzoic acid isomers to illustrate key concepts and provide a comparative analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of a Solubility Profile

2-Nitro-4-phenylbenzoic acid is a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. The introduction of a nitro group and the specific isomeric arrangement of the phenyl and carboxylic acid moieties create a unique combination of polarity, hydrogen bonding capability, and molecular rigidity that dictates its interaction with various solvents. A comprehensive solubility profile is paramount for:

  • Crystallization and Purification: Selecting appropriate anti-solvents and optimizing yields.

  • Formulation Development: Designing stable and effective dosage forms.

  • Process Chemistry: Ensuring homogeneity in reaction mixtures and facilitating product isolation.

  • Pharmacokinetic Studies: Understanding dissolution rates and subsequent absorption.

This guide will navigate the essential steps to characterize the solubility of 2-Nitro-4-phenylbenzoic acid, from experimental determination to predictive modeling.

Theoretical Foundation of Solubility

The dissolution of a crystalline solute in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The solubility of 2-Nitro-4-phenylbenzoic acid in a given organic solvent is influenced by several factors:

  • Solvent Properties: The polarity, hydrogen bond donor/acceptor capacity, and size of the solvent molecules determine the extent to which they can solvate the solute molecules.

  • Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature, as the dissolution process is often endothermic[4].

The principle of "like dissolves like" provides a qualitative prediction of solubility. For 2-Nitro-4-phenylbenzoic acid, which possesses both a polar carboxylic acid group and a nitro group, as well as a large non-polar biphenyl structure, a nuanced solubility profile across a range of solvents with varying polarities is expected.

Comparative Solubility of Nitrobenzoic Acid Isomers

To illustrate the profound impact of molecular structure on solubility, the following table presents the mole fraction solubility (x) of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in a variety of organic solvents at different temperatures. This data serves as a valuable benchmark for anticipating the behavior of 2-Nitro-4-phenylbenzoic acid.

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneTolueneWater
3-Nitrobenzoic Acid
273.150.1330.0880.0650.0480.0120.0050.0003
283.150.1780.1210.0910.0680.0180.0080.0004
293.150.2350.1630.1250.0940.0260.0120.0006
303.150.3060.2180.1690.1280.0380.0180.0008
313.150.3920.2870.2260.1730.0540.0270.0011
323.150.4950.3730.2990.2310.0770.0400.0015
3,5-Dinitrobenzoic Acid
273.150.1210.0910.0720.0530.0100.0030.0002
283.150.1590.1220.0980.0720.0140.0050.0003
293.150.2070.1610.1310.0970.0200.0070.0004
303.150.2680.2110.1740.1290.0290.0110.0006
313.150.3440.2750.2290.1710.0420.0160.0008
323.150.4390.3560.2990.2250.0600.0240.0011

Data for 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid is adapted from a study on the solubilities of benzoic acid and its nitro-derivatives.[4]

Expert Interpretation: The data clearly shows that both nitrobenzoic acids are significantly more soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like ethyl acetate and acetonitrile, compared to non-polar solvents such as toluene. The presence of two nitro groups in 3,5-dinitrobenzoic acid generally leads to a slightly lower solubility compared to 3-nitrobenzoic acid in the same solvent at the same temperature, which can be attributed to stronger crystal lattice energy. For 2-Nitro-4-phenylbenzoic acid, we can hypothesize a similar trend, with good solubility in polar organic solvents.

Experimental Determination of Solubility

A robust experimental design is crucial for obtaining accurate and reproducible solubility data. The shake-flask method is a widely accepted and reliable technique.

Shake-Flask Method: A Step-by-Step Protocol

This method is based on achieving equilibrium between the solid solute and the solvent at a constant temperature.

Protocol:

  • Preparation of Supersaturated Solutions: Add an excess amount of 2-Nitro-4-phenylbenzoic acid to a series of vials, each containing a known volume of the selected organic solvents. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Verification of Equilibrium: To confirm that equilibrium has been achieved, samples of the supernatant can be taken at different time intervals (e.g., 24, 48, and 72 hours) until the measured concentration of the solute remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature. Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of 2-Nitro-4-phenylbenzoic acid in the filtered solution using a validated analytical method.

Analytical Quantification

A validated and sensitive analytical method is required to accurately measure the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for this purpose.

HPLC Method Outline:

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 analytical column, an autosampler, and data acquisition software.

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and acidified water (e.g., with 0.1% formic or phosphoric acid) is typically used for the analysis of organic acids.

  • Detection: The detection wavelength should be set at the maximum absorbance (λmax) of 2-Nitro-4-phenylbenzoic acid.

  • Calibration: A calibration curve must be prepared using standard solutions of 2-Nitro-4-phenylbenzoic acid of known concentrations.

  • Sample Analysis: The filtered saturated solutions are appropriately diluted to fall within the linear range of the calibration curve and then injected into the HPLC system. The concentration is determined by comparing the peak area of the sample to the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A Add excess 2-Nitro-4-phenylbenzoic acid to solvent B Equilibrate at constant temperature (24-72h) A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D Phase Separation E Dilute sample D->E F Quantify by HPLC E->F H Determine concentration F->H G Prepare calibration curve G->H

Caption: Experimental workflow for solubility determination using the shake-flask method.

Thermodynamic Modeling of Solubility

Thermodynamic models are invaluable for correlating experimental solubility data and for predicting solubility at different temperatures. This allows for a reduction in the number of experiments required and provides a deeper understanding of the dissolution process.

Ideal Solubility

The ideal solubility of a solute is the starting point for most thermodynamic models. It assumes that the dissolution process forms an ideal solution, where the interactions between all molecules (solute-solute, solvent-solvent, and solute-solvent) are equal. The ideal mole fraction solubility (x_ideal) can be calculated using the following equation:

ln(x_ideal) = - (ΔH_fus / R) * (1/T - 1/T_m)

where:

  • ΔH_fus is the molar enthalpy of fusion of the solute.

  • R is the universal gas constant.

  • T is the absolute temperature.

  • T_m is the melting point of the solute in Kelvin.

Commonly Used Solubility Models

Several semi-empirical models are widely used to correlate experimental solubility data.

  • The Modified Apelblat Equation: This model relates the mole fraction solubility (x) to temperature (T) using three empirical parameters (A, B, and C):

    ln(x) = A + B/T + C * ln(T)

    The parameters A and B are related to the activity coefficients in the solution, while C reflects the effect of temperature on the enthalpy of fusion[5].

  • The Buchowski-Ksiazczak (λh) Equation: This two-parameter model is particularly useful for systems where self-association of the solute occurs:

    ln[1 + λ * ((1/x) - 1)] = h * (1/T - 1/T_m)

    Here, λ and h are model parameters that account for the non-ideality of the solution[5].

  • The van't Hoff Equation: This equation can be used to determine the apparent thermodynamic properties of dissolution, such as the enthalpy (ΔH_sol), Gibbs free energy (ΔG_sol), and entropy (ΔS_sol) of solution from the temperature dependence of solubility[6][7].

  • NRTL and UNIQUAC Models: The Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are more complex activity coefficient models that can be used to describe the solid-liquid equilibria of multicomponent systems with a high degree of accuracy[8][9].

G cluster_exp Experimental Data cluster_models Thermodynamic Models cluster_output Model Outputs exp_data Solubility Data (x vs. T) apelblat Apelblat Equation exp_data->apelblat Data Fitting lambda_h λh Equation exp_data->lambda_h Data Fitting vant_hoff van't Hoff Equation exp_data->vant_hoff Data Fitting nrtl_uni NRTL/UNIQUAC exp_data->nrtl_uni Data Fitting model_params Model Parameters apelblat->model_params lambda_h->model_params thermo_props Thermodynamic Properties (ΔH, ΔS, ΔG) vant_hoff->thermo_props nrtl_uni->model_params predict_sol Predicted Solubility nrtl_uni->predict_sol model_params->predict_sol

Caption: Logical relationship between experimental data and thermodynamic models.

Conclusion

References

  • CORE. (2016). Fusion enthalpies of benzoic acid derivatives, aromatic and heteroaromatic carboxylic acids as a tool for estimation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fusion enthalpies of benzoic acid derivatives, aromatic and heteroaromatic carboxylic acids as a tool for estimation of sublimation enthalpies at 298.15 K | Request PDF. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Phenylbenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Van 't Hoff equation. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

  • ScienceDirect. (1999). Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of the Buchowski-Ksiazaczak λh model in terms of model.... Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4'-nitro-4-biphenyl ester (CAS 3916-45-8). Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-benzoic acid phenyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). The van 't Hoff Equation. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of sulfanilamide in binary solvents containing water: Measurements and prediction using Buchowski-Ksiazczak solubility model | Request PDF. Retrieved from [Link]

  • AIDIC. (n.d.). Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Predictive Local Composition Models: NRTL and UNIQUAC and their Application to Model Solid-Liquid Equilibrium of n-alkanes | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Retrieved from [Link]

  • RSC Publishing. (n.d.). RSC Advances. Retrieved from [Link]

  • ACS Publications. (2023). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. Retrieved from [Link]

  • CHEMICAL EQUILIBRIUM: STUDY MATERIAL AND NUMERICAL PROBLEMS. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Liquid Equilibria Using UNIFAC. Retrieved from [Link]

  • Wikipedia. (n.d.). UNIQUAC. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Spectroscopic and Analytical Profile of 2-Nitro-4-phenylbenzoic Acid

Abstract This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Nitro-4-phenylbenzoic acid (C₁₃H₉NO...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Nitro-4-phenylbenzoic acid (C₁₃H₉NO₄). As a substituted biphenyl carboxylic acid, this molecule serves as a potentially valuable intermediate in medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control in research and development settings. While direct experimental spectra for this specific isomer are not widely published, this guide synthesizes data from close structural analogs, theoretical principles, and established spectroscopic databases to present a robust and predictive analytical profile. We detail field-proven protocols for data acquisition and provide expert interpretation of the expected spectral features, grounded in the fundamental principles of chemical structure and reactivity. This document is intended to serve as an essential resource for researchers, analytical chemists, and drug development professionals working with this class of compounds.

Molecular Structure and Physicochemical Properties

2-Nitro-4-phenylbenzoic acid is an aromatic carboxylic acid featuring two key substituents on the benzoic acid core: a nitro group (-NO₂) at the C2 position and a phenyl group (-C₆H₅) at the C4 position. The ortho-nitro group's strong electron-withdrawing nature and its steric influence, combined with the extended conjugation provided by the C4-phenyl ring, create a unique electronic and structural environment that is directly reflected in its spectroscopic output.

PropertyValueSource
Molecular Formula C₁₃H₉NO₄N/A
Molecular Weight 243.22 g/mol [1]
CAS Number 18211-41-1[2]
Appearance Expected to be a solid[2]

Below is the chemical structure with IUPAC numbering for unambiguous referencing in the subsequent spectroscopic analysis.

G Fig. 2: NMR Data Acquisition Workflow A Sample Prep (10-20 mg in 0.7 mL solvent) B Instrument Setup (Lock, Tune, Shim) A->B C 1H Acquisition (Single Pulse) B->C D 13C Acquisition (Proton Decoupled) B->D E Data Processing (FT, Phasing, Baseline) C->E D->E F Structural Elucidation E->F

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For 2-Nitro-4-phenylbenzoic acid, the most prominent features will be from the carboxylic acid and nitro groups.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityVibrational Mode
2500-3300Broad, StrongO-H stretch (Carboxylic Acid, H-bonded)
~1700Strong, SharpC=O stretch (Carboxylic Acid)
~1530StrongN-O asymmetric stretch (Nitro group)
~1350StrongN-O symmetric stretch (Nitro group)
1600, 1450Medium-WeakC=C aromatic ring stretches
3000-3100Medium-WeakC-H aromatic stretches

Interpretation: The authoritative grounding for these assignments comes from extensive empirical data on similar compounds. [3][4]* Carboxylic Acid Group: The most telling feature is the extremely broad O-H stretch from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer. This is coupled with a very strong and sharp carbonyl (C=O) absorption around 1700 cm⁻¹.

  • Nitro Group: The presence of the nitro group is unequivocally confirmed by two strong absorptions: the asymmetric stretch around 1530 cm⁻¹ and the symmetric stretch near 1350 cm⁻¹. [3]* Aromatic Rings: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the ring C=C stretching vibrations give rise to weaker bands in the 1450-1600 cm⁻¹ region.

Standard FT-IR Experimental Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the fine powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ signals.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and label the major absorption peaks and compare them to reference tables to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For 2-Nitro-4-phenylbenzoic acid, the nominal molecular weight is 243 g/mol .

Fragmentation Analysis

Under Electron Ionization (EI), the molecule will form a molecular ion (M⁺•) at m/z 243. The fragmentation is dictated by the stability of the resulting ions and neutral losses. Research on structurally related 2-(2'-nitrophenyl)benzoic acids has shown that a primary and highly characteristic fragmentation pathway is the expulsion of the nitro group. [5] Table 4: Predicted Mass Spectrometry Fragmentation Data

m/zProposed Ion/FragmentMechanism
243[C₁₃H₉NO₄]⁺•Molecular Ion (M⁺•)
226[M - OH]⁺Loss of hydroxyl radical from COOH
198[M - COOH]⁺Loss of carboxyl radical
197[M - NO₂]⁺Loss of nitro radical (ipso-substitution)
169[M - NO₂ - CO]⁺Subsequent loss of carbon monoxide
152[C₁₂H₈]⁺•Biphenylene radical cation
77[C₆H₅]⁺Phenyl cation

Interpretation: The most diagnostic fragmentation is the loss of the NO₂ radical (46 Da) to form an abundant fragment ion at m/z 197 . [5]This occurs via an ipso-substitution, where the two phenyl rings cyclize to form a stable dibenzo[b,d]pyran-6-one cation structure. Other expected fragments include the loss of the hydroxyl group (m/z 226) and the entire carboxyl group (m/z 198).

G Fig. 3: Proposed EI-MS Fragmentation Pathway M [M]⁺• m/z 243 F197 [M - NO₂]⁺ m/z 197 (Key Fragment) M->F197 - •NO₂ F226 [M - OH]⁺ m/z 226 M->F226 - •OH F198 [M - COOH]⁺ m/z 198 M->F198 - •COOH F169 [M - NO₂ - CO]⁺ m/z 169 F197->F169 - CO

Caption: Key fragmentation pathways for 2-Nitro-4-phenylbenzoic acid.

Standard EI-MS Experimental Protocol
  • Sample Introduction: Introduce a small amount of the sample (typically <1 mg dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, often via a direct insertion probe or through a GC inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The structural confirmation of 2-Nitro-4-phenylbenzoic acid relies on a synergistic interpretation of multiple spectroscopic techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy rapidly confirms the presence of critical nitro and carboxylic acid functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns, notably the loss of the nitro group to form a stable m/z 197 ion. The data and protocols presented in this guide, synthesized from expert analysis of close structural analogs and foundational principles, provide a reliable and comprehensive reference for the analytical characterization of this compound, ensuring high standards of quality and integrity in research and development applications.

References

  • Royal Society of Chemistry. VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry. Available at: [Link].

  • Royal Society of Chemistry. Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link].

  • SpectraBase. 2-(2-Carboxy-4-nitro-phenyl)-3-nitro-benzoic acid. SpectraBase. Available at: [Link].

  • Porter, Q. N. (1985). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Australian Journal of Chemistry. Available at: [Link].

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. Available at: [Link].

  • National Institute of Standards and Technology. Benzoic acid, 2-nitro-. NIST Chemistry WebBook. Available at: [Link].

  • PubChem. 2-Nitrobenzoic acid. PubChem. Available at: [Link].

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available at: [Link].

Sources

Foundational

A Technical Guide to 2-Nitro-4-phenylbenzoic Acid as a Precursor in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Nitro-4-phenylbenzoic acid is a bifunctional organic compound of significant strategic importance in modern synthetic chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Nitro-4-phenylbenzoic acid is a bifunctional organic compound of significant strategic importance in modern synthetic chemistry. Its structure uniquely combines a biphenyl backbone, recognized as a "privileged structure" in medicinal chemistry for its ability to interact with multiple biological targets, with two distinct and orthogonally reactive functional groups: a carboxylic acid and a nitro group.[1][2][3] This dual functionality allows for a wide array of selective chemical modifications, positioning it as a versatile precursor for the synthesis of complex molecular architectures.[2][4] This guide provides an in-depth analysis of the synthesis of 2-Nitro-4-phenylbenzoic acid, details its critical role as a synthetic intermediate, and presents field-proven protocols for its transformation into high-value heterocyclic scaffolds relevant to pharmaceutical and materials science research.

Core Characteristics and Strategic Value

The utility of 2-Nitro-4-phenylbenzoic acid stems from its intrinsic chemical properties. The carboxylic acid moiety provides a reactive handle for transformations such as esterification, amide bond formation, and other nucleophilic acyl substitutions.[5] Concurrently, the nitro group serves as a latent amine, which can be unmasked via reduction to open up a vast landscape of subsequent chemical reactions, including cyclizations and further functionalization.[4]

PropertyValue
IUPAC Name 2-(4-nitrophenyl)benzoic acid[4][6]
CAS Number 18211-41-1[2][3]
Molecular Formula C₁₃H₉NO₄[2][3]
Molecular Weight 243.21 g/mol [2][3]
Synonyms 4'-Nitro[1,1'-biphenyl]-2-carboxylic acid, 2-Carboxy-4'-nitrobiphenyl[3]

Synthesis of the Biphenyl Precursor

The construction of the 2-nitro-4-phenylbenzoic acid scaffold is most efficiently achieved through modern cross-coupling methodologies, which have largely superseded classical, harsher techniques.

Preferred Route: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the state-of-the-art method for synthesizing this precursor, valued for its high yields, mild reaction conditions, and exceptional tolerance of sensitive functional groups.[7] The reaction creates the central C-C bond by coupling a 2-halobenzoic acid with 4-nitrophenylboronic acid in the presence of a palladium catalyst.[1][8] This approach avoids the high temperatures and stoichiometric copper required by older methods like the Ullmann condensation.[7]

Synthesis_Routes cluster_suzuki Suzuki-Miyaura Coupling (Preferred) cluster_ullmann Ullmann Condensation (Classical) s_reagent1 2-Bromobenzoic Acid s_product 2-Nitro-4-phenylbenzoic acid s_reagent1->s_product s_reagent2 4-Nitrophenylboronic Acid s_reagent2->s_product s_catalyst Pd(OAc)₂ / SPhos K₃PO₄ s_catalyst->s_product u_reagent1 2-Halobenzoic Acid u_product 2-Nitro-4-phenylbenzoic acid u_reagent1->u_product u_reagent2 Nitro-substituted Aryl Halide u_reagent2->u_product u_catalyst Copper (Cu) High Temp. u_catalyst->u_product

Caption: Key synthetic routes to 2-Nitro-4-phenylbenzoic acid.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is based on established methodologies for the synthesis of biphenyl carboxylic acids.[8]

Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromobenzoic AcidC₇H₅BrO₂201.021.00 g4.97
4-Nitrophenylboronic AcidC₆H₆BNO₄166.930.91 g5.47
Palladium(II) AcetatePd(OAc)₂224.5022.3 mg0.099
SPhosC₂₇H₃₁O₂P430.5085.6 mg0.199
Potassium Phosphate (K₃PO₄)K₃PO₄212.272.11 g9.94
TolueneC₇H₈-20 mL-
Water (degassed)H₂O-2 mL-

Procedure

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid (1.00 g, 4.97 mmol), 4-nitrophenylboronic acid (0.91 g, 5.47 mmol), potassium phosphate (2.11 g, 9.94 mmol), palladium(II) acetate (22.3 mg, 0.099 mmol), and SPhos (85.6 mg, 0.199 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add toluene (20 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Heat the mixture to 100 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL). Transfer to a separatory funnel and wash with water (2 x 30 mL).

  • Extraction: Extract the combined aqueous layers with ethyl acetate (2 x 30 mL). Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-Nitro-4-phenylbenzoic acid.

Core Synthetic Applications: From Precursor to Complex Scaffolds

The true value of 2-Nitro-4-phenylbenzoic acid is realized in its subsequent transformations, which provide access to a variety of complex and medicinally relevant heterocyclic systems.

The Gateway Reaction: Reduction of the Nitro Group

The most critical transformation is the reduction of the nitro group to a primary amine, yielding 2-(4-aminophenyl)benzoic acid.[2][4] This step is pivotal as it installs a nucleophilic amine that can participate in intramolecular cyclization reactions with the adjacent carboxylic acid (or its derivatives).

Common Reduction Methodologies

Reducing Agent SystemTypical ConditionsNotes
Catalytic Hydrogenation H₂ (1 atm or higher), Pd/C (5-10 mol%) in MeOH or EtOHClean, high-yielding, but may not be compatible with other reducible functional groups.[2][4]
Tin(II) Chloride (SnCl₂) SnCl₂·2H₂O in concentrated HCl or Ethyl AcetateEffective and common laboratory method; requires removal of tin salts during workup.[2][4]
Iron (Fe) Powder Fe powder in Acetic Acid or NH₄Cl (aq)Inexpensive and effective, particularly for large-scale synthesis; often referred to as the Béchamp reduction.[2][4]
Application in Heterocyclic Synthesis

The 2-(4-aminophenyl)benzoic acid intermediate is a powerful precursor for building fused polycyclic systems. The strategic placement of the amino and carboxyl groups facilitates intramolecular cyclization to form six-membered rings, leading to valuable scaffolds like phenanthridines and their derivatives.

Synthetic_Cascade start 2-Nitro-4-phenylbenzoic acid intermediate 2-Amino-4-phenylbenzoic acid start->intermediate Reduction (e.g., Fe/AcOH) activated Activated Intermediate (e.g., Amide or Acyl Chloride) intermediate->activated Activation Step product Phenanthridone Scaffold activated->product Intramolecular Cyclization

Caption: Synthetic cascade from precursor to a heterocyclic core.

3.2.1 Synthesis of Phenanthridine Scaffolds

Phenanthridines are a class of nitrogen-containing heterocycles with a wide range of biological activities, making them attractive targets in drug discovery.[9][10] The amino acid derivative obtained from the reduction step is an ideal starting point for constructing phenanthridone cores. The general strategy involves an intramolecular amide bond formation followed by cyclization.

Representative Protocol: Synthesis of a Phenanthridone Precursor

  • Amide Formation: Convert the carboxylic acid of 2-(4-aminophenyl)benzoic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, use standard peptide coupling reagents (e.g., HATU, HOBt) to form an amide with a suitable partner if further derivatization is desired.

  • Cyclization: For direct phenanthridone synthesis, heating the amino acid in a high-boiling solvent or treating the corresponding amide with a dehydrating agent (e.g., polyphosphoric acid or Eaton's reagent) can induce intramolecular cyclization to form the tricyclic phenanthridone skeleton.

3.2.2 Synthesis of Carbazole Scaffolds

An alternative powerful application involves a direct reductive cyclization of the parent nitro compound. The Cadogan reaction uses a trivalent phosphorus reagent, such as triphenylphosphine or triethyl phosphite, to deoxygenate the nitro group and induce cyclization in a single step, providing direct access to the carbazole core.[11] This method is particularly efficient for converting 2-nitrobiphenyls into carbazoles, which are key structural motifs in many biologically active molecules and functional organic materials.[11]

Conclusion

2-Nitro-4-phenylbenzoic acid is a cornerstone precursor in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its value is anchored in the biphenyl "privileged structure" and the strategic placement of two key functional groups. Modern synthetic methods, particularly the Suzuki-Miyaura coupling, allow for its efficient and scalable production. Subsequent transformations, most notably the reduction of the nitro group followed by intramolecular cyclization, provide elegant and direct pathways to high-value heterocyclic scaffolds such as phenanthridines and carbazoles. For researchers in drug development and materials science, mastering the chemistry of this precursor unlocks significant potential for innovation and discovery.

References

  • Application Note: Synthesis of 2-(4-Nitrophenyl)benzoic Acid via Palladium-Catalyzed Suzuki-Miyaura Coupling. (2025). BenchChem. 1

  • An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid. (2025). BenchChem. 7

  • Application Notes and Protocols for the Synthesis of 2-(4-Nitrophenyl)benzoic Acid Derivatives. (2025). BenchChem. 8

  • A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid. (2025). BenchChem. 2

  • 2-(4-Nitrophenyl)benzoic acid | CAS 18211-41-1. (n.d.). BenchChem. 4

  • Application Notes and Protocols: 2-(4-Nitrophenyl)benzoic Acid in Organic Synthesis. (2025). BenchChem. 11

  • 2-(4-nitrophenyl)benzoic acid CAS number and identifiers. (2025). BenchChem. 3

  • Ullmann condensation. (n.d.). Wikipedia.

  • Phenanthridine derivatives as promising new anticancer agents: synthesis, biological evaluation and binding studies. (2020). Future Medicinal Chemistry.

  • Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. (2014). Beilstein Journal of Organic Chemistry.

  • 2-(4-Nitrophenyl)benzoic acid. (n.d.). PubChem.

  • Ullmann Reaction. (n.d.). Thermo Fisher Scientific.

  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. (n.d.). MDPI.

Sources

Exploratory

Potential biological activity of 2-Nitro-4-phenylbenzoic acid derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 2-Nitro-4-phenylbenzoic Acid Derivatives Authored by a Senior Application Scientist Abstract The biphenyl-2-carboxylic acid framework is recognized as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-Nitro-4-phenylbenzoic Acid Derivatives

Authored by a Senior Application Scientist

Abstract

The biphenyl-2-carboxylic acid framework is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets with high affinity.[1][2] This technical guide delves into the therapeutic potential of a specific subclass: 2-Nitro-4-phenylbenzoic acid and its derivatives. While direct biological data on the parent compound is limited, its structural motifs—the biphenyl core, the carboxylic acid, and the nitro group—are present in numerous biologically active molecules.[2][3] This document synthesizes the available information on related compounds to project the potential anti-inflammatory, anticancer, and antimicrobial activities of this chemical class. We will explore rational synthetic pathways, plausible mechanisms of action, detailed experimental protocols for screening, and key structure-activity relationships to guide future research and drug development efforts.

The Strategic Importance of the 2-Nitro-4-phenylbenzoic Acid Scaffold

The therapeutic potential of this scaffold is derived from its constituent parts:

  • Biphenyl Moiety : This core structure provides a rigid, lipophilic backbone that can be tailored to fit into specific protein binding pockets. It is a key feature in many established drugs.[3]

  • Carboxylic Acid Group : This functional group is a versatile handle for forming esters and amides, allowing for the creation of extensive derivative libraries.[4] It often acts as a key hydrogen bond donor/acceptor, anchoring the molecule to its biological target.

  • Nitro Group (NO₂) : Far from being a passive substituent, the nitro group is a potent pharmacophore.[5] Its strong electron-withdrawing nature significantly alters the electronic properties of the molecule. It can be reduced in vivo to form reactive intermediates that are cytotoxic to microbes and cancer cells, and it serves as a crucial building block for further chemical modifications, such as reduction to an amine.[4][5]

Synthetic Strategies: From Precursors to Active Derivatives

The synthesis of the 2-(4-nitrophenyl)benzoic acid core is primarily achieved through modern cross-coupling reactions, which have largely superseded harsher, classical methods.

Core Synthesis: A Comparative Overview

The key challenge lies in forming the carbon-carbon bond between the two phenyl rings.[4][6] The Suzuki-Miyaura coupling is generally the preferred method due to its mild conditions and high functional group tolerance.[7]

ParameterSuzuki-Miyaura CouplingUllmann Condensation
Typical Yield High (often >90%)[6]Moderate to Good[7]
Reaction Temperature Mild (Room temp. to 100 °C)[6]High (often >150 °C)[6]
Catalyst Palladium complexes[6]Copper powder or salts[7]
Catalyst Loading Low (catalytic)[6]Often stoichiometric[6]
Advantages High yields, broad substrate scope, mild conditions.[7]Utilizes readily available starting materials.[7]
Disadvantages Cost of palladium catalyst.[7]Harsh conditions, lengthy reaction times.[6][7]
Generalized Experimental Workflow

The following workflow illustrates a typical synthetic and purification process for generating biaryl carboxylic acids like 2-Nitro-4-phenylbenzoic acid, which can then be further derivatized.

G cluster_synthesis Synthesis Phase cluster_workup Workup & Purification cluster_analysis Analysis & Derivatization start Starting Materials (e.g., 2-halobenzoic acid, 4-nitrophenylboronic acid) reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction 1. Combine & React quench Reaction Quenching (e.g., add water) reaction->quench 2. Isolate Crude Product extraction Liquid-Liquid Extraction (e.g., EtOAc/water) quench->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification analysis Characterization (NMR, MS, etc.) purification->analysis 3. Obtain Pure Core derivatization Further Derivatization (Amide/Ester Formation) analysis->derivatization product Final Product (2-Nitro-4-phenylbenzoic acid) derivatization->product

Caption: General workflow for synthesis and purification.

Projected Biological Activities and Mechanisms of Action

By examining related structures, we can project several promising areas of biological activity for 2-Nitro-4-phenylbenzoic acid derivatives.

Anti-Inflammatory Potential

The core scaffold is structurally related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[8] Therefore, a primary mechanism of action is likely the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.[9]

COX enzymes convert arachidonic acid into prostaglandins, which trigger inflammation, pain, and fever.[9] Derivatives of the 2-Nitro-4-phenylbenzoic acid scaffold could act as competitive inhibitors at the COX-2 active site, reducing prostaglandin production.

G AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE₂, PGI₂, etc.) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor 2-Nitro-4-phenylbenzoic Acid Derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 inflammatory pathway.

Additionally, some nitroaromatic benzoic acid derivatives have been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[1][10] This presents a second, potentially complementary, anti-inflammatory mechanism.

Anticancer Activity

The presence of a nitro group is a key feature in many compounds with demonstrated anticancer properties.[11][12][13]

  • Induction of Apoptosis : Phenylacetic acid derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines, a primary goal of many chemotherapeutics.[11]

  • Cell Cycle Arrest : Some derivatives can arrest the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[14]

  • Targeted Cytotoxicity : The electron-withdrawing nitro group can enhance the molecule's ability to interact with biological targets and may be bioreduced in hypoxic tumor environments to form cytotoxic radicals.[5]

Studies on related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed that compounds with a nitro moiety had a higher cytotoxic effect against prostate cancer (PC3) cells than analogous compounds with a methoxy group.[11][12]

Antimicrobial and Antiviral Activity

The nitro group is a well-established toxicophore for microorganisms.[5] Its mechanism often involves intracellular reduction to produce toxic nitroso and superoxide radicals that damage microbial DNA, leading to cell death.[5] This broad-spectrum activity has been leveraged in antibacterial, antifungal, and antiprotozoal drugs.[5][15]

Recent studies on related structures have also shown promise in antiviral applications. For example, 4-(2-nitrophenoxy)benzamide derivatives were designed as deubiquitinase (DUB) inhibitors and demonstrated potent in vitro activity against Adenovirus, HSV-1, and coxsackievirus.[16]

Key Experimental Protocols for Screening

For researchers investigating this class of compounds, a tiered screening approach is recommended.

Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a reliable method for assessing anti-inflammatory potential by measuring the inhibition of prostaglandin production.[17]

Objective: To determine the IC₅₀ value of test compounds against human recombinant COX-2.

Materials:

  • COX Assay Buffer

  • Human Recombinant COX-2 Enzyme

  • Fluorometric Probe (e.g., ADHP)

  • Arachidonic Acid (substrate)

  • Test compounds dissolved in DMSO

  • Positive Control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation : Prepare all reagents according to the manufacturer's instructions. Create serial dilutions of the test compounds and the positive control in DMSO, then dilute further in COX Assay Buffer.

  • Reaction Setup : To each well of the 96-well plate, add:

    • 90 µL of the buffer/enzyme/probe mixture.

    • 10 µL of the diluted test compound or control.

  • Incubation : Incubate the plate for 15 minutes at 37°C, protected from light.

  • Reaction Initiation : Add 10 µL of arachidonic acid solution to all wells to start the reaction.

  • Measurement : Immediately begin reading the fluorescence intensity every minute for 10-20 minutes using an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.

  • Data Analysis : Calculate the rate of reaction for each well. Plot the percentage of inhibition versus the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the effect of compounds on cancer cell viability.

Objective: To determine the IC₅₀ value of test compounds against a panel of human cancer cell lines (e.g., MCF-7, PC3, HepG2).[18]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well clear microplate

  • Spectrophotometric plate reader

Procedure:

  • Cell Seeding : Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include wells for vehicle control (DMSO) and untreated cells.

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition : Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization : Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Measurement : Read the absorbance at ~570 nm using the plate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot viability versus compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The 2-Nitro-4-phenylbenzoic acid scaffold represents a promising, yet underexplored, area for drug discovery. Based on the well-documented activities of its constituent parts and related molecules, derivatives of this class are prime candidates for screening as anti-inflammatory, anticancer, and antimicrobial agents.

Future research should focus on:

  • Synthesis of Diverse Libraries : Systematically modify the scaffold by creating a range of amides and esters to explore structure-activity relationships.

  • Mechanism of Action Studies : For active compounds, conduct further assays to confirm the precise mechanism (e.g., COX-1 vs. COX-2 selectivity, specific apoptosis pathways).

  • In Vivo Evaluation : Advance the most promising in vitro hits to established animal models to assess efficacy and safety, such as the carrageenan-induced paw edema model for inflammation or xenograft models for cancer.[19][20]

This guide provides a foundational framework for initiating research into this high-potential class of molecules. A systematic approach to synthesis and screening is likely to yield novel therapeutic candidates.

References

  • A Comparative Guide to the Synthetic Routes of 2-(4-nitrophenyl)benzoic acid - Benchchem. (URL: )
  • benchmark studies for 2-(4-nitrophenyl)benzoic acid synthesis protocols - Benchchem. (URL: )
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed. (URL: [Link])

  • The Evolution of Nitrophenylbenzoic Acid Derivative Synthesis: A Technical Guide - Benchchem. (URL: )
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - MDPI. (URL: [Link])

  • cross-referencing experimental data with published literature on 2-(4-nitrophenyl)benzoic acid - Benchchem. (URL: )
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - MDPI. (URL: [Link])

  • Unveiling the Bioactivity of 2-Nitrocinnamic Acid Derivatives: A Compar
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - Brieflands. (URL: [Link])

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed. (URL: [Link])

  • A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid - Benchchem. (URL: )
  • Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (URL: [Link])

  • Examples of nitroaromatic compounds in clinical trials as antitumor agents - ResearchGate. (URL: [Link])

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (URL: [Link])

  • An In-depth Technical Guide to Potential Research Areas for 2-(4-Nitrophenyl)benzoic Acid - Benchchem. (URL: )
  • A Comparative Analysis of 2-(4-nitrophenyl)benzoic Acid and its Nitrobenzoic Acid Isomers - Benchchem. (URL: )
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - MDPI. (URL: [Link])

  • Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (URL: [Link])

  • (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - ResearchGate. (URL: [Link])

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Phenylbenzoic Acids for Drug Discovery

Abstract Substituted phenylbenzoic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Their structural versatility al...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenylbenzoic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Their structural versatility allows for fine-tuning of physicochemical properties, leading to optimized potency, selectivity, and pharmacokinetic profiles. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the structure-activity relationships (SAR) of this important class of compounds. We will delve into the foundational principles of how structural modifications influence biological activity, explore their application in diverse therapeutic areas including anti-inflammatory, metabolic, and neurodegenerative diseases, as well as oncology, and provide detailed experimental and computational workflows for their study. This guide is designed to be a practical resource, offering not just a review of the field but also actionable insights and detailed protocols to empower the design and development of next-generation therapeutics based on the substituted phenylbenzoic acid core.

Part 1: Foundational Principles of Phenylbenzoic Acid SAR

The Phenylbenzoic Acid Scaffold: A Privileged Structure

The phenylbenzoic acid scaffold consists of two phenyl rings connected by a single bond, with a carboxylic acid group attached to one of the rings. This deceptively simple structure is a cornerstone of modern drug discovery. The biphenyl core provides a rigid yet conformationally flexible framework that can effectively position substituents to interact with biological targets. The carboxylic acid group is a key pharmacophoric feature, often acting as a hydrogen bond donor and acceptor, or forming salt bridges with basic residues in protein active sites. This moiety also enhances the hydrophilicity and polarity of the molecule, which can significantly impact its bioavailability.

Key Structural Modifications and Their Impact on Physicochemical Properties

The biological activity of phenylbenzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings. These substituents modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[1]

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -CF3, -Cl) and electron-donating groups (e.g., -OH, -OCH3, -CH3) alter the pKa of the carboxylic acid and the electron density of the aromatic rings, influencing binding interactions.

  • Lipophilicity: The addition of lipophilic groups (e.g., alkyl chains, halogens) can enhance membrane permeability and binding to hydrophobic pockets in target proteins.[2][3] However, excessive lipophilicity can lead to poor solubility and off-target effects.

  • Steric Effects: The size and position of substituents can create steric hindrance or favorable van der Waals interactions within a binding site, impacting both potency and selectivity.

The Role of the Carboxylic Acid Moiety

The carboxylic acid group is a critical determinant of the biological activity of many phenylbenzoic acid derivatives.[4] It can form strong hydrogen bonds with amino acid residues like arginine, serine, and tyrosine in enzyme active sites or receptor binding pockets.[4] This interaction is often essential for anchoring the molecule in the correct orientation for optimal activity. Furthermore, the carboxylic acid can be esterified to create prodrugs with improved oral bioavailability, which are then hydrolyzed in vivo to release the active acidic drug.

Part 2: Therapeutic Applications and Mechanistic Insights

The versatility of the substituted phenylbenzoic acid scaffold has led to its application in a wide array of therapeutic areas.

Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes

Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the phenylbenzoic acid structure.[5]

2.1.1. Mechanism of Action

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[6] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[6] While inhibition of COX-2 is responsible for the anti-inflammatory effects, concurrent inhibition of COX-1 can lead to gastrointestinal side effects.[5]

2.1.2. SAR for COX Inhibition

The development of selective COX-2 inhibitors has been a major goal in NSAID research. Key SAR insights include:

  • The acidic moiety is crucial for binding to a conserved arginine residue (Arg120) in the active site of both COX isoforms.[4]

  • A larger, more flexible substituent on the second phenyl ring can selectively occupy a hydrophobic side pocket present in COX-2 but not COX-1, leading to COX-2 selectivity.[4]

CompoundR1R2R3R4COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Flurbiprofen HFHH0.51.30.38
Celecoxib HSO2NH2CF3H>1000.04>2500
Compound 3e ClHClH134.50.72186.8
Compound 3f BrHBrH145.20.60242.0

Data for Flurbiprofen and Celecoxib are representative values. Data for compounds 3e and 3f are from[1].

2.1.3. In Silico Modeling

Molecular docking studies have been instrumental in elucidating the binding modes of phenylbenzoic acid derivatives within the COX active sites.[4] These studies reveal key hydrogen bonding and hydrophobic interactions that govern potency and selectivity, providing a rational basis for the design of new analogs.[4][7]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

2.2.1. Mechanism of Action

PPARs are nuclear receptors that play a critical role in regulating lipid and glucose metabolism.[8] Agonists of PPARs, particularly the PPARγ subtype, are used in the treatment of type 2 diabetes.[8] Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs), thereby modulating the expression of target genes.[9]

2.2.2. SAR for PPAR Agonism

The design of potent and selective PPAR agonists relies on understanding their specific SAR:

  • A polar head group, often a carboxylic acid, is required to interact with the polar residues in the ligand-binding domain.

  • A central aromatic core, such as the biphenyl system, provides the scaffold for positioning other functional groups.

  • A hydrophobic tail is necessary to occupy a large hydrophobic pocket in the ligand-binding domain.

CompoundPPARγ Binding Affinity (pKi)PPARγ Transactivation (pEC50)Lipogenesis (pEC50)
Ciglitazone 5.515.52< 5.0
Rosiglitazone 7.337.05-7.377.05
Farglitazar 8.949.45-9.468.83

Data is a compilation from reference[8].

Transthyretin (TTR) Stabilizers for Amyloidosis

2.3.1. Mechanism of Action

Transthyretin (TTR) is a transport protein that can dissociate into monomers, which then misfold and aggregate into amyloid fibrils, leading to TTR amyloidosis.[10] Small molecules, including some substituted phenylbenzoic acids, can bind to the thyroxine-binding sites of the TTR tetramer, stabilizing it and preventing its dissociation.[10]

2.3.2. SAR for TTR Stabilization

Key structural features for TTR stabilization include:

  • A central scaffold that can fit into the hydrophobic thyroxine-binding pocket.

  • Halogen substituents on the phenyl rings that can form halogen bonds with specific residues in the binding site.

  • The carboxylic acid group often forms interactions at the entrance of the binding pocket.

CompoundTTR Stabilization in human serum (EC50, µM)
Diflunisal 3.2
Tafamidis 1.3
Tolcapone 0.7
AG10 0.4

Data is a compilation from reference[11].

Anticancer Agents: Diverse Mechanisms of Action

Substituted phenylbenzoic acids have demonstrated anticancer activity through various mechanisms.[5][12]

2.4.1. Targeting Various Pathways

Some derivatives act as inhibitors of dihydrofolate reductase, an enzyme crucial for nucleotide synthesis.[12] Others function as selective agonists for retinoic acid receptors (RARs), which are involved in cell proliferation and differentiation.[12] The versatility of the scaffold allows for the development of compounds that target a wide range of cancer-related pathways.[5][12]

2.4.2. SAR for Anticancer Activity

The SAR for anticancer activity is highly dependent on the specific target. For example, in a series of biphenyl carboxylic acids, a benzyloxy substituent was found to be potent against breast cancer cell lines.[5]

CompoundCell LineIC50 (µM)
Compound 5 MCF-7100
Compound 3j MCF-79.92
Compound 3j MDA-MB-2319.54
Compound 3a MCF-710.14
Compound 3a MDA-MB-23110.78

Data for compound 5 is from[12]. Data for compounds 3j and 3a are from[5].

Part 3: Experimental Workflows in Phenylbenzoic Acid SAR Studies

A systematic approach combining chemical synthesis, biological evaluation, and computational modeling is essential for elucidating the SAR of substituted phenylbenzoic acids.

Synthesis of Substituted Phenylbenzoic Acid Analogs

3.1.1. Core Synthetic Strategies

Two common and powerful methods for the synthesis of substituted phenylbenzoic acids are the Suzuki-Miyaura coupling and amide bond formation.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide is a highly efficient method for forming the biphenyl core.[13][14]

  • Amide Bond Formation: The carboxylic acid moiety can be coupled with various amines using standard coupling reagents (e.g., HATU, DCC) to generate a diverse library of amides.[15][16][17]

3.1.2. Example Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid and phenylboronic acid.[13]

  • To a 50 mL two-neck flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add a solution of 320 mg (8.00 mmol) of sodium hydroxide in 8 mL of water.

  • With stirring, add 496 mg (2.00 mmol) of 3-iodobenzoic acid.

  • To this solution, add 268 mg (2.20 mmol) of phenylboronic acid and 3.54 mg (0.020 mmol) of palladium(II) chloride.

  • Stir the mixture at room temperature for 10 minutes.

  • Filter the reaction mixture and dilute the filtrate with 100 mL of water.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid and dissolve it in approximately 30 mL of tert-butyl methyl ether.

  • Filter the ether solution through a short plug of silica gel, wash with water in a separatory funnel, and dry over sodium sulfate.

  • Filter off the drying agent and evaporate the solvent to obtain the crystalline product.

In Vitro Biological Evaluation

3.2.1. COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[1]

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the enzyme (ovine COX-1 or human recombinant COX-2), heme, and the test compound or vehicle control.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Measure the absorbance at a specific wavelength (e.g., 595 nm) over time.

  • Calculate the percent inhibition and determine the IC50 value.

3.2.2. PPARγ Competitive Binding Assay (TR-FRET)

This assay determines the binding affinity of a compound to the PPARγ ligand-binding domain (LBD).[18]

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the PPARγ LBD, a fluorescently labeled PPARγ ligand (tracer), and the test compound.

  • Incubate for 1-2 hours at room temperature.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • A decrease in the FRET signal indicates displacement of the tracer by the test compound.

  • Calculate the IC50 value from the dose-response curve.

3.2.3. Transthyretin Stabilization Assay (Western Blot)

This assay assesses the ability of a compound to stabilize the TTR tetramer under denaturing conditions.[11]

  • Incubate human serum with the test compound or vehicle control for a specified time.

  • Treat the samples with acid to induce dissociation of the TTR tetramer into monomers.

  • Neutralize the samples and run them on a non-denaturing polyacrylamide gel.

  • Transfer the proteins to a membrane and probe with an anti-TTR antibody.

  • Visualize the bands corresponding to the TTR tetramer and monomer.

  • Quantify the band intensities to determine the extent of stabilization.

3.2.4. Anticancer Activity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[12]

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm.

  • Calculate the percent cell viability and determine the IC50 value.

Computational Chemistry Workflow

3.3.1. Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to correlate the biological activity of a series of compounds with their physicochemical properties.[2][3]

G A 1. Data Collection: Compile a dataset of phenylbenzoic acid analogs with their measured biological activities (e.g., IC50). B 2. Molecular Descriptor Calculation: Calculate various physicochemical properties (e.g., logP, electronic parameters, steric descriptors) for each molecule. A->B C 3. Model Development: Use statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model correlating descriptors with activity. B->C D 4. Model Validation: Assess the predictive power of the model using internal and external validation techniques. C->D E 5. Prediction and Design: Use the validated QSAR model to predict the activity of new, untested compounds and guide the design of more potent analogs. D->E

Caption: A typical workflow for a QSAR study.

3.3.2. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[4][7]

G A 1. Target Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare it for docking (e.g., add hydrogens, remove water). B 2. Ligand Preparation: Generate the 3D structure of the phenylbenzoic acid derivative and assign appropriate charges and protonation states. A->B C 3. Docking Simulation: Use a docking program to systematically search for the best binding poses of the ligand in the active site of the protein. B->C D 4. Scoring and Analysis: Rank the docked poses based on a scoring function that estimates the binding affinity. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts). C->D E 5. SAR Interpretation: Use the docking results to rationalize the observed SAR and propose modifications to improve binding. D->E

Caption: A general workflow for molecular docking.

Part 4: Future Directions and Conclusion

Emerging Targets and Novel Applications

The exploration of new biological targets for substituted phenylbenzoic acids is an active area of research. These include novel enzymes, ion channels, and receptors implicated in a variety of diseases. The development of dual-target inhibitors, such as dual sEH/FAAH inhibitors for pain management, represents a promising strategy.[19]

Innovations in Synthesis and Screening

Advances in synthetic methodologies, such as flow chemistry and automated synthesis, are enabling the rapid generation of large libraries of phenylbenzoic acid derivatives for high-throughput screening. Furthermore, the development of more sophisticated in vitro and in silico models, including organ-on-a-chip technology and artificial intelligence-driven drug design, will accelerate the discovery of new drug candidates.

Concluding Remarks

The substituted phenylbenzoic acid scaffold continues to be a remarkably fruitful starting point for the design of new therapeutic agents. A thorough understanding of its structure-activity relationships, guided by a synergistic interplay of chemical synthesis, biological evaluation, and computational modeling, is paramount for unlocking its full therapeutic potential. This guide has provided a comprehensive overview of the key principles and practical workflows involved in the SAR-driven discovery of drugs based on this privileged structure. By leveraging these insights, researchers can continue to develop innovative and effective treatments for a wide range of human diseases.

References

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Quantitative structure--activity relationship (QSAR) studies on non steroidal anti-inflammatory drugs (NSAIDs). PubMed. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. PMC - NIH. Available at: [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. Available at: [Link]

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available at: [Link]

  • Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. ResearchGate. Available at: [Link]

  • Experimental approaches to study PPARγ agonists as antidiabetic drugs. ResearchGate. Available at: [Link]

  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Available at: [Link]

  • Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. PMC - NIH. Available at: [Link]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. NIH. Available at: [Link]

  • Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. Available at: [Link]

  • Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. ResearchGate. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. sfera - Unife. Available at: [Link]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. Available at: [Link]

  • Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Available at: [Link]

  • Transthyretin Stabilization by AG10 in Symptomatic Transthyretin Amyloid Cardiomyopathy. JACC. Available at: [Link]

  • In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. PMC - NIH. Available at: [Link]

  • Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available at: [Link]

  • Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. RSC Publishing. Available at: [Link]

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available at: [Link]

  • General structure‐activity relationship (SAR) requirements for natural... ResearchGate. Available at: [Link]

  • Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). SlideShare. Available at: [Link]

  • Understanding Changes in Functional Capacity After TTR Stabilization in Patients With Transthyretin Cardiac Amyloidosis. Circulation: Heart Failure. Available at: [Link]

  • Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Quantitative Structure - Activity Relationship (QSAR) Studies on Non Steroidal Anti-Inflammatory Drugs (NSAIDs). Request PDF - ResearchGate. Available at: [Link]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. Available at: [Link]

  • PPARs in Clinical Experimental Medicine after 35 Years of Worldwide Scientific Investigations and Medical Experiments. MDPI. Available at: [Link]

  • Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy. IRIS. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. SpringerLink. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. Available at: [Link]

  • Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. Hindawi. Available at: [Link]

  • Development of Quantitative Structure–Anti-Inflammatory Relationships of Alkaloids. MDPI. Available at: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • NMR Measurements Reveal the Structural Basis of Transthyretin Destabilization by Pathogenic Mutations. Biochemistry - ACS Publications. Available at: [Link]

  • Scheme 3. Synthesis of the carboxylic acids and final phenylbenzoates. ResearchGate. Available at: [Link]

  • Identification of PPARγ Agonists from Natural Sources Using Different In Silico Approaches. Thieme Connect. Available at: [Link]

  • Process for preparing substituted benzoic acid. Google Patents.
  • Class (74) Structure Activity relationship (SAR) of NSAIDs. Medicinal Chemistry 01. B.Pharmacy. YouTube. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]

  • In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PMC - NIH. Available at: [Link]

Sources

Exploratory

2-Nitro-4-phenylbenzoic acid as a building block for heterocyclic compounds

An In-depth Technical Guide: 2-Nitro-4-phenylbenzoic Acid as a Strategic Building Block for Heterocyclic Compound Synthesis Introduction: The Strategic Value of a Privileged Scaffold In the landscape of medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 2-Nitro-4-phenylbenzoic Acid as a Strategic Building Block for Heterocyclic Compound Synthesis

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently appear in molecules of significant interest. 2-Nitro-4-phenylbenzoic acid is one such entity, built upon the biphenyl-2-carboxylic acid scaffold, which is recognized as a "privileged structure" capable of binding to multiple biological targets.[1][2] Its value lies not only in this core structure but in the strategic placement of two highly versatile functional groups: a nitro moiety and a carboxylic acid. This guide elucidates the chemical logic behind using 2-nitro-4-phenylbenzoic acid as a precursor for constructing complex heterocyclic systems, focusing on the synthesis of phenanthridinones and carbazoles—two classes of compounds with profound importance in drug discovery and functional materials.

The nitro group serves as a masked amine and a potent handle for reductive cyclization strategies, while the carboxylic acid provides a key anchoring point for intramolecular reactions, most notably amide bond formation.[2][3] This bifunctional arrangement allows for a convergent and efficient approach to building fused ring systems that would otherwise require more linear and less efficient synthetic routes.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material is paramount for any synthetic endeavor. The properties of 2-nitro-4-phenylbenzoic acid are summarized below.

PropertyValue
IUPAC Name 2-(4-nitrophenyl)benzoic acid
CAS Number 18211-41-1
Molecular Formula C₁₃H₉NO₄
Molar Mass 243.21 g/mol [4]
Appearance Solid
¹H NMR Complex multiplets in the aromatic region (~δ 7.4-8.4 ppm); broad singlet for the carboxylic proton (>10 ppm).[1]
¹³C NMR Carbonyl carbon signal typically in the δ 165-175 ppm range.[1]
IR Spectroscopy (cm⁻¹) O-H Stretch: 2500-3300 (broad)C=O Stretch: 1700-1725 (strong)N-O Asymmetric Stretch: 1510-1550 (strong)N-O Symmetric Stretch: 1340-1380 (strong)[1]

Synthetic Accessibility of the Building Block

The utility of a building block is directly tied to its accessibility. 2-Nitro-4-phenylbenzoic acid is readily synthesized via modern cross-coupling methodologies, primarily the Suzuki-Miyaura coupling and the Ullmann condensation.

  • Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is often the preferred method due to its mild conditions, high yields, and broad functional group tolerance.[5] It typically involves coupling a 2-halobenzoic acid with 4-nitrophenylboronic acid.[5][6]

  • Ullmann Condensation : A classical, copper-catalyzed method, the Ullmann reaction couples two aryl halides.[7][8][9][10] While historically significant, it often requires harsher conditions (high temperatures) and stoichiometric amounts of copper compared to palladium-catalyzed methods.[5][7][11]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_ullmann Ullmann Condensation s_start1 2-Halobenzoic Acid s_prod 2-Nitro-4-phenylbenzoic Acid s_start1->s_prod + s_start2 4-Nitrophenylboronic Acid s_start2->s_prod s_cat Pd Catalyst (e.g., Pd(OAc)₂/SPhos) s_cat->s_prod Milder Conditions u_start1 2-Halobenzoic Acid u_prod 2-Nitro-4-phenylbenzoic Acid u_start1->u_prod + u_start2 Nitro-substituted Aryl Halide u_start2->u_prod u_cat Copper Catalyst u_cat->u_prod Harsher Conditions

Caption: Primary synthetic routes to 2-nitro-4-phenylbenzoic acid.

Core Application I: Synthesis of Phenanthridinones via Reductive Cyclization

Phenanthridinones are a class of nitrogen-containing heterocyclic compounds present in various pharmaceuticals and bioactive natural products.[12] The synthesis from 2-nitro-4-phenylbenzoic acid is a powerful demonstration of intramolecular cyclization, where the nitro and carboxylic acid groups are brought together to form a lactam.

The overall transformation involves two key steps:

  • Reduction of the Nitro Group : The nitro group is reduced to a primary amine (–NH₂). This can be achieved with various reducing agents, such as tin(II) chloride (SnCl₂), iron in acidic media (Fe/HCl), or catalytic hydrogenation (H₂/Pd-C).

  • Intramolecular Amidation (Lactamization) : The newly formed amine nucleophilically attacks the carboxylic acid carbonyl, leading to cyclization and the formation of the stable, six-membered lactam ring of the phenanthridinone core.

Caption: Workflow for phenanthridinone synthesis.

Experimental Protocol: Synthesis of Phenanthridin-6(5H)-one

This protocol describes a common one-pot reductive cyclization using iron as the reducing agent.

Materials:

  • 2-Nitro-4-phenylbenzoic acid

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Procedure:

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitro-4-phenylbenzoic acid (e.g., 2.43 g, 10 mmol) and ethanol (100 mL).

  • Addition of Reagents : Stir the mixture to achieve a suspension. Add iron powder (e.g., 2.80 g, 50 mmol, 5 equivalents) followed by the slow, dropwise addition of concentrated HCl (e.g., 1 mL).

  • Reaction : Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

  • Workup - Neutralization : After completion, cool the reaction to room temperature. Carefully filter the mixture through a pad of celite to remove excess iron and iron salts, washing the pad with additional ethanol.

  • Solvent Removal : Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction : Redissolve the residue in ethyl acetate (100 mL) and water (50 mL). Transfer to a separation funnel. Neutralize the aqueous layer by slowly adding a saturated solution of NaHCO₃ until effervescence ceases and the pH is ~7-8.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : The crude phenanthridinone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Core Application II: Synthesis of Carbazoles via Cadogan Cyclization

Carbazoles are another vital class of N-heterocycles found in natural products and functional organic materials.[13] The Cadogan reaction provides a powerful method for their synthesis from 2-nitrobiphenyls through a deoxygenative cyclization mediated by a trivalent phosphorus reagent, such as triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃).[3][14][15]

The key to this reaction is the ability of the phosphine or phosphite to act as an oxygen scavenger, reductively removing the oxygen atoms from the nitro group. This process is believed to generate a transient nitrene intermediate which then undergoes electrophilic insertion into a nearby C-H bond on the adjacent phenyl ring to form the five-membered pyrrole ring of the carbazole system.[16]

Experimental Protocol: Synthesis of 9H-Carbazole-4-carboxylic Acid

Materials:

  • 2-Nitro-4-phenylbenzoic acid

  • Triethyl phosphite (P(OEt)₃)

  • High-boiling solvent (e.g., o-dichlorobenzene or diphenyl ether)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, distillation apparatus (for solvent removal).

Procedure:

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-nitro-4-phenylbenzoic acid (e.g., 2.43 g, 10 mmol) in a high-boiling solvent.

  • Reagent Addition : Add an excess of triethyl phosphite (e.g., 3-5 equivalents) to the solution.

  • Reaction : Heat the mixture to a high temperature (typically 150-200 °C) and maintain reflux for several hours (6-24 h). The reaction is often accompanied by the evolution of gas. Monitor the reaction by TLC.

  • Workup : Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, it can be collected by filtration.

  • Solvent and Reagent Removal : If the product remains in solution, remove the excess triethyl phosphite and the solvent under high vacuum distillation.

  • Purification : The crude 9H-carbazole-4-carboxylic acid can be purified by recrystallization or by washing with a suitable solvent to remove impurities.

Mechanistic Insights: The Cadogan Reaction

The precise mechanism of the Cadogan reaction has been a subject of study, but it is widely accepted to proceed through the deoxygenation of the nitro group. The trivalent phosphorus reagent sequentially removes oxygen atoms, likely forming nitroso and then nitrene intermediates.

G node_start 2-Nitrobiphenyl Derivative R-NO₂ node_nitroso Nitroso Intermediate R-N=O node_start->node_nitroso + P(OR)₃ node_p P(OR)₃ node_po O=P(OR)₃ node_p->node_po - O node_nitrene Nitrene Intermediate R-N: node_nitroso->node_nitrene + P(OR)₃, - O=P(OR)₃ node_product Carbazole Product node_nitrene->node_product Intramolecular C-H Insertion

Sources

Foundational

The Synthesis of Nitrophenylbenzoic Acids: A Technical Guide from Historical Foundations to Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract Nitrophenylbenzoic acids and their derivatives are a cornerstone in medicinal chemistry and materials science, finding critical applications as pre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenylbenzoic acids and their derivatives are a cornerstone in medicinal chemistry and materials science, finding critical applications as precursors and pharmacophores in a range of fields, notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of nitrophenylbenzoic acid synthesis. It navigates from the foundational Ullmann and Goldberg reactions of the early 20th century to contemporary, high-efficiency protocols. This guide is designed to provide researchers and drug development professionals with a deep understanding of the synthetic landscape, emphasizing the causality behind experimental choices and providing validated, step-by-step methodologies for key transformations.

Historical Context: The Dawn of Aryl-Aryl Bond Formation

The story of nitrophenylbenzoic acid synthesis is intrinsically linked to the development of cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds. The pioneering work of Fritz Ullmann and Irma Goldberg in the early 1900s laid the groundwork for this field, with their discoveries remaining relevant even today.[1]

The Ullmann Condensation: A Revolutionary, Albeit Harsh, Beginning

First reported in 1903, the Ullmann condensation was a groundbreaking method for synthesizing biaryl compounds.[1] In the context of nitrophenylbenzoic acids, this reaction traditionally involves the copper-promoted coupling of an aryl halide with another aromatic ring. For instance, a halogenated nitrobenzoic acid could be coupled with benzene or a substituted benzene.

The classical Ullmann conditions were notoriously harsh, often requiring:

  • High temperatures, frequently exceeding 200°C.

  • Polar aprotic solvents like nitrobenzene or dimethylformamide (DMF).

  • Stoichiometric amounts of copper powder or copper salts.[1]

These demanding conditions limited the reaction's scope and functional group tolerance. However, the fundamental principle of copper-mediated aryl coupling was established, paving the way for future refinements.

The Goldberg Reaction: Expanding the Scope to C-N Coupling

A few years after the initial discovery of the Ullmann condensation, Irma Goldberg, a student of Ullmann's, expanded the utility of copper-catalyzed cross-coupling to include the formation of carbon-nitrogen bonds. This reaction, now known as the Goldberg reaction, is pivotal in the synthesis of N-phenylanthranilic acids, the core scaffold of many fenamate NSAIDs.[1] This reaction typically involves the coupling of an aryl halide with an aniline derivative.

Evolution of Synthetic Methodologies: Towards Milder and More Efficient Protocols

The inherent limitations of the classical Ullmann and Goldberg reactions spurred decades of research aimed at developing milder, more efficient, and more versatile synthetic protocols.

Ligand-Accelerated Catalysis

A significant breakthrough came with the discovery that the addition of ligands could dramatically accelerate the rate of copper-catalyzed cross-coupling reactions. This allowed for reactions to be carried out at lower temperatures and with lower catalyst loadings. Key classes of ligands that have proven effective include:

  • Diamines

  • Amino acids (e.g., L-proline)

  • 1,10-phenanthroline[1]

Soluble Copper Catalysts

The use of soluble copper(I) and copper(II) salts, often in combination with the aforementioned ligands, has largely replaced the use of heterogeneous copper powder. This has led to more reproducible reaction outcomes and a better understanding of the catalytic cycle.

Modern Cross-Coupling Reactions: The Rise of Palladium Catalysis

While copper catalysis remains relevant, the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the synthesis of biaryl compounds, including nitrophenylbenzoic acids. The Suzuki coupling typically involves the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. This method offers several advantages over traditional Ullmann-type reactions, including:

  • Milder reaction conditions

  • Greater functional group tolerance

  • Higher yields and purities

Core Synthetic Strategies: A Practical Guide

The synthesis of a specific nitrophenylbenzoic acid isomer generally involves two key transformations: a cross-coupling reaction to form the biaryl scaffold and a nitration reaction to introduce the nitro group. The order of these steps can be varied to achieve the desired regiochemistry.

Nitration of Phenylbenzoic Acid

One common strategy is the direct nitration of a phenylbenzoic acid precursor. The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution.[2] The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[2]

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents on the aromatic rings. The carboxylic acid group is a meta-directing group, while the phenyl group is an ortho-, para-directing group. The interplay of these directing effects, along with steric hindrance, determines the final product distribution.

Experimental Protocol: Nitration of Benzoic Acid to 3-Nitrobenzoic Acid [3]

CAUTION: This experiment involves the use of strong, concentrated acids. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Preparation of the Nitrating Mixture:

    • In a small Erlenmeyer flask, cool 1 mL of concentrated sulfuric acid (H₂SO₄) and 0.67 mL of concentrated nitric acid (HNO₃) per gram of benzoic acid to 0°C or less in an ice/water/salt bath.

    • Slowly add the sulfuric acid to the nitric acid while maintaining the low temperature. Keep this nitrating mixture cold.

  • Preparation of the Reaction Mixture:

    • In a separate large beaker, cool 2.5 mL of concentrated H₂SO₄ per gram of benzoic acid to 0°C or less.

    • Slowly add the dry, solid benzoic acid to the cold sulfuric acid, ensuring the temperature does not exceed 5°C. The mixture will become paste-like.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise to the benzoic acid/sulfuric acid slurry while stirring vigorously.

    • Maintain the reaction temperature below 5°C throughout the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.

  • Workup and Isolation:

    • Pour the reaction mixture over a generous amount of crushed ice in a beaker.

    • The 3-nitrobenzoic acid will precipitate as a white solid.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 3-nitrobenzoic acid.

Cross-Coupling Strategies

Alternatively, the biaryl scaffold can be constructed using a cross-coupling reaction between a nitrated and a non-nitrated aromatic precursor.

Experimental Protocol: Classical Ullmann Condensation for N-Phenylanthranilic Acid [1]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-bromobenzoic acid (10 mmol), aniline (10 mmol), potassium carbonate (25 mmol), and copper bronze (4 mmol) in 40 mL of DMF.

  • Reaction:

    • Heat the mixture to reflux with constant stirring for 4 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and pour it over ice.

    • Filter the mixture to remove any insoluble materials.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of 4 to precipitate the N-phenylanthranilic acid.

    • Collect the solid product by vacuum filtration and wash with cold water.

Data Presentation: A Comparative Overview

The following table summarizes and compares various synthetic methodologies for the preparation of nitrophenylbenzoic acids and their precursors, highlighting the evolution from harsh, classical methods to milder, more efficient modern protocols.

Reaction TypeReactantsCatalyst/ReagentsSolventTemperature (°C)Yield (%)Reference
Classical Ullmann 2-bromobenzoic acid, anilineCopper bronze, K₂CO₃DMFRefluxModerate[1]
Nitration Benzoic acidConc. HNO₃, Conc. H₂SO₄-< 582-86[3][4]
Oxidation p-NitrotolueneNa₂Cr₂O₇, H₂SO₄WaterBoiling82-86[4]
Oxidation 3-nitro-4-methoxy benzyl chlorideHNO₃-0-110High[5]
Suzuki Coupling Aryl halide, Arylboronic acidPd catalyst, BaseVariousRoom Temp - RefluxHighGeneral Knowledge

Visualization of Key Processes

The Ullmann Condensation Mechanism

The precise mechanism of the Ullmann reaction is complex and still a subject of some debate. However, a generally accepted pathway involves the oxidative addition of the aryl halide to a copper(I) species, followed by a transmetalation-like step with a second copper-aryl species, and finally reductive elimination to form the biaryl product and regenerate the copper(I) catalyst.

Ullmann_Mechanism Aryl-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Aryl-X->Oxidative_Addition Cu(I) Copper(I) Catalyst Cu(I)->Oxidative_Addition Ar-Cu(III)-X Aryl-Cu(III)-X Intermediate Oxidative_Addition->Ar-Cu(III)-X Reductive_Elimination Reductive Elimination Ar-Cu(III)-X->Reductive_Elimination Reductive_Elimination->Cu(I) Ar-Ar Biaryl Product (Ar-Ar) Reductive_Elimination->Ar-Ar

Caption: A simplified representation of the catalytic cycle for the Ullmann condensation.

Electrophilic Aromatic Substitution: Nitration

The nitration of an aromatic ring proceeds via a two-step addition-elimination mechanism. The electrophile, the nitronium ion, first attacks the pi system of the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. In the second step, a weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.

Nitration_Mechanism Aromatic_Ring Aromatic Ring Sigma_Complex Sigma Complex (Arenium Ion) Aromatic_Ring->Sigma_Complex + NO2+ NO2+ Nitronium Ion (NO2+) Nitroaromatic Nitroaromatic Product Sigma_Complex->Nitroaromatic + Base H-Base+ Protonated Base Base Base (e.g., H2O)

Caption: The general mechanism for the electrophilic aromatic nitration of an aromatic ring.

Applications in Drug Development

Nitrophenylbenzoic acid derivatives are of significant interest in drug discovery and development.[6][7] The N-phenylanthranilic acid scaffold, a close relative, is the core structure of the fenamate class of NSAIDs, which includes well-known drugs like mefenamic acid and meclofenamic acid.[1] These compounds exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[1]

The nitro group in nitrophenylbenzoic acid derivatives can serve several purposes in drug design. It can act as a bioisostere for other functional groups, modulate the electronic properties and bioavailability of a molecule, and in some cases, it is essential for the compound's biological activity.

Conclusion

The synthesis of nitrophenylbenzoic acids has a rich history, evolving from the harsh, pioneering work of Ullmann and Goldberg to the sophisticated and mild catalytic methods used today. This journey reflects the broader advancements in the field of organic synthesis. A thorough understanding of these synthetic routes, from their historical context to their mechanistic underpinnings, is crucial for researchers and scientists working to develop novel therapeutics and functional materials. The ability to efficiently and selectively synthesize these valuable building blocks will continue to drive innovation in drug discovery and beyond.

References

  • The Evolution of Nitrophenylbenzoic Acid Derivative Synthesis: A Technical Guide - Benchchem.
  • US3681444A - Preparation of para nitrobenzoic acids and 4{40 -nitro-4-biphenylcarboxylic acids - Google P
  • p-NITROBENZOIC ACID - Organic Syntheses Procedure. [Link]

  • CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google P
  • Synthesis of C. 3-benzyloxy-5-nitro-4-phenylbenzoic acid - PrepChem.com. [Link]

  • (PDF) Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system - ResearchGate. [Link]

  • Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide - YouTube. [Link]

  • CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google P
  • JPH05132450A - Production of 2-nitro-3-methylbenzoic acid - Google P
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. [Link]

  • A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. [Link]

  • Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC - NIH. [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. [Link]

  • Ullmann Reaction, A Centennial Memory and Recent Renaissance--Related Formation of Carbon-Heteroatom Bond - ResearchGate. [Link]

  • Nitration Of Benzoic Acid - yic.edu.et. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC - PubMed Central. [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. [Link]

  • How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Reductive Cyclization of 2-Nitro-4-phenylbenzoic Acid for the Synthesis of Phenanthridinone Derivatives

Abstract This technical guide provides a comprehensive protocol for the reductive cyclization of 2-nitro-4-phenylbenzoic acid to yield the corresponding phenanthridinone derivative. This transformation is a cornerstone i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the reductive cyclization of 2-nitro-4-phenylbenzoic acid to yield the corresponding phenanthridinone derivative. This transformation is a cornerstone in the synthesis of nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmacologically active compounds and advanced materials.[1][2][3] This document outlines the underlying reaction mechanism, details a robust experimental protocol utilizing a palladium-catalyzed system, and discusses critical process parameters. The content is designed for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of Phenanthridinones

Phenanthridinones are a class of polycyclic aromatic compounds containing a lactam moiety. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules, including DNA-intercalating agents, enzyme inhibitors, and anticancer therapeutics.[2][3] The synthetic challenge in constructing the phenanthridinone core lies in the efficient formation of the central nitrogen-containing ring. The reductive cyclization of readily available 2-nitrobiphenyl precursors represents an atom-economical and versatile approach to this key structure.[4][5] This application note focuses on the specific transformation of 2-nitro-4-phenylbenzoic acid, a substrate poised to generate a phenanthridinone with substitution patterns amenable to further functionalization.

Reaction Mechanism and Rationale

The conversion of a 2-substituted nitroarene to a cyclic product is broadly categorized as a reductive cyclization. The process is initiated by the reduction of the nitro group, which can proceed through several intermediates depending on the chosen reducing agent and reaction conditions.

The General Mechanistic Pathway

The catalytic hydrogenation of nitroarenes is generally understood to proceed through a series of reduction steps.[6][7][8] The commonly accepted pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the corresponding amine. In the context of intramolecular cyclization, the highly reactive nitroso or hydroxylamine intermediates can be trapped by a suitably positioned nucleophile, in this case, the adjacent phenyl ring, to initiate ring closure.

The proposed mechanism for the palladium-catalyzed reductive cyclization of 2-nitro-4-phenylbenzoic acid is depicted below.

Reductive Cyclization Mechanism cluster_0 Reduction of Nitro Group cluster_1 Intramolecular Cyclization cluster_2 Aromatization and Lactam Formation Start 2-Nitro-4-phenylbenzoic Acid Nitroso Nitroso Intermediate Start->Nitroso [H] Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine [H] Cyclization Intramolecular Electrophilic Attack Hydroxylamine->Cyclization Dehydration Dehydration Cyclization->Dehydration Final_Product Phenanthridinone Product Dehydration->Final_Product [H] loss & Tautomerization

Figure 1: Proposed mechanism for the reductive cyclization.

Choice of Catalytic System

Palladium-on-carbon (Pd/C) with a hydrogen source is a widely employed and highly effective system for the reduction of nitroarenes.[6][7] Its advantages include:

  • High Activity: Pd/C is a highly active catalyst for hydrogenation.

  • Chemoselectivity: Under appropriate conditions, the nitro group can be selectively reduced in the presence of other functional groups.[8][9]

  • Heterogeneity: The catalyst can be easily removed by filtration, simplifying product purification.

An alternative and often milder approach is catalytic transfer hydrogenation, where a hydrogen donor like ammonium formate or formic acid is used in place of gaseous hydrogen.[10] This method obviates the need for high-pressure hydrogenation equipment. For more complex substrates, homogeneous palladium complexes, often with phenanthroline-type ligands, can offer enhanced selectivity and are used with carbon monoxide surrogates like phenyl formate.[1][4][11]

Experimental Protocol: Palladium-Catalyzed Reductive Cyclization

This protocol details the reductive cyclization of 2-nitro-4-phenylbenzoic acid using catalytic transfer hydrogenation with palladium-on-carbon and ammonium formate. This method is chosen for its operational simplicity and high efficiency.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Nitro-4-phenylbenzoic acid≥98% PuritySigma-AldrichStarting material.
Palladium on Carbon (10 wt. %)Degussa typeStrem ChemicalsCatalyst. Handle with care, pyrophoric when dry.
Ammonium FormateACS Reagent GradeFisher ScientificHydrogen donor.
Methanol (MeOH)AnhydrousVWR ChemicalsReaction solvent.
Ethyl Acetate (EtOAc)ACS Reagent GradeVWR ChemicalsFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Laboratory Grade-For workup.
BrineLaboratory Grade-For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-Drying agent.
Celite®-MilliporeSigmaFiltration aid.
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

G A 1. Setup & Inerting B 2. Reagent Addition A->B Add starting material, solvent, and catalyst. C 3. Reaction B->C Add ammonium formate, heat to reflux. D 4. Catalyst Filtration C->D Cool to RT, filter through Celite®. E 5. Solvent Removal D->E Concentrate filtrate in vacuo. F 6. Aqueous Workup E->F Redissolve in EtOAc, wash with NaHCO₃ & brine. G 7. Drying & Concentration F->G Dry organic layer with MgSO₄. H 8. Purification G->H Concentrate and purify via chromatography or recrystallization. I Final Product H->I

Figure 2: Experimental workflow for the reductive cyclization.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitro-4-phenylbenzoic acid (1.0 g, 4.11 mmol).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Addition of Solvent and Catalyst: Add anhydrous methanol (40 mL) to the flask. With gentle stirring, carefully add 10% Pd/C (0.10 g, 10 wt. %). Caution: Pd/C can be pyrophoric when dry and exposed to air.

  • Addition of Hydrogen Donor: In a single portion, add ammonium formate (1.30 g, 20.55 mmol, 5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Filtration: After the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol (2 x 10 mL).

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Redissolve the crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) to remove any unreacted starting material and formic acid byproducts. Follow with a wash of brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude phenanthridinone product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure phenanthridinone derivative.

Expected Yield and Characterization

Yields for this type of transformation are typically in the range of 75-90%. The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.

Safety and Handling Precautions

  • Palladium on Carbon: 10% Pd/C is flammable and can ignite in the presence of organic solvents and air. It should be handled in a well-ventilated fume hood and away from ignition sources. Wetting the catalyst with a small amount of water or solvent before handling can mitigate its pyrophoric nature.

  • Solvents: Methanol and ethyl acetate are flammable. All heating should be conducted using a heating mantle, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Ammonium Formate: While not highly toxic, avoid inhalation of dust and contact with skin and eyes.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, additional portions of ammonium formate can be added. Ensure the catalyst has not been deactivated; using a fresh batch may be necessary.

  • Low Yield: Poor yields may result from catalyst deactivation or inefficient workup. Ensure thorough extraction and proper pH adjustment during the aqueous wash.

  • Side Reactions: The primary side product is often the fully reduced amine that has not cyclized. Optimizing the reaction temperature and time can favor the desired cyclization pathway.

Conclusion

The reductive cyclization of 2-nitro-4-phenylbenzoic acid is an efficient and reliable method for the synthesis of valuable phenanthridinone scaffolds. The palladium-catalyzed transfer hydrogenation protocol described herein offers a practical and scalable approach that avoids the use of high-pressure hydrogen gas. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this transformation in the synthesis of complex molecules for a variety of applications in the pharmaceutical and materials science industries.

References

  • Ragaini, F., et al. (2020). Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles. AIR Unimi. [Link]

  • Berkowitz, W., & Söderberg, B. C. G. (n.d.). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. [Link]

  • Ramadan, D. R., et al. (2020). Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles. Semantic Scholar. [Link]

  • Anonymous. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. National Center for Biotechnology Information. [Link]

  • Ferretti, F., et al. (2021). Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed by MoO2Cl2(dmf) using PPh3 as the reductant. ResearchGate. [Link]

  • Various Authors. (n.d.). Phenanthridinone preparation using benzamides and o-nitrobenzoic acids. ResearchGate. [Link]

  • Anonymous. (n.d.). Catalytic Enantioselective Birch-Heck Sequence for the Synthesis of Phenanthridinone Derivatives with an All-Carbon Quaternary Stereocenter. National Center for Biotechnology Information. [Link]

  • Anonymous. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Phenanthridinone synthesis. [Link]

  • Various Authors. (n.d.). Synthesis of various phenanthridinones. ResearchGate. [Link]

  • Anonymous. (n.d.). Selective catalytic hydrogenation of functionalized nitroarenes: an update. Ask this paper. [Link]

  • Wiener, H., Blum, J., & Sasson, Y. (n.d.). Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. ACS Publications. [Link]

  • Various Authors. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. National Center for Biotechnology Information. [Link]

  • Corma, A., et al. (n.d.). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ResearchGate. [Link]

  • Various Authors. (n.d.). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Experimental Reduction of Nitro Groups to Primary Amines

Introduction: The Foundational Role of Nitro Group Reduction The transformation of a nitro group (-NO₂) into a primary amine (-NH₂) is one of the most fundamental and widely utilized reactions in modern organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Role of Nitro Group Reduction

The transformation of a nitro group (-NO₂) into a primary amine (-NH₂) is one of the most fundamental and widely utilized reactions in modern organic synthesis. This reduction is a cornerstone in the production of a vast array of essential compounds, from active pharmaceutical ingredients (APIs) and agrochemicals to dyes and polymers.[1] The resulting primary amines are critical building blocks, serving as versatile intermediates for constructing more complex molecular architectures.[2][3] Given the prevalence of this transformation, a deep understanding of the available methodologies is crucial for researchers, scientists, and professionals in drug development.

The choice of a specific reduction protocol is a critical decision dictated by several factors, including the substrate's overall structure, the presence of other reducible functional groups (chemoselectivity), scalability, safety considerations, and cost-effectiveness.[1][4] This guide provides an in-depth analysis of the most common and reliable methods for nitro group reduction, moving beyond simple procedural lists to explain the causality behind experimental choices. We will explore the mechanisms, advantages, and limitations of each technique, offering detailed, field-proven protocols to ensure trustworthy and reproducible results.

Methodology 1: Catalytic Hydrogenation

Catalytic hydrogenation is frequently the method of choice for nitro reduction due to its high efficiency, clean reaction profiles, and atom economy.[1][5] The process typically involves the use of molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst.

Mechanism of Action: The Haber-Lukashevich Pathway

The reduction of a nitro group is a six-electron process that is widely accepted to proceed through the Haber-Lukashevich mechanism.[4] The reaction begins with the adsorption of the nitroaromatic compound onto the surface of the metal catalyst. Concurrently, molecular hydrogen dissociates into reactive hydrogen atoms on the catalyst surface.[4] The nitro group is then sequentially reduced, passing through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates before the final amine product is formed.[6][7]

Careful control of reaction conditions is essential, as side reactions, such as the condensation of the nitroso and hydroxylamine intermediates, can lead to the formation of azoxybenzene, which can be further reduced to azobenzene and hydrazobenzene.[4]

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for the reduction of an aromatic nitro compound using 10% Pd/C as the catalyst.

Materials:

  • Aromatic nitro compound

  • 10% Palladium on Carbon (Pd/C, ~50% wet with water)

  • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

  • Hydrogen gas (H₂) source with regulator

  • Pressure-rated hydrogenation vessel (e.g., Parr shaker or autoclave)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filtration aid

Procedure:

  • Vessel Setup: In a suitable pressure vessel, dissolve the aromatic nitro compound (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Catalyst Addition: Under an inert atmosphere (e.g., a nitrogen-filled glove bag), carefully add the 10% Pd/C catalyst. The substrate-to-catalyst ratio typically ranges from 20:1 to 100:1 by weight.[4]

  • Sealing and Purging: Securely seal the reaction vessel. Purge the system 3-5 times with an inert gas (e.g., nitrogen) to remove all residual air, followed by 2-3 purges with hydrogen gas.[1]

  • Pressurization: Pressurize the vessel with hydrogen to the desired pressure (typically 30-50 psi for most standard reductions).[1]

  • Reaction: Begin vigorous stirring to ensure efficient mixing and mass transfer. The reaction is often exothermic, and monitoring the vessel's temperature and pressure is crucial. Progress can be tracked by monitoring the uptake of hydrogen from the gas cylinder.[4]

  • Completion and Workup: Once the reaction is complete (as determined by TLC, LC-MS, or cessation of hydrogen uptake), carefully vent the excess hydrogen and purge the vessel 3-5 times with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake thoroughly with the reaction solvent to recover all the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: The product can be further purified by crystallization, distillation, or column chromatography if necessary.[4]

Workflow for Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Nitro Compound in Solvent prep2 Add Pd/C Catalyst in Pressure Vessel prep1->prep2 react1 Seal & Purge (N₂ then H₂) prep2->react1 react2 Pressurize with H₂ Gas react1->react2 react3 Stir Vigorously & Monitor H₂ Uptake react2->react3 work1 Vent H₂ & Purge N₂ react3->work1 work2 Filter through Celite® to Remove Catalyst work1->work2 work3 Concentrate Filtrate work2->work3 work4 Purify Amine (Crystallization/Chromatography) work3->work4

Caption: A typical experimental workflow for batch hydrogenation.[4]

Advantages, Disadvantages, and Functional Group Tolerance
FeatureDescription
Advantages High efficiency and yield, clean reaction with water as the only byproduct, catalyst can be recovered and reused, can be conducted at neutral pH.[8]
Disadvantages Requires specialized high-pressure equipment, use of flammable H₂ gas poses significant safety risks, catalyst is expensive, potential for over-reduction and low chemoselectivity.[4][5]
Safety Alert The reaction is highly exothermic and can lead to thermal runaway if not properly controlled. The use of flammable hydrogen under pressure requires rigorous safety protocols and appropriate equipment.[4][5]

Table 1: Functional Group Compatibility in Catalytic Hydrogenation (Pd/C)

Tolerated Functional GroupsReducible Functional Groups
Esters, Amides, Carboxylic AcidsAlkenes, Alkynes
Ethers, NitrilesAldehydes, Ketones
Aromatic Rings (under mild conditions)Benzyl Ethers (hydrogenolysis)
Aryl Halides (C-X bond cleavage)

Note: Selectivity can sometimes be tuned by catalyst choice (e.g., using Raney Nickel to avoid dehalogenation of aryl chlorides) or by adding catalyst poisons.[9]

Methodology 2: Metal-Mediated Reductions in Acidic Media

The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media is a classic, robust, and often highly chemoselective method for nitro group reduction.[9] These methods are particularly valuable when the substrate contains functional groups that are sensitive to catalytic hydrogenation.

Mechanism of Action: Single Electron Transfer

The reduction proceeds via a series of single electron transfers from the metal surface to the nitro group.[10] In the acidic medium, the generated intermediates are protonated and subsequently reduced further until the amine is formed. The metal is oxidized in the process (e.g., Fe to Fe²⁺/Fe³⁺ or Sn²⁺ to Sn⁴⁺).

A. Iron Metal in Acidic Media (Bechamp Reduction)

Experimental Protocol: Iron/HCl Reduction

Materials:

  • Aromatic nitro compound

  • Iron powder (fine grade)

  • Hydrochloric acid (HCl) or Acetic Acid (AcOH)

  • Solvent (e.g., Ethanol, Water, or a mixture)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution

  • Organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the nitro compound (1.0 eq), solvent (e.g., 4:1 EtOH/H₂O), and iron powder (5-10 eq).[13]

  • Acid Addition: Add a catalytic or stoichiometric amount of acid (e.g., concentrated HCl or glacial acetic acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is often visually indicated by a color change and the consumption of the iron powder. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Neutralization and Filtration: After completion, cool the reaction mixture to room temperature. Carefully add a base (e.g., saturated Na₂CO₃ solution or 1N NaOH) until the solution is alkaline (pH > 8).[13] This step neutralizes the acid and precipitates iron hydroxides.

  • Filtration: Dilute the slurry with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite® to remove the insoluble iron salts. Wash the filter cake extensively with the organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer 2-3 times with the same organic solvent.

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product as needed.[14]

B. Tin(II) Chloride (SnCl₂) Reduction

Tin(II) chloride is a mild and effective reducing agent that often provides excellent chemoselectivity, preserving many functional groups that are susceptible to other reduction methods.[9][15]

Experimental Protocol: SnCl₂·2H₂O Reduction

Materials:

  • Aromatic nitro compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Concentrated Hydrochloric Acid (HCl) (optional, but often used)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Organic extraction solvent (e.g., Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nitro compound (1.0 eq) in a suitable solvent like ethanol.[16]

  • Reagent Addition: Add SnCl₂·2H₂O (3-5 eq) to the solution. If the reaction is slow, a small amount of concentrated HCl can be added.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C). Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once complete, remove the solvent under reduced pressure. Add an organic solvent (e.g., Ethyl Acetate) to the residue.

  • Neutralization: Cool the mixture in an ice bath and slowly add a strong base (e.g., 2M KOH or NaOH) with vigorous stirring until the solution is strongly alkaline and the tin salts have dissolved (forming stannates) or precipitated as tin hydroxides.[16][17]

  • Extraction and Isolation: Extract the product into the organic layer. If a precipitate forms, filter the mixture. Separate the layers and extract the aqueous phase multiple times. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the amine.[17]

Workflow for Metal-Mediated Reductions

cluster_reaction Reaction cluster_workup Workup & Purification react1 Combine Nitro Compound, Metal (Fe or SnCl₂), & Solvent react2 Add Acid (e.g., HCl, AcOH) react1->react2 react3 Heat to Reflux & Monitor by TLC/LC-MS react2->react3 work1 Cool Reaction Mixture react3->work1 work2 Basify to pH > 8 (Precipitates Metal Hydroxides) work1->work2 work3 Filter through Celite® to Remove Metal Salts work2->work3 work4 Extract with Organic Solvent work3->work4 work5 Dry, Concentrate & Purify work4->work5

Caption: General workflow for Fe or SnCl₂ reductions.

Methodology 3: Catalytic Transfer Hydrogenation (CTH)

Catalytic Transfer Hydrogenation (CTH) offers a powerful and experimentally convenient alternative to methods using high-pressure hydrogen gas.[18] In CTH, hydrogen is generated in situ from a donor molecule in the presence of a catalyst.

Mechanism of Action

Ammonium formate is a commonly used hydrogen donor. In the presence of a catalyst like Pd/C, it decomposes into hydrogen, ammonia, and carbon dioxide.[19] The hydrogen generated on the catalyst surface then reduces the nitro group via a pathway similar to that of catalytic hydrogenation.

Experimental Protocol: CTH using Ammonium Formate and Pd/C

Materials:

  • Nitro compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Solvent (e.g., Methanol, Ethanol)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nitro compound (1.0 eq) in methanol.

  • Catalyst and Donor Addition: Add 10% Pd/C (5-10 wt% of the substrate) followed by ammonium formate (4-10 eq).[20] The addition of ammonium formate can cause a mild exotherm.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., to reflux). The reaction progress can be monitored by TLC or LC-MS. Effervescence (CO₂) is often observed.

  • Workup and Catalyst Removal: Upon completion, dilute the mixture with the reaction solvent and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium salts.

  • Purification: Partition the residue between water and an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with water and then brine, dry over Na₂SO₄, and concentrate to yield the purified amine.[20]

Workflow for Catalytic Transfer Hydrogenation

cluster_reaction Reaction cluster_workup Workup & Purification react1 Dissolve Nitro Compound in Solvent (e.g., MeOH) react2 Add Pd/C and Ammonium Formate react1->react2 react3 Stir at RT or Reflux (Monitor by TLC/LC-MS) react2->react3 work1 Filter through Celite® to Remove Catalyst react3->work1 work2 Concentrate Filtrate work1->work2 work3 Aqueous Workup (H₂O/EtOAc Extraction) work2->work3 work4 Dry, Concentrate & Purify work3->work4

Caption: Workflow for CTH using ammonium formate.

Methodology 4: Sodium Dithionite Reduction

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive, versatile, and metal-free reducing agent.[21] This method is valued for its mild conditions and high chemoselectivity, making it an excellent alternative when other methods are unsuitable.[21][22]

Mechanism of Action: Single-Electron Transfer

The reduction is believed to proceed via a single-electron transfer mechanism.[21] In an aqueous environment, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[21] This radical anion transfers electrons stepwise to the nitro group, leading to the formation of nitroso and hydroxylamine intermediates, which are then further reduced to the amine.[21]

Experimental Protocol: Sodium Dithionite Reduction

Materials:

  • Aromatic nitro compound

  • Sodium dithionite (Na₂S₂O₄)

  • Solvent system (e.g., Methanol/Water, THF/Water, DMSO)

  • Organic extraction solvent (e.g., Ethyl Acetate)

Procedure:

  • Solution Preparation: Dissolve the nitro compound (1.0 eq) in the chosen organic solvent in a round-bottom flask. In a separate flask, prepare a solution of sodium dithionite (2-4 eq) in water.[23]

  • Reaction: With vigorous stirring, slowly add the aqueous sodium dithionite solution to the solution of the nitro compound. The reaction can be exothermic.

  • Heating and Monitoring: Heat the reaction mixture (e.g., to 60-80 °C or reflux) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, it may be removed under reduced pressure. Pour the mixture into water and extract 2-3 times with an organic solvent like ethyl acetate.[21][23]

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude amine, which can be purified further if necessary.

Comparative Summary and Method Selection

Choosing the optimal reduction method requires balancing factors like functional group tolerance, safety, cost, and scale. The following table provides a comparative summary to aid in this decision-making process.

Table 2: Comparison of Common Nitro Group Reduction Methods

MethodReagentsConditionsAdvantagesDisadvantagesKey Tolerated Groups
Catalytic Hydrogenation H₂, Pd/C (or PtO₂, Raney Ni)RT to 50 °C, 30-100 psi H₂High yield, atom economical, cleanRequires pressure equipment, flammable H₂ gas, low chemoselectivity[4]Esters, amides, nitriles
Iron Reduction Fe, HCl/AcOHRefluxInexpensive, high chemoselectivity, safer than H₂[9][11]Stoichiometric, harsh acidic conditions, tedious workup to remove iron salts[11]Halogens, ketones, esters, nitriles[24]
Tin(II) Chloride SnCl₂·2H₂O, EtOH/EtOAcRT to 70 °CVery mild, excellent chemoselectivity[9][15]Stoichiometric, generates toxic tin waste, workup can be difficult[15]Aldehydes, ketones, esters, halogens[25]
Transfer Hydrogenation HCOONH₄, Pd/CRT to RefluxAvoids H₂ gas, experimentally simple, good selectivity[18][19]Stoichiometric H-donor, catalyst costHalogens (some risk), ketones, esters[26]
Sodium Dithionite Na₂S₂O₄, H₂O/Co-solvent60 °C to RefluxMetal-free, mild, inexpensive, good chemoselectivity[21]Often requires aqueous media, moderate yieldsKetones, esters, nitriles[23]

General Safety Precautions

The reduction of nitro compounds is an energetic transformation and must always be treated with caution.

  • Exothermic Nature: All nitro group reductions are significantly exothermic. The risk of a thermal runaway reaction is real, especially on a larger scale. Ensure adequate cooling is available and perform reactions on a small scale first to assess the thermal profile.[5]

  • Hydrogen Gas: When using catalytic hydrogenation, adhere strictly to all safety protocols for handling flammable gases under pressure. Ensure the system is free of leaks and that all air has been purged before introducing hydrogen.[4]

  • Reagent Handling: Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Handle corrosive acids and bases in a fume hood.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from tin reductions, according to institutional and environmental regulations.

References

  • ResearchGate. (n.d.). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Synthetic Communications. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Taylor & Francis Online, 30(20). Retrieved from [Link]

  • RSC Advances. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • Molecules. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Retrieved from [Link]

  • Molecules. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Retrieved from [Link]

  • Phosphorus, Sulfur, and Silicon and the Related Elements. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online, 194(2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • Organic Process Research & Development. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications, 20(8), 1426-1456. Retrieved from [Link]

  • Indian Journal of Chemistry. (2003). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. Retrieved from [Link]

  • RSC Advances. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing, 12, 12053-12061. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Retrieved from [Link]

  • Journal of Chemistry and Chemical Sciences. (2018). Iron Catalyzed Reduction of Nitro Compounds. ResearchGate. Retrieved from [Link]

  • Funny EHS Info. (2024, June 6). Nitration reaction safety [Video]. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Request PDF. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Aakash Institute. (n.d.). Amine, Nitro compounds, Reduction. Retrieved from [Link]

  • Synthetic Communications. (2006). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Retrieved from [Link]

  • Synthetic Communications. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Aragen Life Sciences. Retrieved from [Link]

  • Materials Advances. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. RSC Publishing. Retrieved from [Link]

  • Arkivoc. (2005). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. PMC - NIH. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. ResearchGate. Retrieved from [Link]

  • Wheeler Scientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained) [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. Retrieved from [Link]

  • ResearchGate. (2021). Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation? Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Chemical Science. (2018). Chemoselective nitro reduction and hydroamination using a single iron catalyst. RSC Publishing. Retrieved from [Link]

  • Google Patents. (2015). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
  • Organic Syntheses. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC. Retrieved from [Link]

  • Bulletin of the Korean Chemical Society. (2000). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. Retrieved from [Link]

Sources

Method

Application of 2-Nitro-4-phenylbenzoic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of a Privileged Scaffold In the landscape of medicinal chemistry, the identification and utilization of "privileged structures"—molecular frameworks capable of binding to multiple biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and utilization of "privileged structures"—molecular frameworks capable of binding to multiple biological targets—is a cornerstone of efficient drug discovery.[1][2] The biphenyl-2-carboxylic acid scaffold, the core of 2-Nitro-4-phenylbenzoic acid, is a well-established example of such a privileged structure.[3] Its inherent conformational flexibility and the diverse chemical handles it presents allow for the generation of compound libraries with a high probability of yielding bioactive "hits."

This technical guide provides an in-depth exploration of the application of 2-Nitro-4-phenylbenzoic acid in medicinal chemistry. We will delve into its synthesis, its potential as a versatile starting material for novel therapeutics, and provide detailed protocols for its derivatization and hypothetical screening. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.

Physicochemical Properties and Synthesis

2-Nitro-4-phenylbenzoic acid is a bifunctional molecule featuring a carboxylic acid and a nitro group on a biphenyl framework. These functional groups offer orthogonal reactivity, making it an ideal starting material for combinatorial chemistry and the synthesis of complex molecular architectures.

PropertyValueReference
IUPAC Name 2-(4-nitrophenyl)benzoic acid[3]
Molecular Formula C₁₃H₉NO₄[3]
Molecular Weight 243.22 g/mol [3]
Appearance Expected to be a solid at room temperature[3]

The synthesis of 2-Nitro-4-phenylbenzoic acid is primarily achieved through two robust and well-documented cross-coupling reactions: the Suzuki-Miyaura coupling and the Ullmann condensation.[3]

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[4][5] This method is often preferred due to its mild reaction conditions and high functional group tolerance.

Reaction Scheme:

Suzuki_Miyaura_Coupling reactant1 2-Halobenzoic Acid catalyst Pd Catalyst Base reactant1->catalyst reactant2 4-Nitrophenylboronic Acid reactant2->catalyst product 2-Nitro-4-phenylbenzoic Acid catalyst->product

A general scheme for the Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Bromobenzoic acid (1.0 equiv)

  • 4-Nitrophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add 2-bromobenzoic acid, 4-nitrophenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-Nitro-4-phenylbenzoic acid.

Protocol 2: Synthesis via Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed coupling reaction. While it often requires harsher conditions than the Suzuki-Miyaura coupling, it remains a viable and cost-effective method.[6][7]

Reaction Scheme:

Ullmann_Condensation reactant1 2-Halobenzoic Acid catalyst Cu Catalyst Base reactant1->catalyst reactant2 Nitrobenzene reactant2->catalyst product 2-Nitro-4-phenylbenzoic Acid catalyst->product

A general scheme for the Ullmann condensation reaction.

Materials:

  • 2-Chlorobenzoic acid (1.0 equiv)

  • Nitrobenzene (as reactant and solvent)

  • Copper powder (2.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

Procedure:

  • In a round-bottom flask, combine 2-chlorobenzoic acid, copper powder, and potassium carbonate.

  • Add an excess of nitrobenzene to the flask.

  • Heat the reaction mixture to 180-200°C and stir vigorously for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter to remove the copper salts.

  • Remove the excess nitrobenzene by steam distillation or vacuum distillation.

  • Acidify the aqueous residue with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain 2-Nitro-4-phenylbenzoic acid.

Medicinal Chemistry Applications: A Gateway to Novel Therapeutics

The true potential of 2-Nitro-4-phenylbenzoic acid lies in its utility as a versatile scaffold for the synthesis of novel drug candidates. The presence of the nitro group is of particular significance, as it can be readily reduced to an amino group, providing a key point for diversification.[8] Furthermore, nitroaromatic compounds themselves have a rich history in medicinal chemistry, exhibiting a wide range of biological activities.[3][9]

The Role of the Nitro Group and its Reduction

The nitro group is a strong electron-withdrawing group that can participate in various biological interactions. However, its presence can sometimes be associated with toxicity.[9] In many drug discovery programs, the nitro group is used as a synthetic handle, to be reduced to the more versatile and generally less toxic amino group in the final steps of a synthesis. This transformation opens up a plethora of possibilities for derivatization, including amide bond formation, sulfonamide synthesis, and the construction of heterocyclic rings.

Protocol 3: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation in the derivatization of 2-Nitro-4-phenylbenzoic acid. Catalytic hydrogenation is a clean and efficient method for this purpose.[10]

Reaction Scheme:

Nitro_Reduction reactant 2-Nitro-4-phenylbenzoic Acid reagents H₂, Pd/C reactant->reagents product 2-Amino-4-phenylbenzoic Acid reagents->product

Reduction of the nitro group to a primary amine.

Materials:

  • 2-Nitro-4-phenylbenzoic acid (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 2-Nitro-4-phenylbenzoic acid in methanol or ethanol in a hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2-Amino-4-phenylbenzoic acid.

Potential Therapeutic Targets and Mechanism of Action

While direct biological data for 2-Nitro-4-phenylbenzoic acid is limited, the structural motif is present in compounds with known anti-inflammatory and neuroprotective properties. A notable example is (E)-4-(2-nitrovinyl)benzoic acid (BANA), which has been shown to inhibit the activation of the transcription factor NF-κB.[9] NF-κB is a key regulator of the inflammatory response and cell survival, and its dysregulation is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[11][12]

The inhibition of NF-κB by nitroaromatic compounds is a promising avenue for drug discovery.[9] It is hypothesized that the electron-withdrawing nature of the nitro group plays a crucial role in the interaction with the target protein.

Hypothetical Signaling Pathway Inhibition:

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_drug Drug Action stimulus TNF-α, IL-1, LPS IKK IKK Complex stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus translocates to gene_transcription Gene Transcription (Inflammatory Mediators) nucleus->gene_transcription initiates drug 2-Nitro-4-phenylbenzoic Acid Derivative drug->NFkB_active inhibits translocation or DNA binding

Hypothetical inhibition of the NF-κB signaling pathway by a 2-Nitro-4-phenylbenzoic acid derivative.

Experimental Workflow: From Scaffold to Lead Compound

The following workflow outlines a hypothetical drug discovery campaign starting from 2-Nitro-4-phenylbenzoic acid, targeting the development of novel NF-κB inhibitors.

Drug_Discovery_Workflow start 2-Nitro-4-phenylbenzoic Acid synthesis Synthesis of Amine Intermediate (Protocol 3) start->synthesis library Library Synthesis (Amide Coupling) synthesis->library screening In Vitro Screening (NF-κB Reporter Assay) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

A hypothetical workflow for the development of a lead compound.

Step 1: Synthesis of the Amine Intermediate

The first step is the reduction of the nitro group of 2-Nitro-4-phenylbenzoic acid to the corresponding amine, 2-Amino-4-phenylbenzoic acid, as detailed in Protocol 3.

Step 2: Library Synthesis

A diverse library of amides can be synthesized from 2-Amino-4-phenylbenzoic acid by coupling it with a variety of carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt).

General Protocol for Amide Library Synthesis:

  • Dissolve 2-Amino-4-phenylbenzoic acid (1.0 equiv) and a selected carboxylic acid (1.1 equiv) in a suitable solvent (e.g., DMF).

  • Add a coupling agent such as HATU (1.2 equiv) and a base such as DIPEA (2.0 equiv).

  • Stir the reaction at room temperature for 12-24 hours.

  • Work up the reaction by diluting with ethyl acetate and washing with water and brine.

  • Purify the products by column chromatography or preparative HPLC.

Step 3: In Vitro Screening

The synthesized library of compounds would then be screened for their ability to inhibit NF-κB activity. A common and effective method is a cell-based reporter assay.

NF-κB Luciferase Reporter Assay Protocol:

  • Seed cells (e.g., HEK293T) in a 96-well plate and transfect them with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • After 24 hours, treat the cells with the library compounds at various concentrations for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Compounds that cause a dose-dependent decrease in luciferase activity are identified as potential NF-κB inhibitors.

Step 4: Hit Identification and SAR Studies

Compounds that show significant activity in the primary screen ("hits") are then subjected to further analysis to confirm their activity and determine their structure-activity relationship (SAR). This involves synthesizing and testing additional analogs to understand how different functional groups and structural modifications affect potency and selectivity.

Conclusion

2-Nitro-4-phenylbenzoic acid represents a valuable and underexplored starting material in medicinal chemistry. Its biphenyl-2-carboxylic acid core is a privileged structure with a proven track record in drug discovery. The presence of a readily transformable nitro group provides a gateway to a vast chemical space of diverse derivatives. By leveraging the known anti-inflammatory and neuroprotective activities of related nitroaromatic compounds, particularly their ability to inhibit the NF-κB signaling pathway, researchers can strategically design and synthesize novel therapeutic agents. The protocols and workflows outlined in this guide provide a solid foundation for initiating such a drug discovery program, with the ultimate goal of developing new medicines to address unmet medical needs.

References

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Privileged Structures. OpenOChem Learn. [Link]

  • Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. [Link]

  • Privileged Structures In Drug Discovery : Medicinal Chemistry And Synthesis. VDOC.PUB. [Link]

  • Diversity Oriented Privileged Structures as Drug Molecules. [Link]

  • Inhibition of NF-kappa B by S-nitrosylation. PubMed. [Link]

  • Privileged structures as leads in medicinal chemistry. PubMed. [Link]

  • Inhibition of nuclear factor kappa B (NF-κB) activity by compounds 2d... ResearchGate. [Link]

  • Privileged Structures. Cambridge MedChem Consulting. [Link]

  • Bioisosteric Replacements. Chem-Space. [Link]

  • Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
  • Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. [Link]

  • Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv. [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC - NIH. [Link]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Method for preparing 2-amino-4-sulfobenzoic acid.
  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]

  • Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Reduction of 4-nitrobenzoic acid. Sciencemadness.org. [Link]

  • p-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]

  • Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. PubMed. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

Sources

Application

Application Notes &amp; Protocols: 2-Nitro-4-phenylbenzoic Acid as a Key Intermediate for the Synthesis of Fenamate-Class Anti-Inflammatory Agents

Abstract This technical guide provides a comprehensive overview of 2-Nitro-4-phenylbenzoic acid, a pivotal intermediate in the synthesis of N-phenylanthranilic acid derivatives, commonly known as fenamates. This class of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Nitro-4-phenylbenzoic acid, a pivotal intermediate in the synthesis of N-phenylanthranilic acid derivatives, commonly known as fenamates. This class of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) is widely used for its analgesic and anti-inflammatory properties. We detail a robust synthetic protocol for 2-Nitro-4-phenylbenzoic acid via a modern palladium-catalyzed cross-coupling reaction, its subsequent reduction to the critical amine precursor, and the conceptual framework for its conversion into fenamate-type structures. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering both theoretical insights and actionable experimental protocols.

Introduction: The Strategic Importance of the Biphenyl-2-Carboxylic Acid Scaffold

In medicinal chemistry, certain molecular frameworks demonstrate exceptional versatility in binding to multiple biological targets; these are often referred to as "privileged structures."[1] The biphenyl-2-carboxylic acid scaffold, to which 2-Nitro-4-phenylbenzoic acid belongs, is one such structure.[1] Its significance in anti-inflammatory drug development stems from its role as a precursor to the fenamate class of NSAIDs, which includes well-known agents like mefenamic acid.[2][3]

The core structure of fenamates is N-phenylanthranilic acid.[4][5] The anti-inflammatory and analgesic effects of these drugs are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[2][6] By blocking these enzymes, fenamates prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2][7]

The synthesis of fenamate derivatives logically proceeds through an intermediate that can be readily functionalized. 2-Nitro-4-phenylbenzoic acid is an ideal candidate due to its two key functional groups:

  • The Carboxylic Acid: This group is a crucial feature of most carboxylic acid NSAIDs, mimicking the interaction of the natural substrate, arachidonic acid, with the active site of COX enzymes.[8]

  • The Nitro Group: This group is not part of the final pharmacophore but serves as a masked amine. Its reliable and high-yielding reduction to a primary amine (NH₂) is a critical step, enabling the subsequent N-arylation to form the final fenamate structure.[9]

This guide focuses on a modern and efficient synthetic route to this key intermediate, prioritizing the Suzuki-Miyaura coupling over older methods like the Ullmann condensation, which often require harsh conditions.[10] The Suzuki-Miyaura reaction offers milder conditions, greater functional group tolerance, and often higher yields, making it a preferred method in contemporary organic synthesis.[9][10]

Synthesis Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the synthesis of 2-Nitro-4-phenylbenzoic acid from 2-bromo-4-phenylbenzoic acid and a suitable boronic acid. However, a more common and often more accessible route involves coupling a simpler 2-halobenzoic acid with a substituted phenylboronic acid. Here, we present the synthesis from 2-bromobenzoic acid and 4-nitrophenylboronic acid.

Causality of Reagent Selection:
  • Palladium(II) Acetate (Pd(OAc)₂): A common, air-stable, and effective palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.[11]

  • SPhos: A bulky, electron-rich biarylphosphine ligand. Its role is critical in accelerating the oxidative addition step, which can be sluggish due to the steric hindrance of the ortho-carboxylate group, and in stabilizing the palladium catalyst in solution to prevent decomposition into palladium black.[11]

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base. It is preferred over hydroxides or alkoxides to minimize side reactions like protodehalogenation (replacement of the bromine with a hydrogen).[11]

  • Dioxane/Water: A common solvent system for Suzuki couplings. The water is essential for the transmetalation step involving the boronic acid. It is crucial to degas the solvents to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[11]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Workup & Purification A Combine 2-Bromobenzoic Acid, 4-Nitrophenylboronic Acid, K₃PO₄, Pd(OAc)₂, and SPhos in a Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add degassed 1,4-Dioxane and Water B->C D Heat mixture to 80-100 °C with vigorous stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature E->F G Acidify with HCl (aq) to precipitate product F->G H Filter the solid G->H I Wash with water and dry under vacuum H->I

Caption: Workflow for the Suzuki-Miyaura Synthesis.

Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzoic acid (1.00 eq.), 4-nitrophenylboronic acid (1.1 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and SPhos (0.04 eq.).[9][11]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 v/v) via syringe. The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with water and transfer to a beaker.

  • Precipitation: While stirring, slowly add 2M hydrochloric acid (HCl) until the pH is approximately 2-3. A solid precipitate of 2-Nitro-4-phenylbenzoic acid should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with water to remove inorganic salts, followed by a cold, non-polar solvent like hexane to remove non-polar impurities. Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Reagent Table
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Moles (mmol)
2-Bromobenzoic AcidC₇H₅BrO₂201.021.00 g4.97
4-Nitrophenylboronic AcidC₆H₆BNO₄166.930.91 g5.47
Palladium(II) AcetateC₄H₆O₄Pd224.5022.3 mg0.099
SPhosC₂₇H₃₁O₂P410.5081.6 mg0.199
Potassium PhosphateK₃PO₄212.273.17 g14.91

Synthesis Protocol 2: Reduction to 2-Amino-4-phenylbenzoic Acid

The reduction of the nitro group to a primary amine is the key transformation that unmasks the functionality required for forming the fenamate core structure. A common and effective method involves using tin(II) chloride in an acidic medium.

Transformation: Nitro to Amine

Start 2-Nitro-4-phenylbenzoic acid Process SnCl₂·2H₂O Ethanol / Conc. HCl Reflux Start->Process End 2-Amino-4-phenylbenzoic acid Process->End

Caption: Reduction of the nitro group to a primary amine.

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-Nitro-4-phenylbenzoic acid (1.0 eq.) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq.) to the suspension.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl). The mixture may become warm.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice.

  • Basification & Tin Removal: Neutralize the mixture by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10). This will precipitate tin salts as tin hydroxide, which can be removed by filtering the mixture through a pad of celite.

  • Product Precipitation: Transfer the filtrate to a clean beaker and cool it in an ice bath. Carefully re-acidify the filtrate with concentrated HCl or acetic acid to a pH of approximately 4-5. The desired product, 2-Amino-4-phenylbenzoic acid, will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

Conceptual Pathway to Fenamate NSAIDs

With 2-Amino-4-phenylbenzoic acid in hand, the final step to create a fenamate analog is an N-arylation reaction. The Buchwald-Hartwig amination is a modern palladium-catalyzed cross-coupling reaction that is highly effective for this purpose. It involves coupling the newly formed amine with a substituted aryl halide (e.g., 2,3-dimethylbromobenzene for the synthesis of a mefenamic acid analog).

Overall Synthetic Scheme

A 2-Bromobenzoic Acid + 4-Nitrophenylboronic Acid B Intermediate: 2-Nitro-4-phenylbenzoic acid A->B Suzuki Coupling C API Precursor: 2-Amino-4-phenylbenzoic acid B->C Nitro Reduction D Final Product: Fenamate Analog C->D N-Arylation (e.g., Buchwald-Hartwig)

Caption: Overall synthetic pathway to a fenamate analog.

Physicochemical and Spectroscopic Data

Accurate characterization of the intermediate is crucial for quality control and for confirming the success of the synthesis. While detailed experimental data is not always available, predictions based on its structure provide a reliable guide for analysis.[1][12]

Physicochemical Properties
PropertyValueReference
CAS Number18211-41-1[1][13]
Molecular FormulaC₁₃H₉NO₄[1][13]
Molecular Weight243.21 g/mol [1][13]
AppearanceExpected to be a solid[12]
Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR - Carboxylic Proton: Broad singlet, δ > 10 ppm.[1]- Aromatic Protons: Complex multiplets in the aromatic region (approx. δ 7.4-8.4 ppm). Protons on the nitrophenyl ring would likely appear as two distinct doublets due to the strong electron-withdrawing effect of the nitro group.[1][12]
¹³C NMR - Carbonyl Carbon: Signal expected in the δ 165-175 ppm range.- Aromatic Carbons: Multiple signals in the δ 120-150 ppm range.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): Very broad band, 2500-3300 cm⁻¹.[1]- C=O Stretch (Carboxylic Acid): Strong, sharp band, ~1700-1725 cm⁻¹.[1]- N-O Stretch (Nitro Group): Two strong bands: asymmetric stretch ~1510-1550 cm⁻¹ and symmetric stretch ~1340-1380 cm⁻¹.[1]
Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 243.21).[1]

Conclusion

2-Nitro-4-phenylbenzoic acid is a highly valuable and versatile intermediate for the synthesis of fenamate-class NSAIDs. The modern synthetic protocols outlined in this guide, particularly the use of the Suzuki-Miyaura coupling, provide an efficient, high-yielding, and robust pathway for its preparation. The subsequent reduction to 2-amino-4-phenylbenzoic acid directly yields the core scaffold necessary for the development of potent anti-inflammatory agents. The detailed methodologies and characterization data presented herein serve as a practical resource for researchers engaged in the field of medicinal chemistry and drug development.

References

  • Mefenamic acid - Wikipedia. (URL: )
  • An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid - Benchchem. (URL: )
  • Application Notes and Protocols for the Synthesis of 2-(4-Nitrophenyl)
  • A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid - Benchchem. (URL: )
  • Spectroscopic and Analytical Profile of 2-(4-nitrophenyl)benzoic Acid: A Technical Guide - Benchchem. (URL: )
  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids - Benchchem. (URL: )
  • Application Notes and Protocols: 2-(4-Nitrophenyl)benzoic Acid in Organic Synthesis - Benchchem. (URL: )
  • Structure-Activity Relationship of Fenamates as Slo2.
  • Synthesis and Medicinal Applications of Fenamic Acid Deriv
  • Synthesis and Medicinal Applications of Fenamic Acid Derivatives - ResearchGate. (URL: [Link])

  • What are the mechanisms of action at the molecular and cellular levels for Mefenamic Acid in therapy? | R Discovery. (URL: )
  • 2-(4-Nitrophenyl)benzoic acid | C13H9NO4 | CID 258156 - PubChem. (URL: [Link])

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - MDPI. (URL: [Link])

  • Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - ResearchGate. (URL: [Link])

Sources

Method

Application Notes &amp; Protocols: A Step-by-Step Guide to the Synthesis of 9H-Carbazole-4-carboxylic Acid

Abstract: This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 9H-Carbazole-4-carboxylic acid, a pivotal building block in medicinal chemistry and materials science. The selected synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 9H-Carbazole-4-carboxylic acid, a pivotal building block in medicinal chemistry and materials science. The selected synthetic strategy is a robust and modular three-step sequence commencing with a Suzuki-Miyaura cross-coupling to construct the key biphenyl backbone, followed by a Cadogan reductive cyclization to form the carbazole core, and concluding with ester hydrolysis. This document is intended for researchers, scientists, and drug development professionals, offering not only procedural details but also in-depth explanations of the underlying chemical principles, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible synthesis.

Introduction and Strategic Overview

9H-Carbazole and its derivatives are privileged heterocyclic motifs found in numerous natural products and functional materials. Their unique photophysical properties and biological activities make them essential components in the development of organic light-emitting diodes (OLEDs), solar cells, and pharmaceutical agents. 9H-Carbazole-4-carboxylic acid, in particular, serves as a critical intermediate, providing a handle for further chemical elaboration and conjugation.

While several classical methods exist for carbazole synthesis, including the Graebe-Ullmann and Borsche-Drechsel reactions, this guide focuses on a modern and highly efficient approach: a Suzuki-Miyaura coupling followed by a Cadogan reductive cyclization .[1][2]

Causality of Strategic Choice: This pathway was selected for its superior reliability, regiochemical control, and tolerance to a wide range of functional groups compared to harsher, classical methods.[2] The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology renowned for its efficacy in forming C-C bonds, allowing for the precise construction of the required 2'-nitro-[1,1'-biphenyl]-2-carboxylate intermediate.[3] The subsequent Cadogan cyclization is one of the most common and effective methods for converting 2-nitrobiphenyls into carbazoles via a phosphine-mediated reductive process.[4][5]

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Cadogan Cyclization cluster_2 Step 3: Saponification A Methyl 2-bromobenzoate + (2-Nitrophenyl)boronic acid B Methyl 2'-(nitro)-[1,1'-biphenyl]-2-carboxylate A->B Pd Catalyst, Base C Methyl 9H-carbazole-4-carboxylate B->C P(OEt)₃ or PPh₃, High Temp D 9H-Carbazole-4-carboxylic acid C->D 1. Base (KOH) 2. Acid (HCl)

Caption: Overall 3-step synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2'-(nitro)-[1,1'-biphenyl]-2-carboxylate via Suzuki-Miyaura Coupling

Principle of the Reaction: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. The catalytic cycle involves three primary steps: (1) Oxidative Addition of the aryl halide to the Pd(0) catalyst, forming a Pd(II) complex; (2) Transmetalation , where the organic group from the boronic acid is transferred to the palladium center after activation by a base; and (3) Reductive Elimination , where the coupled product is expelled, regenerating the active Pd(0) catalyst.[3][6][7]

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add cycle_start pdII_complex [Ar¹-Pd(II)L₂-X] ox_add->pdII_complex Ar¹-X transmetal Transmetalation pdII_complex->transmetal pdII_biaryl [Ar¹-Pd(II)L₂-Ar²] transmetal->pdII_biaryl Ar²-B(OH)₂ (Base Activated) red_elim Reductive Elimination pdII_biaryl->red_elim red_elim->pd0 Ar¹-Ar² (Product) G A 2'-Nitro-biphenyl Intermediate B Nitrene Intermediate (transient) A->B + P(OR)₃ - OP(OR)₃ C Cyclized Intermediate B->C Intramolecular C-H Insertion D Methyl 9H-carbazole-4-carboxylate (Product) C->D Aromatization

Sources

Application

Application Note: Strategies for Amide Coupling with 2-Nitro-4-phenylbenzoic Acid

Introduction: The Significance of Amide Bond Formation The amide bond is a cornerstone of modern medicinal chemistry and materials science, forming the backbone of peptides and proteins and appearing in a vast number of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and materials science, forming the backbone of peptides and proteins and appearing in a vast number of top-selling pharmaceuticals.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2] However, the direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Consequently, activation of the carboxylic acid is required to facilitate the reaction.[5][6]

This application note provides a comprehensive guide to the successful amide coupling of 2-Nitro-4-phenylbenzoic acid . This substrate presents unique considerations due to the electronic effects of the nitro group and the steric bulk of the biphenyl moiety. We will explore the fundamental principles of carboxylic acid activation, provide detailed, field-tested protocols using common coupling reagents, and offer troubleshooting guidance to overcome potential challenges.

Substrate Profile: 2-Nitro-4-phenylbenzoic Acid

A thorough understanding of the starting material is critical for procedural success.

Physicochemical & Safety Data
PropertyValueSource / Notes
Chemical Structure
Molecular Formula C₁₃H₉NO₄
Molecular Weight 243.22 g/mol
Appearance Typically a pale yellow or off-white solid[7][8]
Solubility Soluble in DMF, DMSO, THF, DCM (with warming). Low solubility in water.General observation for similar aromatic acids.
Safety & Handling

Researchers must consult the most current Safety Data Sheet (SDS) before handling 2-Nitro-4-phenylbenzoic acid or any reagents mentioned herein.

  • General Handling: Work in a well-ventilated fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][9] Avoid inhalation of dust and contact with skin and eyes.[7][9]

  • Hazard Profile: Aromatic nitro compounds should be handled with care. While specific data for this molecule may be limited, related compounds like 4-Nitrobenzoic acid are listed as harmful if swallowed and can cause skin and serious eye irritation.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[9]

The Chemistry of Activation: Enabling the Amide Bond

The key to successful amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting it with a coupling reagent .

Carbodiimide-Mediated Activation

Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) , are the most widely used class of coupling reagents.[2][10] The mechanism involves the attack of the carboxylate on the carbodiimide to form a highly reactive O-acylisourea intermediate.[10][11][12] This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.

However, the O-acylisourea can undergo an undesired intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the reaction.[11][13] To mitigate this and improve reaction efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are employed. HOBt rapidly traps the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently reacts with the amine.[3]

The general mechanism is illustrated below.

G cluster_0 Step 1: Activation cluster_1 Step 2: Trapping (Side-Reaction Prevention) cluster_2 Step 3: Aminolysis Acid R-COOH (2-Nitro-4-phenylbenzoic acid) O_acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_acyl + EDC EDC EDC N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement HOBt HOBt Active_Ester HOBt Active Ester HOBt->Active_Ester + O-Acylisourea Amine R'-NH₂ Amide Amide Product Amine->Amide + Active Ester

Figure 1: Carbodiimide coupling mechanism with HOBt additive.

Experimental Protocols

The following protocols have been optimized for the coupling of 2-Nitro-4-phenylbenzoic acid. Anhydrous conditions are recommended for best results.

Protocol 1: Standard EDC/HOBt Coupling

This is the recommended starting point for most primary and secondary amines.

Materials & Reagents:

  • 2-Nitro-4-phenylbenzoic acid (1.0 eq)

  • Amine of choice (1.1 - 1.2 eq)

  • EDC hydrochloride (1.2 - 1.5 eq)

  • HOBt hydrate (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)[3]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with stir bar

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Nitro-4-phenylbenzoic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid. Stir until all solids dissolve.

  • Pre-activation: Add EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 15-30 minutes. The solution may become slightly cloudy. This step forms the active ester.

  • Amine Addition: In a separate vial, dissolve the amine (1.1 eq) in a small amount of the reaction solvent. Add this solution, followed by the base (DIPEA, 2.0-3.0 eq), to the reaction flask dropwise over 5 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[1] The product should appear as a new, typically less polar spot, with the concurrent disappearance of the starting acid. A ninhydrin stain can be used to visualize the amine starting material.[14]

Workup & Purification:

  • Quench: Dilute the reaction mixture with Ethyl Acetate.

  • Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt.

    • Water (1x).

    • Brine (1x) to aid in the separation of layers.

  • Dry: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.[15]

Protocol 2: HATU Coupling for Hindered or Less Nucleophilic Amines

For challenging substrates, such as sterically hindered amines or anilines, a more potent uronium salt-based coupling reagent like HATU is recommended.[1][16]

Key Reagents:

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.2 eq)

  • Base: DIPEA or 2,4,6-Collidine (3.0 eq)

  • Solvent: Anhydrous DMF

Condensed Procedure:

  • To a stirred solution of 2-Nitro-4-phenylbenzoic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).[1]

  • The order of addition can be crucial; often, the acid, amine, and HATU are mixed before the final addition of the base.

  • Stir at room temperature for 2-12 hours.

  • Perform the same workup and purification procedure as described in Protocol 1.

Summary of Reaction Parameters
ParameterProtocol 1 (EDC/HOBt)Protocol 2 (HATU)
Coupling Reagent EDC·HClHATU
Additive HOBtNone (HATU is based on HOAt)
Base DIPEA / TEADIPEA / Collidine
Stoichiometry (Acid:Amine:Reagent:Base) 1 : 1.1 : 1.2 : 2-31 : 1.1 : 1.2 : 3
Typical Solvent DMF, DCMDMF
Temperature Room TemperatureRoom Temperature
Typical Time 12 - 24 h2 - 12 h
Estimated Yield 60 - 90%75 - 95%

Procedural Workflow and Troubleshooting

G cluster_workflow Experimental Workflow A 1. Setup Dissolve Acid & Additive in Anhydrous Solvent B 2. Activation Add Coupling Reagent (e.g., EDC) A->B C 3. Coupling Add Amine & Base B->C D 4. Monitor Track by TLC / LC-MS C->D E 5. Workup Quench, Extract & Wash D->E Reaction Complete F 6. Isolation Dry & Concentrate E->F G 7. Purification Flash Column Chromatography F->G H 8. Analysis NMR, MS, etc. G->H

Sources

Method

Application Note: A Practical Guide to Monitoring the Synthesis of 2-Amino-4-phenylbenzoic Acid via TLC and LC-MS

Abstract In the landscape of pharmaceutical development and organic synthesis, the meticulous monitoring of chemical reactions is paramount to ensuring optimal yield, purity, and safety of the final product. This applica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and organic synthesis, the meticulous monitoring of chemical reactions is paramount to ensuring optimal yield, purity, and safety of the final product. This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on monitoring the reduction of 2-Nitro-4-phenylbenzoic acid to 2-Amino-4-phenylbenzoic acid. We will delve into two complementary analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive, quantitative analysis. The protocols herein are designed not merely as a list of steps, but as a self-validating system, explaining the causality behind each experimental choice to empower the user with a deep, functional understanding of the process.

Introduction: The Imperative of Reaction Monitoring

The transformation of a starting material into a desired product is the cornerstone of chemical synthesis. However, a reaction vessel is a dynamic environment. The reaction's progression, the formation of byproducts, and the complete consumption of reactants are critical variables that dictate the success of a synthesis. Failure to accurately track these events can lead to impure products, low yields, and significant delays in development timelines.

This guide focuses on a representative transformation: the reduction of a nitro group, a common step in the synthesis of aromatic amines which are vital precursors in medicinal chemistry.[1] We will use the conversion of 2-Nitro-4-phenylbenzoic acid to 2-Amino-4-phenylbenzoic acid as our model system to illustrate the principles and practice of robust analytical monitoring.

The Model Reaction: From Nitro to Amino

The analyte, 2-Nitro-4-phenylbenzoic acid, is a biaryl carboxylic acid featuring two key functional groups: a carboxylic acid and an aromatic nitro group.[2] Its molecular weight is 243.21 g/mol .[3] Our model reaction involves the reduction of the electron-withdrawing nitro group to an electron-donating amino group.

  • Starting Material (SM): 2-Nitro-4-phenylbenzoic acid

  • Product (P): 2-Amino-4-phenylbenzoic acid

This transformation induces a significant change in the molecule's polarity. The product, with its new amino group, is considerably more polar than the starting material. This polarity difference is the key physical property we will exploit for chromatographic separation.

Qualitative Monitoring by Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for monitoring the progress of a reaction in real-time.[4] It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel on a plate) and a liquid mobile phase that moves up the plate via capillary action.[5][6] Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the stationary phase and have lower Rf values.

Causality Behind TLC Protocol Design
  • Stationary Phase: We use silica gel plates, as silica is a polar adsorbent that effectively separates compounds based on polarity differences.[7] The embedded fluorescent indicator allows for visualization of many organic compounds under UV light.[4]

  • Mobile Phase (Eluent): The choice of eluent is critical. A mixture of a non-polar solvent (Hexane or Toluene) and a more polar solvent (Ethyl Acetate) allows for fine-tuning of the eluting power.[8] For our analytes, which are both carboxylic acids, tailing or streaking can be an issue. Adding a small amount of a volatile acid like acetic acid to the mobile phase suppresses the deprotonation of the carboxylic acid group, leading to sharper, more defined spots.[8]

  • Spotting Strategy: A three-lane spotting pattern is essential for unambiguous interpretation.[9]

    • Lane 1 (SM): A spot of the pure starting material.

    • Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top. This lane is crucial to confirm the identity of the starting material spot within the reaction mixture, especially if the product's Rf is very close to the reactant's.[9]

    • Lane 3 (RXN): A spot of the reaction mixture.

Detailed Protocol for TLC Monitoring

Materials:

  • Silica gel TLC plates with F254 fluorescent indicator

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Capillary tubes for spotting

  • Mobile Phase: 70:30:1 mixture of Ethyl Acetate / Hexane / Glacial Acetic Acid (adjust ratio as needed)

  • UV lamp (254 nm)

  • Reaction mixture aliquots

  • Solution of pure 2-Nitro-4-phenylbenzoic acid in a volatile solvent (e.g., Ethyl Acetate)

Procedure:

  • Chamber Preparation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapors. Cover the chamber and let it equilibrate for 5-10 minutes.[5]

  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark three small, equidistant ticks on this line for spotting.[8]

  • Spotting:

    • On the left tick (Lane 1), use a capillary tube to apply a small spot of the pure starting material solution.

    • On the right tick (Lane 3), apply a small spot of the reaction mixture.

    • On the center tick (Lane 2), first spot the starting material, then carefully spot the reaction mixture directly on top of it (the co-spot). Ensure spots are small and concentrated.[9]

  • Development: Carefully place the TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the mobile phase.[10] Cover the chamber and allow the solvent front to travel up the plate undisturbed.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[10]

  • Visualization: Allow the solvent to evaporate completely. View the plate under a UV lamp (254 nm). Compounds will appear as dark spots against a glowing green background.[4] Circle the spots lightly with a pencil.

  • Interpretation:

    • At the start of the reaction (t=0), you should see a single spot in the RXN lane that corresponds to the SM spot.

    • As the reaction progresses, the SM spot in the RXN lane will diminish in intensity, and a new, more polar (lower Rf) spot corresponding to the product will appear and intensify.

    • The reaction is complete when the SM spot is no longer visible in the RXN lane.

TLC Data Presentation
CompoundExpected Rf ValueRationale
2-Nitro-4-phenylbenzoic acid (SM)~0.6Less polar due to the nitro group; travels further up the plate.
2-Amino-4-phenylbenzoic acid (P)~0.3More polar due to the amino group (H-bonding); interacts strongly with silica gel.

Note: Rf values are illustrative and depend heavily on the exact mobile phase composition and experimental conditions.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Prepare & Equilibrate Developing Chamber prep_plate 2. Prepare & Mark TLC Plate spotting 3. Spot Plate (SM, Co-spot, RXN) prep_plate->spotting development 4. Develop Plate in Chamber spotting->development visualization 5. Dry & Visualize (UV 254 nm) development->visualization interpretation 6. Interpret Results (Disappearance of SM, Appearance of P) visualization->interpretation decision 7. Make Decision (Continue, Quench, or Work-up) interpretation->decision

Caption: Workflow for reaction monitoring using TLC.

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

While TLC is excellent for qualitative checks, LC-MS provides robust quantitative data, confirming molecular weights and determining the relative concentrations of reactants and products with high sensitivity and specificity.[11] This technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the precise detection and identification power of Mass Spectrometry (MS).[12]

Causality Behind LC-MS Protocol Design
  • Chromatography (LC): Reversed-phase HPLC using a C18 column is the workhorse for separating small organic molecules.[13] Separation occurs based on hydrophobicity; less polar compounds are retained longer on the non-polar C18 stationary phase. A mobile phase gradient of water and acetonitrile allows for the efficient elution of compounds with varying polarities. Adding a modifier like formic acid to the mobile phase aids in the ionization process (by providing protons) and improves peak shape for acidic compounds.[13]

  • Ionization and Detection (MS): Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our analytes, minimizing fragmentation and preserving the molecular ion.[14] Given the acidic nature of the analyte, ESI in negative ion mode (ESI-) is typically more sensitive, as it facilitates the deprotonation of the carboxylic acid to form the [M-H]⁻ ion.[15][16] We will monitor the specific mass-to-charge ratios (m/z) for the deprotonated molecular ions of both the starting material and the product.

Detailed Protocol for LC-MS Analysis

Instrumentation & Materials:

  • HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Reaction mixture aliquots.

  • Acetonitrile for sample dilution.

Procedure:

  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Dilute it significantly with a 50:50 mixture of acetonitrile and water (e.g., dilute to 1 mL, a 100-fold dilution). High concentrations can saturate the detector.

    • Filter the sample through a 0.22 µm syringe filter into an LC vial.

  • HPLC Method:

    • Column Temperature: 30 °C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Gradient:

      • 0.0 min: 10% B

      • 5.0 min: 95% B

      • 7.0 min: 95% B

      • 7.1 min: 10% B

      • 9.0 min: 10% B (re-equilibration)

  • Mass Spectrometry Method:

    • Ionization Mode: ESI Negative (ESI-)

    • Capillary Voltage: -3.5 kV

    • Gas Temperature: 300 °C

    • Drying Gas Flow: 8 L/min

    • Scan Mode: Scan a mass range (e.g., m/z 100-300) to see all ions, or use Selected Ion Monitoring (SIM) for higher sensitivity on the target ions.

  • Data Acquisition and Analysis:

    • Inject the prepared sample.

    • After the run, extract the ion chromatograms for the specific m/z values of the starting material and product.

    • Integrate the peak areas for both compounds. The percentage conversion can be estimated by the formula: (% Conversion) = [Area(Product) / (Area(Product) + Area(SM))] * 100. (Note: This assumes similar ionization efficiencies. For precise quantitation, a calibration curve with standards is required).

LC-MS Data Presentation
CompoundFormulaMW ( g/mol )Expected [M-H]⁻ (m/z)Expected Retention Time (min)Rationale
2-Nitro-4-phenylbenzoic acid (SM)C₁₃H₉NO₄243.21242.05~4.5Less polar; retained longer on the C18 column.
2-Amino-4-phenylbenzoic acid (P)C₁₃H₁₁NO₂213.23212.08~3.2More polar; elutes earlier from the C18 column.
LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis aliquot 1. Take Aliquot from Reaction dilute 2. Dilute & Filter Sample aliquot->dilute inject 3. Inject Sample onto C18 Column dilute->inject separate 4. Gradient Elution (Separation by Polarity) inject->separate ionize 5. ESI Ionization (Negative Mode) separate->ionize detect 6. Mass Analysis (Detect [M-H]⁻ ions) ionize->detect extract 7. Extract Ion Chromatograms detect->extract integrate 8. Integrate Peaks & Calculate Conversion extract->integrate

Caption: Workflow for quantitative analysis using LC-MS.

Conclusion

The complementary use of Thin-Layer Chromatography and Liquid Chromatography-Mass Spectrometry provides a powerful and comprehensive strategy for monitoring the reduction of 2-Nitro-4-phenylbenzoic acid. TLC offers an immediate, qualitative snapshot of the reaction's progress, ideal for at-a-glance checks directly in the lab.[17] LC-MS delivers definitive, quantitative data, confirming product identity via molecular weight and enabling the precise calculation of reaction conversion.[18] By integrating both methodologies into the synthetic workflow, researchers can make informed, real-time decisions, leading to improved process control, higher purity products, and accelerated development cycles.

References

  • Microbe Notes. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]

  • Wikipedia. Thin-layer chromatography. [Link]

  • Clark, J. Principles of Thin Layer Chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography. [Link]

  • Kaushal, N., & Wadhwa, V. (2012). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. How to Monitor a Reaction by TLC. [Link]

  • Niroomand, S., & Hemmateenejad, B. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 6(13), 4743-4749. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Patil, P. (2018). Liquid Chromatography-Mass Spectrometry and Its Applications: A Brief Review. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Al-Dirbashi, O. Y., & Rashed, M. S. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. InTech. [Link]

  • O'Donnell, E., et al. (2021). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Metabolites, 11(11), 765. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 258156, 2-(4-Nitrophenyl)benzoic acid. [Link]

  • Kitanovski, Z., & Grilc, E. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A, 1266, 62-72. [Link]

  • Wikipedia. Liquid chromatography–mass spectrometry. [Link]

  • Lee, I., et al. (2008). Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Bulletin of the Korean Chemical Society, 29(10), 1954-1958. [Link]

  • ResearchGate. Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. [Link]

Sources

Application

Protocol and Application Notes for the Catalytic Hydrogenation of 2-Nitro-4-phenylbenzoic Acid

An Application Guide for Researchers Introduction: The Strategic Importance of 2-Amino-4-phenylbenzoic Acid The reduction of 2-Nitro-4-phenylbenzoic acid is a critical transformation in synthetic organic chemistry, yield...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of 2-Amino-4-phenylbenzoic Acid

The reduction of 2-Nitro-4-phenylbenzoic acid is a critical transformation in synthetic organic chemistry, yielding 2-Amino-4-phenylbenzoic acid. This product molecule is a valuable bifunctional building block, featuring both a reactive aniline amine and a carboxylic acid on a biphenyl scaffold. This unique structure makes it a key intermediate in the synthesis of a range of high-value compounds, including pharmaceuticals—particularly as a precursor to certain non-steroidal anti-inflammatory drugs (NSAIDs)—and advanced materials.

Catalytic hydrogenation is the premier method for this conversion due to its high efficiency, excellent chemoselectivity, and clean reaction profile, typically producing water as the only byproduct. This application note provides a comprehensive guide to the principles, practical execution, and optimization of this reaction, grounded in established mechanistic understanding and field-proven safety protocols.

Mechanistic Rationale: The Palladium-Catalyzed Pathway

The reduction of an aromatic nitro group using hydrogen gas over a palladium on carbon (Pd/C) catalyst is a classic example of heterogeneous catalysis. The process is not a simple, single-step event but a cascade of reactions occurring on the surface of the catalyst. Understanding this pathway is crucial for rational troubleshooting and optimization.

The generally accepted mechanism involves the following key stages:

  • Hydrogen Activation: Gaseous molecular hydrogen (H₂) adsorbs onto the surface of the palladium metal and undergoes dissociative chemisorption to form highly reactive atomic hydrogen (palladium hydrides) bound to the catalyst surface.[1]

  • Substrate Adsorption: The 2-Nitro-4-phenylbenzoic acid molecule adsorbs onto the catalyst surface, primarily through interaction with the nitro group.

  • Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the surface-bound hydrogen atoms. This proceeds through several intermediates, including a nitroso (-NO) and a hydroxylamine (-NHOH) species, before the final amine (-NH₂) is formed.[2]

  • Product Desorption: Once the reduction is complete, the 2-Amino-4-phenylbenzoic acid product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

G cluster_catalyst Palladium Catalyst Surface cluster_reaction Reduction Pathway H2 H₂ (gas) Pd_H 2 [H] (adsorbed) H2->Pd_H Adsorption & Dissociation R_NO2 R-NO₂ (Nitro) Pd_H->R_NO2 + 2[H] R_NO R-NO (Nitroso) Pd_H->R_NO + 2[H] R_NHOH R-NHOH (Hydroxylamine) Pd_H->R_NHOH + 2[H] R_NO2->R_NO R_NO->R_NHOH R_NH2 R-NH₂ (Amine) R_NHOH->R_NH2 G cluster_incomplete Troubleshooting: Incomplete Reaction cluster_complete Successful Outcome start Monitor Reaction Progress (TLC/LCMS) check_completion Is Reaction Complete? start->check_completion check_H2 Is H₂ supply adequate? (Balloon not empty) check_completion->check_H2 No workup Proceed to Work-up (Section 4.3, Step 7) check_completion->workup Yes check_stir Is stirring vigorous? (>500 RPM) check_H2->check_stir Yes replace_H2 Replace H₂ balloon check_H2->replace_H2 No check_cat Is catalyst active? check_stir->check_cat Yes inc_stir Increase stir rate check_stir->inc_stir No add_cat Purge with N₂. Safely add more catalyst. check_cat->add_cat No (Likely Poisoned/Inactive) replace_H2->start inc_stir->start add_cat->start check_purity Check Purity (NMR/LCMS) workup->check_purity purify Purify if needed (Recrystallization) check_purity->purify

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in Suzuki coupling for 2-Nitro-4-phenylbenzoic acid

Introduction: Navigating a Challenging Coupling The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating a Challenging Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1] However, the synthesis of highly substituted biaryls, such as 2-Nitro-4-phenylbenzoic acid, presents a formidable challenge. The reaction, presumably proceeding via the coupling of a 4-halo-2-nitrobenzoic acid with phenylboronic acid, is plagued by a combination of steric hindrance from the ortho-nitro group and electronic deactivation. Furthermore, the presence of a free carboxylic acid introduces additional complexities, including potential catalyst inhibition and solubility issues.

This guide provides a troubleshooting framework and actionable protocols to overcome these hurdles. We will delve into the mechanistic reasons behind common failures and offer field-proven solutions to systematically improve your reaction yield.

Core Challenges at a Glance

The primary obstacles in this specific Suzuki coupling are:

  • Steric Hindrance: The bulky nitro group at the C2 position sterically shields the reaction center, impeding the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2]

  • Electronic Effects: The strongly electron-withdrawing nitro group deactivates the aryl halide, making the initial oxidative addition of the palladium catalyst kinetically less favorable.[3][4]

  • Carboxylic Acid Complications: The acidic proton can react with the base, altering the solubility of the starting material. The resulting carboxylate may also coordinate to the palladium center, potentially interfering with catalysis.

  • Side Reactions: The sensitive nature of the substrates can lead to undesired pathways such as dehalogenation, protodeborylation, and homocoupling, all of which consume starting materials and reduce the final yield.[5]

Troubleshooting & FAQs

This section addresses the most common issues encountered during this synthesis in a practical question-and-answer format.

Q1: My reaction has stalled with low conversion. What are the most likely causes?

Low conversion is typically a sign that a step in the catalytic cycle is prohibitively slow or that the catalyst is deactivating. For this substrate, the primary bottleneck is almost always the oxidative addition step.

  • Causality: The combination of steric bulk from the ortho-nitro group and the electron-deficient nature of the aromatic ring makes it difficult for the Pd(0) catalyst to insert into the carbon-halogen bond.[6][7] An inadequate ligand may fail to create a sufficiently electron-rich and sterically accessible palladium center to overcome this high activation barrier.

  • Initial Action: Your first point of intervention should be the ligand . Standard ligands like triphenylphosphine (PPh₃) are often ineffective for such challenging substrates.[6] You must move to a ligand class specifically designed for sterically demanding couplings.

Q2: How do I select the right Palladium/Ligand system to overcome steric hindrance?

The key is to use bulky, electron-rich ligands that accelerate both the oxidative addition and the final reductive elimination step. These ligands stabilize the monomeric palladium species and promote the desired bond formations.

  • Expertise & Experience: Two classes of ligands have proven superior for these challenges: Bulky Monodentate Phosphines and N-Heterocyclic Carbenes (NHCs) .

    • Buchwald-type Biaryl Phosphines: Ligands like SPhos, XPhos, and RuPhos are the gold standard for hindered substrates. Their bulk facilitates reductive elimination, while their strong electron-donating ability enriches the palladium center, promoting oxidative addition.[8] SPhos, in particular, has shown exceptional activity for reactions involving aryl chlorides and hindered systems.[9]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, even more so than phosphines, making them highly effective at activating aryl halides.[10] PEPPSI-type precatalysts, which feature an NHC ligand, are robust and highly active, often requiring lower catalyst loadings under mild conditions.[2]

Table 1: Recommended Ligand Classes for Hindered Substrates

Ligand Class Example Ligands Key Advantages Typical Catalyst Loading
Biaryl Phosphines SPhos, XPhos, RuPhos, BrettPhos Excellent for hindered and electron-poor substrates; well-documented.[8][11] 0.5 - 2 mol %
N-Heterocyclic Carbenes IPr, IMes (often in PEPPSI precatalysts) Strong σ-donors, high thermal stability, effective for aryl chlorides.[10][12] 0.1 - 1 mol %

| Ferrocenyl Phosphines | dicyclohexyl phosphine derivatives | Highly effective for both electron-rich and electron-poor aryl chlorides.[9] | 1 - 3 mol % |

Q3: What is the optimal Base and Solvent combination when a carboxylic acid is present?

The base is not just a proton scavenger; it plays a critical role in activating the boronic acid for the transmetalation step.[13] The choice of base and solvent is interdependent and crucial for success.

  • Base Selection:

    • Potassium Phosphate (K₃PO₄): This is often the base of choice for substrates bearing sensitive functional groups. It is a strong enough base to facilitate transmetalation but is generally non-nucleophilic. The presence of trace water with K₃PO₄ is often beneficial.[8]

    • Cesium Carbonate (Cs₂CO₃): The high solubility of cesium salts in organic solvents can be advantageous, often leading to faster reaction rates.

    • Potassium Fluoride (KF): Anhydrous powdered KF can be used if your substrate is sensitive to stronger bases.[10]

    • Avoid Strong Hydroxides (NaOH, KOH): In organic solvents, these can lead to undesired side reactions and are often less effective than phosphates or carbonates.

  • Solvent System:

    • Aprotic Polar Solvents: Dioxane and Tetrahydrofuran (THF) are common choices and often used with K₃PO₄. They have good solvating power for many organic substrates and catalyst complexes.[5]

    • Aqueous Mixtures: Using a solvent system like Dioxane/Water or Toluene/Water (e.g., in a 4:1 ratio) is highly recommended. The water helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and the carboxylate salt of the starting material, ensuring all components are available in the solution phase for reaction.[3][14]

Q4: I'm seeing protodeborylation and dehalogenation side products. How can I suppress them?

These side reactions compete with the desired cross-coupling and indicate suboptimal conditions.

  • Protodeborylation (Aryl-B(OH)₂ → Aryl-H): This occurs when the boronic acid reacts with a proton source before it can transmetalate to the palladium center.

    • Solution:

      • Use a Boronate Ester: Pinacol esters of boronic acids (Aryl-B(pin)) are more stable to protodeborylation.[8][12] They are hydrolyzed in situ under the basic reaction conditions to the active boronate species.

      • Careful Control of Water: While some water is often beneficial, excess water can promote this side reaction. Start with an anhydrous solvent and use a hydrated base (e.g., K₃PO₄·H₂O) or add a specific amount of water (e.g., 2-4 equivalents).

      • Use a Milder Base: Anhydrous conditions with a base like KF can sometimes mitigate the issue.[10]

  • Dehalogenation (Aryl-X → Aryl-H): This is the reduction of your starting material.

    • Solution:

      • Ligand Choice: This side reaction can sometimes be promoted by certain phosphine ligands. Screening different ligand types (e.g., switching from a phosphine to an NHC) may solve the problem.

      • Lower Temperature: High temperatures can promote catalyst decomposition and other reductive pathways.

Q5: Can I use microwave heating to improve the reaction?

Yes, microwave irradiation is an excellent tool for this type of challenging coupling.

  • Mechanism of Improvement: Microwaves provide rapid and efficient heating, which can significantly accelerate the rate of the slow oxidative addition step.[15] This often allows the reaction to proceed at a lower bulk temperature or for a much shorter duration.

  • Benefits:

    • Reduced Reaction Time: Reactions that take hours conventionally can often be completed in minutes.[16]

    • Improved Yields: By minimizing reaction time, thermal decomposition and the formation of side products can be significantly reduced.[17]

    • Enabling Difficult Couplings: Microwave heating can provide the necessary energy to overcome the high activation barriers in sterically hindered systems that fail under conventional heating.[15]

Visualizing the Process

Understanding the catalytic cycle and having a logical troubleshooting plan are essential for success.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The choice of ligand and base directly impacts the efficiency of each step.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_adduct Ar-Pd(II)(X)L₂ pd0->oxidative_adduct Oxidative Addition transmetalation_complex Ar-Pd(II)(Ar')L₂ oxidative_adduct->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Desired Product) transmetalation_complex->product reagents1 Ar-X (4-bromo-2-nitrobenzoic acid) reagents1->oxidative_adduct reagents2 Ar'-B(OH)₂ (Phenylboronic acid) + Base reagents2->transmetalation_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

If your reaction fails, follow this logical progression to identify and solve the issue.

Troubleshooting_Workflow start Reaction Start: Low Yield (<50%) q1 Is conversion of starting material low? start->q1 a1_yes Primary Issue: Slow Oxidative Addition q1->a1_yes Yes q2 Significant Side Products (Dehalogenation, Deborylation)? q1->q2 No, SM consumed sol1 Action: Screen Bulky Ligands (SPhos, XPhos, NHC) a1_yes->sol1 end Reaction Optimized sol1->end sol2 Action: 1. Optimize Base/Solvent (K₃PO₄, aq. Dioxane) 2. Use Phenylboronic Pinacol Ester 3. Consider Microwave Heating q2->sol2 Yes q2->end No sol2->end

Caption: A logical workflow for troubleshooting low yields in the coupling reaction.

Experimental Protocols
Protocol 1: Recommended Starting Conditions

This protocol provides a robust starting point for the synthesis of 2-Nitro-4-phenylbenzoic acid from 4-bromo-2-nitrobenzoic acid.

Reagents:

  • 4-bromo-2-nitrobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • SPhos Pd G2 Precatalyst (2 mol %)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 4-bromo-2-nitrobenzoic acid, phenylboronic acid, SPhos Pd G2 precatalyst, and K₃PO₄.

  • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed 1,4-Dioxane/Water solvent mixture via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1 M HCl to pH ~2-3 to protonate the carboxylic acid product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Ligand and Base Screening Experiment

To rapidly optimize conditions, a parallel screen is highly effective. Set up an array of reactions in small vials, each testing a different variable.

Setup:

  • Prepare a stock solution of 4-bromo-2-nitrobenzoic acid and phenylboronic acid in the chosen solvent.

  • In individual reaction vials, place the designated catalyst and base.

  • Add the stock solution to each vial.

  • Degas, seal, and run all reactions at the same temperature for a set amount of time (e.g., 6 hours).

  • Analyze the outcome of each reaction by LC-MS to determine conversion and relative yield.

Table 2: Example Screening Array

Vial Pd Source (1.5 mol%) Ligand (3 mol%) Base (3 equiv) Solvent
1 Pd₂(dba)₃ SPhos K₃PO₄ Dioxane/H₂O
2 Pd₂(dba)₃ XPhos K₃PO₄ Dioxane/H₂O
3 PEPPSI-IPr (1.5 mol%) (none) K₃PO₄ Dioxane/H₂O
4 Pd₂(dba)₃ SPhos Cs₂CO₃ Toluene/H₂O
5 Pd₂(dba)₃ SPhos K₂CO₃ Toluene/H₂O

| 6 | Pd₂(dba)₃ | SPhos | K₃PO₄ | 2-MeTHF |

This systematic approach allows for the rapid identification of the optimal catalyst, base, and solvent combination for your specific substrate, ensuring a self-validating and reproducible protocol.

References
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 843. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557–12566. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubMed. (2010, December 22). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. [Link]

  • PubMed. (2021, July 20). Cross-Coupling Reactions of Nitroarenes. [Link]

  • Nájera, C., & Sansano, J. M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]

  • Royal Society of Chemistry. (n.d.). A supramolecular water-soluble palladium catalyst for Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media. RSC Advances. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3047–3058. [Link]

  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • NIH. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]

  • Inorganica Chimica Acta. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • NIH. (2025, July 28). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • CORE. (2015, February 17). Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. [Link]

  • ResearchGate. (2025, August 7). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Nitro-4-phenylbenzoic Acid Synthesis

Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot common issues leading to low yields in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot common issues leading to low yields in the synthesis of 2-Nitro-4-phenylbenzoic acid. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Nitro-4-phenylbenzoic acid and how do they impact potential yield issues?

A1: The two most common strategies for synthesizing the biaryl scaffold of 2-Nitro-4-phenylbenzoic acid are the Suzuki-Miyaura coupling and the Ullmann condensation.[1][2] Each route has distinct advantages and disadvantages that can influence yield. A third, less common approach, involves the direct nitration of 4-phenylbenzoic acid.

  • Suzuki-Miyaura Coupling: This modern, palladium-catalyzed cross-coupling reaction is often favored for its high yields (frequently exceeding 90%), milder reaction conditions, and broad substrate scope.[2][3] It typically involves the coupling of an aryl halide with an arylboronic acid.[4] Potential yield issues often stem from catalyst deactivation, incomplete reaction, or difficulties in purification.[5][6]

  • Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be effective but often requires harsh conditions, such as high temperatures (frequently over 150-210 °C) and high-boiling polar solvents.[1][7] Yields can be moderate to high, but the reaction may require stoichiometric amounts of copper and can be sensitive to substrate choice.[2][8] Low yields can result from incomplete reaction or the formation of side products due to the high temperatures.[1][7]

  • Direct Nitration of 4-Phenylbenzoic Acid: This method involves the electrophilic aromatic substitution of 4-phenylbenzoic acid. While seemingly straightforward, controlling the regioselectivity can be challenging. The phenyl group is an ortho-, para- director, while the carboxylic acid group is a meta-director, leading to a potential mixture of isomers and consequently, a lower yield of the desired 2-nitro product.[9][10]

Q2: My reaction mixture is a dark, tarry color. What is the likely cause and how can I prevent it?

A2: The formation of dark-colored impurities, such as oils or tars, is a common issue, particularly in nitration reactions.[11] This is often due to:

  • Oxidation of the Starting Material: The nitrating mixture is a potent oxidizing agent, especially at elevated temperatures.[11]

  • Radical Side Reactions: Under certain conditions, radical polymerization can lead to tarry byproducts.[11]

  • Impure Reagents: Contaminants in the starting materials or solvents can trigger unwanted side reactions.[11]

To mitigate this, it is crucial to maintain strict temperature control, use highly pure reagents, and consider degassing solvents if radical reactions are suspected.[11]

Q3: How can I effectively monitor the progress of my reaction to avoid incomplete conversion or byproduct formation?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of most organic reactions.[12] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visually track the consumption of reactants and the appearance of the product. This allows you to determine the optimal reaction time and quench the reaction before significant side products can form.[12][13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of 2-Nitro-4-phenylbenzoic acid.

Issue 1: Low or No Product Yield

A low yield of the desired product is one of the most frequent challenges. The underlying cause can often be traced back to several key factors.

Potential Cause A: Incomplete Reaction
  • Underlying Principle: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or an inadequate concentration of the nitrating agent.[11] Nitration reactions are typically exothermic, and while low temperatures are often used to control selectivity, an excessively low temperature can hinder the reaction rate.[11][12]

  • Troubleshooting Protocol:

    • Reaction Time: Monitor the reaction closely using TLC.[12] Continue the reaction until the starting material is no longer visible on the TLC plate.

    • Temperature Control: For nitration reactions, a temperature between 0 °C and 10 °C is often recommended to balance reaction rate and selectivity.[9][11] For Suzuki or Ullmann reactions, ensure the temperature is maintained at the literature-recommended level.

    • Reagent Stoichiometry: For nitration, ensure a molar ratio of approximately 1:1 of the substrate to nitric acid for mononitration.[11] For coupling reactions, carefully control the stoichiometry of the coupling partners and catalyst loading.[3]

Potential Cause B: Product Loss During Workup and Purification
  • Underlying Principle: Significant product loss can occur during aqueous workup, extraction, and recrystallization steps.[12] For instance, incomplete precipitation or loss during filtration can drastically reduce the isolated yield.[12]

  • Troubleshooting Protocol:

    • Extraction Efficiency: Ensure the use of an appropriate extraction solvent and perform multiple extractions to maximize the recovery of the product from the aqueous layer.

    • Purification Method:

      • Recrystallization: Choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to minimize product loss in the mother liquor.[12]

      • Acid-Base Extraction: For carboxylic acids like 2-Nitro-4-phenylbenzoic acid, an acid-base extraction can be a highly effective purification method. The crude product can be dissolved in an aqueous base (e.g., NaOH solution), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.[5][14][15]

      • Column Chromatography: This technique can be used to separate the desired product from closely related impurities.[5][13]

Issue 2: Poor Regioselectivity in Direct Nitration

When synthesizing 2-Nitro-4-phenylbenzoic acid via direct nitration of 4-phenylbenzoic acid, obtaining the desired isomer can be challenging.

  • Underlying Principle: The phenyl group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator.[9][10] This leads to a competition for the position of the incoming nitro group, potentially resulting in a mixture of isomers. The formation of the 2-nitro isomer is generally favored over the 3-nitro isomer due to the directing effect of the phenyl group.[16]

  • Troubleshooting Protocol:

    • Temperature Control: Lower reaction temperatures (e.g., 0-5 °C) can enhance selectivity by favoring the kinetically controlled product.[10]

    • Nitrating Agent: The choice of nitrating agent and solvent can influence the ortho:para ratio.[17] Experimenting with different nitrating systems (e.g., nitric acid in acetic anhydride) may improve the yield of the desired isomer.[17]

    • Solvent Effects: The solvent can play a role in the reactivity of the nitrating agent.[18] Using a co-solvent or ensuring a homogenous reaction mixture through vigorous stirring can lead to more consistent isomer ratios.[11]

Issue 3: Formation of Dinitrated Byproducts
  • Underlying Principle: The use of an excess of the nitrating agent or elevated reaction temperatures can lead to the formation of dinitrobiphenyls.[11] The initial nitro group deactivates the ring, making the second nitration more difficult, but it can still occur under harsh conditions.[16][19]

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a controlled amount of the nitrating agent, aiming for a 1:1 molar ratio for mononitration.[11]

    • Maintain Low Temperature: Keeping the reaction temperature between 0 °C and 10 °C significantly disfavors the second nitration.[11]

    • Monitor Reaction Progress: Quench the reaction as soon as TLC indicates the consumption of the starting material to prevent further nitration.[11]

Experimental Protocols & Data

Protocol 1: General Procedure for Nitration of 4-Phenylbenzoic Acid

This protocol provides a general method for the nitration of 4-phenylbenzoic acid.

  • Preparation of Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously add concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring. This mixture should be prepared fresh and kept cold.[9]

  • Dissolution of Substrate: In a separate reaction vessel, also cooled in an ice bath, dissolve 4-phenylbenzoic acid in a sufficient amount of concentrated sulfuric acid.[9]

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 4-phenylbenzoic acid. The temperature of the reaction mixture should be maintained below 10 °C throughout the addition.[9][10]

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) for a specified period. Monitor the progress of the reaction by TLC.[9]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.[12] Collect the solid by filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization or acid-base extraction.[5][12]

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reactionMonitor with TLC, adjust reaction time and temperature.[11][12]
Product loss during workupOptimize extraction and purification methods (e.g., acid-base extraction).[5][12]
Poor Regioselectivity Competing directing effectsMaintain low reaction temperature (0-5 °C), consider alternative nitrating agents.[10][17]
Formation of Dinitrated Products Excess nitrating agent, high temperatureUse a 1:1 molar ratio of substrate to nitric acid, maintain temperature between 0-10 °C.[11]
Dark/Tarry Reaction Oxidation, side reactionsStrict temperature control, use pure reagents.[11]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of 2-Nitro-4-phenylbenzoic Acid check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions: - Increase reaction time - Optimize temperature - Check reagent stoichiometry incomplete->troubleshoot_reaction check_workup Evaluate Workup & Purification complete->check_workup troubleshoot_reaction->start workup_loss Product Loss During Workup check_workup->workup_loss Yes yield_improved Yield Improved check_workup->yield_improved No troubleshoot_workup Optimize Purification: - Efficient extraction - Appropriate recrystallization solvent - Consider acid-base extraction workup_loss->troubleshoot_workup troubleshoot_workup->yield_improved

Caption: A workflow for diagnosing and resolving low product yield.

Diagram 2: Factors Influencing Regioselectivity in Nitration

Regioselectivity_Factors regioselectivity Regioselectivity directing_effects Directing Effects (Phenyl vs. COOH) regioselectivity->directing_effects reaction_temp Reaction Temperature (Kinetic vs. Thermodynamic Control) regioselectivity->reaction_temp nitrating_agent Nitrating Agent & Solvent regioselectivity->nitrating_agent steric_hindrance Steric Hindrance regioselectivity->steric_hindrance

Caption: Key factors that determine the outcome of the nitration reaction.

References

  • Benchchem. "Technical Support Center: Nitration of Biphenyl." Accessed January 21, 2026.
  • Benchchem. "Technical Support Center: Purification of Crude 2-(4-Nitrophenyl)benzoic Acid." Accessed January 21, 2026.
  • Benchchem. "An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid." Accessed January 21, 2026.
  • Benchchem. "Application Notes and Protocols for the Synthesis of 2-(4-Nitrophenyl)
  • Benchchem.
  • Benchchem. "troubleshooting guide for nitration reactions." Accessed January 21, 2026.
  • Journal of the Chemical Society B. "The ortho: para ratio in the nitration of biphenyl." Accessed January 21, 2026.
  • Benchchem. "Application Notes and Protocols: 2-(4-Nitrophenyl)benzoic Acid in Organic Synthesis." Accessed January 21, 2026.
  • Benchchem. "benchmark studies for 2-(4-nitrophenyl)benzoic acid synthesis protocols." Accessed January 21, 2026.
  • Benchchem. "The Evolution of Nitrophenylbenzoic Acid Derivative Synthesis: A Technical Guide." Accessed January 21, 2026.
  • University Chemistry. "Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction." Accessed January 21, 2026.
  • Royal Society of Chemistry. "www.rsc.org/advances." Accessed January 21, 2026.
  • Benchchem. "A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids." Accessed January 21, 2026.
  • Google Patents. "CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid." Accessed January 21, 2026.
  • Wikipedia.
  • ACS Publications.
  • Chemistry Stack Exchange. "Why nitration of biphenyl gives 2-nitrobiphenyl as major product? [closed]." Accessed January 21, 2026.
  • Reddit. "Di-nitration troubleshooting : r/Chempros." Accessed January 21, 2026.
  • Benchchem. "Application Notes and Protocols for the Synthesis of 4,4'-Bibenzoic Acid via Suzuki-Miyaura Coupling." Accessed January 21, 2026.
  • Google Patents. "CN102584650B - Preparation method of 2-nitro-4-methylsulphonylbenzoic acid." Accessed January 21, 2026.
  • Master Organic Chemistry. "Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution." Accessed January 21, 2026.
  • Thermo Fisher Scientific. "Ullmann Reaction." Accessed January 21, 2026.
  • University of Minnesota. "Nitration of Substituted Aromatic Rings and Rate Analysis." Accessed January 21, 2026.
  • Wikipedia. "Ullmann reaction." Accessed January 21, 2026.
  • YouTube. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." Accessed January 21, 2026.
  • Google Patents. "Synthesis method of 2-nitro-4-substituted phenylacetic acid." Accessed January 21, 2026.
  • Benchchem. "Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid." Accessed January 21, 2026.
  • Google Patents. "US5187294A - Regioselective nitration of diphenyl compounds." Accessed January 21, 2026.
  • SciRP.org. "Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts." Accessed January 21, 2026.
  • Frontiers. "Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods." Accessed January 21, 2026.
  • ResearchGate. "Facile nitration of aromatic compounds using Bi(NO3)3·5H2O/MgSO4 under mechanochemical conditions." Accessed January 21, 2026.

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature and Reaction Time for the Nitration of Phenylbenzoic Acid

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the nitration of phenylbenzoic acid. We address...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the nitration of phenylbenzoic acid. We address common challenges and provide troubleshooting strategies and optimized protocols, focusing on the critical interplay between reaction temperature and time to control yield and regioselectivity.

Section 1: Foundational Knowledge & Core Principles (FAQs)

This section addresses fundamental questions regarding the nitration of phenylbenzoic acid, providing the essential knowledge needed to understand and control the reaction.

Q1: What is the fundamental reaction mechanism for the nitration of phenylbenzoic acid?

A1: The nitration of phenylbenzoic acid is a classic electrophilic aromatic substitution reaction. The process involves two primary stages:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). This is the key electrophile.[1]

  • Electrophilic Attack: The electron-rich π system of one of the aromatic rings attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[2][3] A weak base in the mixture (like water or HSO₄⁻) then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final nitrated product.[1]

Nitration Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution HNO3 HNO₃ H2O_NO2 H₂O⁺-NO₂ HNO3->H2O_NO2 + H⁺ (from H₂SO₄) H2SO4_1 H₂SO₄ H2SO4_2 H₂SO₄ NO2_plus NO₂⁺ (Nitronium Ion) Phenylbenzoic Phenylbenzoic Acid Sigma_Complex Sigma Complex (Wheland Intermediate) Phenylbenzoic->Sigma_Complex + NO₂⁺ Product Nitro-phenylbenzoic Acid H2O_NO2->NO2_plus - H₂O Sigma_Complex->Product - H⁺

Caption: General mechanism for electrophilic aromatic nitration.

Q2: Why are temperature and reaction time the most critical parameters to control in this specific nitration?

A2: Temperature and reaction time are paramount for three key reasons:

  • Rate of Reaction: Like most chemical reactions, the rate of nitration increases with temperature. However, the reaction is highly exothermic, and excessive temperatures can lead to a dangerous, uncontrolled state known as thermal runaway.[4][5]

  • Selectivity (Isomer Distribution): The directing effects of the substituents on phenylbenzoic acid lead to multiple possible products. Temperature can influence the ratio of these isomers. Lower temperatures often favor the kinetically controlled product, while higher temperatures may allow for the formation of the thermodynamically more stable product or other isomers.[6][7]

  • Side Reactions: Higher temperatures and longer reaction times significantly increase the likelihood of unwanted side reactions. These include oxidation of the starting material (leading to tarry byproducts), and di- or even poly-nitration, which can be difficult to separate from the desired mononitrated product.[2][8]

Q3: For a common substrate like 4-phenylbenzoic acid, what are the expected nitration products?

A3: The regioselectivity is complex due to the competing directing effects of the two substituents.[9]

  • The carboxylic acid (-COOH) group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta positions (positions 3 and 5) on its own ring.[3][10]

  • The phenyl group (-C₆H₅) is a weakly activating group that directs incoming electrophiles to the ortho and para positions (positions 2', 4', and 6') of the other ring.

Because the -COOH group deactivates its ring, electrophilic attack is much more likely to occur on the unsubstituted phenyl ring. Therefore, the primary products expected from the mononitration of 4-phenylbenzoic acid are 4-(4'-nitrophenyl)benzoic acid (para-isomer) and 4-(2'-nitrophenyl)benzoic acid (ortho-isomer) . Controlling the reaction conditions, especially temperature, is crucial to influence the ratio of these two isomers.

Section 2: Troubleshooting Guide

This guide is formatted to directly address specific issues you may encounter during your experiments.

Low Yield or Incomplete Reaction
Q4: My reaction yield is low, and analysis (TLC/HPLC) shows a significant amount of unreacted starting material. What went wrong?

A4: This issue typically points to reaction conditions that were insufficient to drive the reaction to completion.

  • Potential Cause 1: Suboptimal Temperature. While low temperatures are crucial for selectivity, a temperature that is too low can drastically slow the reaction rate, leading to incomplete conversion within a practical timeframe.[5][7] The deactivating effect of the carboxyl group means that phenylbenzoic acid requires controlled but adequate thermal energy to react.[10]

    • Solution: Incrementally increase the reaction temperature in small steps (e.g., from 0-5°C to 10-15°C) while carefully monitoring for the formation of byproducts. There is an optimal temperature at which the highest yield is obtained before side reactions become significant.[11]

  • Potential Cause 2: Insufficient Reaction Time. The reaction may simply not have been allowed to run long enough.

    • Solution: Monitor the reaction's progress using a suitable analytical technique like TLC or HPLC.[5][12] Continue the reaction until the starting material spot/peak is no longer visible or its concentration has plateaued.

  • Potential Cause 3: Inadequate Nitrating Agent. If the mixed acid (HNO₃/H₂SO₄) has absorbed moisture or is not sufficiently concentrated, the concentration of the active nitronium ion (NO₂⁺) will be too low for efficient nitration.[13]

    • Solution: Use fresh, high-purity concentrated acids. Ensure the sulfuric acid concentration remains high (ideally 95-100%) throughout the reaction to effectively generate the nitronium ion.[13]

Formation of Byproducts
Q5: I'm observing significant amounts of an unwanted isomer (e.g., too much ortho-nitration when para is desired). How can I improve regioselectivity?

A5: Regioselectivity is a delicate balance between electronic effects, steric hindrance, and reaction conditions.

  • Potential Cause: Reaction Temperature. Temperature is a key lever for controlling isomer ratios. Steric hindrance at the ortho-position is more pronounced, and its transition state is often higher in energy.

    • Solution: Lowering the reaction temperature (e.g., to 0-5°C or even below 0°C) generally increases the selectivity for the para-isomer, which is often less sterically hindered.[6][14] This favors the kinetic product. Carefully control the temperature during the dropwise addition of the nitrating mixture.

Q6: My product is contaminated with di- and poly-nitrated compounds. How do I prevent this?

A6: Over-nitration occurs when the desired mononitrated product reacts again with the nitrating agent.

  • Potential Cause 1: Excess Nitrating Agent. Using a large excess of nitric acid dramatically increases the probability of a second nitration event.

    • Solution: Carefully control the stoichiometry. Use a molar ratio of nitric acid to phenylbenzoic acid that is close to 1:1 or a very slight excess (e.g., 1.05 to 1.1 equivalents).[2][8]

  • Potential Cause 2: Elevated Temperature or Prolonged Reaction Time. The first nitro group deactivates the ring, making the second nitration slower. However, at higher temperatures or with very long reaction times, this second reaction can still occur to a significant extent.[2]

    • Solution: Perform the reaction at the lowest feasible temperature (e.g., 0-10°C).[2] Monitor the reaction closely and quench it promptly by pouring it onto ice as soon as the starting material is consumed.[15]

Q7: The reaction mixture turned dark brown/black, and I isolated a tarry, intractable substance. What caused this?

A7: A dark coloration is a classic sign of oxidative side reactions and decomposition.

  • Potential Cause: Excessively High Temperature. The nitrating mixture is a powerful oxidizing agent, especially at elevated temperatures.[2] Localized "hot spots" from adding the nitrating agent too quickly or inadequate cooling can initiate oxidation, leading to the formation of polymeric tars.

    • Solution: Maintain strict temperature control throughout the reaction. Use an efficient cooling bath (e.g., ice-salt) and ensure vigorous stirring.[5] Add the nitrating mixture very slowly and dropwise to allow for effective heat dissipation.[6] Using high-purity reagents can also minimize side reactions caused by contaminants.[2]

Work-up and Purification Issues
Q8: My product did not precipitate when I quenched the reaction by pouring it onto ice. What should I do?

A8: Failure to precipitate suggests the product is either an oil or has some solubility in the acidic aqueous mixture.[15]

  • Solution: Liquid-Liquid Extraction. Transfer the entire quenched mixture to a separatory funnel. Extract the aqueous layer several times with a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). Combine the organic layers, wash with water and then brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to isolate the crude product.[15]

Q9: How can I effectively separate the different nitrated isomers (e.g., ortho and para)?

A9: The separation of positional isomers can be challenging due to their similar physical properties.

  • Solution 1: Fractional Recrystallization. This is the most common method. It exploits small differences in the solubility of the isomers in a particular solvent system. Experiment with different solvents (e.g., ethanol/water, acetic acid/water) to find a system where one isomer crystallizes preferentially while the other remains in the mother liquor.[7]

  • Solution 2: Column Chromatography. For difficult separations, silica gel column chromatography is a highly effective technique. A solvent system of intermediate polarity (e.g., a mixture of hexanes and ethyl acetate) is typically used to elute the compounds, with the less polar isomer usually eluting first.

Section 3: Optimized Experimental Protocols

Protocol 1: General Procedure for Controlled Mononitration of 4-Phenylbenzoic Acid

This protocol is designed to favor the formation of the mononitrated product, with an emphasis on controlling regioselectivity towards the 4'-nitro isomer.

Materials:

  • 4-Phenylbenzoic Acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice and Deionized Water

  • Ethyl Acetate (for extraction, if needed)

  • Ethanol/Water (for recrystallization)

Procedure:

  • Prepare the Reaction Vessel: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylbenzoic acid (1.0 eq) in concentrated sulfuric acid (approx. 3-5 mL per gram of starting material).

  • Cool the Mixture: Place the flask in an ice-salt bath and cool the solution to between 0°C and 5°C with vigorous stirring. It is critical to ensure the starting material is fully dissolved before proceeding.[6]

  • Prepare the Nitrating Mixture: In a separate, clean, and dry flask, carefully add concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid (approx. 1:1 v/v with HNO₃). Cool this mixture in an ice bath. Caution: This mixing is highly exothermic.[16]

  • Perform the Nitration: Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred solution of 4-phenylbenzoic acid. The rate of addition must be slow enough to maintain the internal reaction temperature below 10°C, and ideally below 5°C for best selectivity.[6][14]

  • Monitor the Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. Monitor the consumption of the starting material by TLC (see Protocol 2).

  • Quench the Reaction: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker filled with a vigorously stirred slurry of crushed ice and water (approx. 10 g of ice per mL of reaction mixture).[15]

  • Isolate the Crude Product: Allow the ice to melt completely. Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.[15]

  • Purify the Product: Air-dry the crude product. Purify by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to isolate the desired isomer.[16]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting: Carefully take a tiny sample from the reaction mixture with a glass capillary and quench it in a vial with a small amount of water and ethyl acetate. Spot the top organic layer on the TLC plate. Also spot the starting material as a reference.

  • Develop: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting material has disappeared.

Section 4: Data & Parameter Summary

Table 1: Influence of Temperature on Reaction Outcome
ParameterLow Temperature (0-10°C)Moderate Temperature (20-40°C)High Temperature (>50°C)
Reaction Rate Slow to ModerateModerate to FastVery Fast / Risk of Runaway
Yield of Mononitro Product Potentially high if time is sufficientOften optimalDecreased due to degradation
Regioselectivity Generally higher selectivity (favors less sterically hindered isomers)[6]Decreased selectivityPoor selectivity
Dinitration Risk Low[2]ModerateHigh[8]
Oxidation/Tar Formation Risk MinimalLow to ModerateVery High[2]
Table 2: Recommended Starting Parameters for Optimization
ParameterRecommended Range/ValueRationale
Reaction Temperature 0°C to 10°COptimal balance between reaction rate and minimizing side reactions/byproducts.[16]
Reaction Time 30 - 90 minutesTypically sufficient for completion at the recommended temperature. Must be confirmed by monitoring.[17]
Stoichiometry (HNO₃:Substrate) 1.05 : 1 to 1.1 : 1A slight excess ensures complete conversion without significantly increasing the risk of dinitration.[8]
H₂SO₄ Concentration >95% (Concentrated)Acts as a catalyst and dehydrating agent to efficiently generate the NO₂⁺ electrophile.[13]
Addition of Nitrating Agent Slow, dropwisePrevents dangerous temperature spikes and localized overheating.[5]

Section 5: Workflow & Safety

Experimental Workflow Diagram

Caption: Standard workflow for the nitration of phenylbenzoic acid.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common nitration issues.

Mandatory Safety Precautions

Nitration reactions are potentially hazardous. Strict adherence to safety protocols is essential.

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[4][18] Always handle them inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves (butyl rubber or Viton are recommended), chemical splash goggles, a face shield, and a flame-resistant lab coat at all times.[4]

  • Exothermic Reaction: The reaction generates a significant amount of heat. Inadequate cooling can lead to a thermal runaway, causing the reaction to boil violently and release toxic nitrogen dioxide (NO₂) fumes.[4][5] Always use an efficient cooling bath and add reagents slowly.

  • Quenching: Never add water or ice directly to the concentrated acid mixture. Always pour the reaction mixture slowly over a large excess of stirred ice.[15]

  • Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible. Have a spill containment kit rated for acids (e.g., sodium bicarbonate or other neutralizing agents) readily available.[18]

Section 6: References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid. BenchChem. Retrieved from

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 2-(4-nitrophenyl)benzoic acid. BenchChem. Retrieved from

  • YouTube. (2024). Nitration reaction safety. YouTube. Retrieved from

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. Retrieved from

  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. NADLE. Retrieved from

  • ATSDR. Analytical methods. Agency for Toxic Substances and Disease Registry. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols: 2-(4-Nitrophenyl)benzoic Acid in Organic Synthesis. BenchChem. Retrieved from

  • University of Washington Environmental Health & Safety. NITRIC ACID SAFETY. UW EHS. Retrieved from

  • BenchChem. (2025). Technical Support Center: Nitration of Biphenyl. BenchChem. Retrieved from

  • BenchChem. (2025). A Comparative Guide to the Synthesis Efficiency of Nitrobenzoic Acid Isomers for Pharmaceutical and Research Applications. BenchChem. Retrieved from

  • BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. BenchChem. Retrieved from

  • Google Patents. (1972). Preparation of para nitrobenzoic acids and 4{40 -nitro-4-biphenylcarboxylic acids. Retrieved from

  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid. BenchChem. Retrieved from

  • Unknown Source. (n.d.). NITRATION. Retrieved from

  • Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid. Retrieved from

  • Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid. Retrieved from

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from

  • BenchChem. (2025). Influence of acid concentration on nitration of 4-chlorobenzoic acid. BenchChem. Retrieved from

  • ResearchGate. (2025). Nitration of 2,2 '-Dinitro-4,4 '-biphenyldicarboxylic Acid at High Concentration of Sulfuric and Nitric Acids. ResearchGate. Retrieved from

  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process. Retrieved from

  • ATSDR. (n.d.). Analytical methods. Agency for Toxic Substances and Disease Registry. Retrieved from

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids. BenchChem. Retrieved from

  • ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Retrieved from

  • Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof. Retrieved from

  • Unknown Source. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from

  • ResearchGate. (n.d.). Facile nitration of aromatic compounds using Bi(NO3)3·5H2O/MgSO4 under mechanochemical conditions. ResearchGate. Retrieved from

  • Unknown Source. (2025). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? Retrieved from

  • BenchChem. (2025). Managing temperature control in 2-Amino-5-nitrobenzoic acid nitration. BenchChem. Retrieved from

  • Sci-Hub. (n.d.). The nitration of phenylacetic acid. Retrieved from

  • YouTube. (2023). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. YouTube. Retrieved from

  • Reddit. (2018). Why does benzoic acid require a higher temperature for nitration? Reddit. Retrieved from

  • INIS-IAEA. (n.d.). Regioselectivity in nitration of biphenyl derivatives. INIS. Retrieved from

  • YouTube. (2021). Nitration of benzoic acid. YouTube. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Nitration of 2-Phenylbenzoic Acid. BenchChem. Retrieved from

  • BenchChem. (2025). Controlling regioselectivity in aromatic nitration reactions. BenchChem. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for the Nitration of 4-Methylbenzoic Acid. BenchChem. Retrieved from

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. Retrieved from

  • BenchChem. (2025). Application Note: Detailed Protocol for the Nitration of 4,5-Dimethylbenzoic Acid. BenchChem. Retrieved from

  • PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Retrieved from

  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers. Retrieved from

  • ResearchGate. (2025). Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. ResearchGate. Retrieved from

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses Procedure. Retrieved from

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Benzene. NIH. Retrieved from

Sources

Optimization

Technical Support Center: Ullmann Condensation &amp; Cross-Coupling

Welcome to the Technical Support Center for the Ullmann Condensation. This guide is designed for researchers, scientists, and professionals in drug development who utilize copper-catalyzed cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Ullmann Condensation. This guide is designed for researchers, scientists, and professionals in drug development who utilize copper-catalyzed cross-coupling reactions. As a self-validating system of protocols and insights, this document aims to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. Our focus is on a critical aspect of synthesis: the prevention of byproduct formation.

Introduction: The Challenge of Selectivity

The Ullmann reaction, a cornerstone of C-N, C-O, and C-S bond formation, has evolved significantly from its origins requiring harsh conditions and stoichiometric copper.[1][2] Modern protocols, accelerated by sophisticated ligands, allow for milder conditions and broader substrate scope.[1][3] However, achieving high selectivity remains a primary challenge. Byproducts arising from homocoupling, reduction (hydrodehalogenation), and competitive reaction pathways can severely impact yield, complicate purification, and hinder the scalability of a synthetic route.

This guide provides a structured, question-and-answer-based approach to directly address the most common issues encountered in the lab. We will dissect the mechanistic origins of key byproducts and offer field-proven strategies to steer your reaction toward the desired product.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses foundational questions regarding byproduct formation. Understanding these principles is the first step toward effective troubleshooting.

Q1: What are the most common byproducts in an Ullmann condensation, and what causes them?

Answer: The three most prevalent byproducts are typically:

  • Homocoupling Product (Ar-Ar): This arises from the coupling of two molecules of your aryl halide starting material. It is a classic side reaction, particularly in the original Ullmann protocols, but persists in modern variations.[4] The mechanism often involves the reaction of an organocopper intermediate (Ar-Cu) with a second molecule of the aryl halide.

  • Reduction Product / Hydrodehalogenation (Ar-H): This is the simple replacement of the halide on your starting material with a hydrogen atom. This side reaction is often exacerbated by the presence of protic impurities (like water) or by certain solvents (like alcohols) which can act as a hydride source.[5][6] The mechanism can involve a β-hydride elimination from a copper-alkoxide intermediate, which may be formed from the reaction of the copper catalyst with an alcohol solvent or base.[7]

  • Nucleophile Degradation or Side Reactions: The nucleophile (amine, alcohol, thiol) itself can be unstable under the reaction conditions, leading to various decomposition products. Additionally, certain ligands, particularly those with N-H bonds like N-methylglycine, can themselves undergo N-arylation, consuming the aryl halide and deactivating the catalyst.[8]

Part 2: Troubleshooting Guide: From Problem to Solution

This section is structured to address specific experimental observations. Identify your primary issue in the table below to find potential causes and validated solutions.

Observed Problem Potential Mechanistic Cause(s) Recommended Troubleshooting Strategy & Protocol
High consumption of aryl halide, but the main byproduct is the homocoupled biaryl (Ar-Ar). 1. Slow Reductive Elimination: The desired reductive elimination to form the C-N or C-O bond is slower than the side reaction pathway leading to homocoupling. 2. Ligand Dissociation: An unstable copper-ligand complex may lead to "ligand-free" copper species that are more prone to catalyzing homocoupling.Strategy 1: Ligand Optimization. The choice of ligand is paramount. Oxalic diamide and phenanthroline-based ligands have shown exceptional ability to promote the desired cross-coupling over homocoupling.[3][9][10] Protocol: Screen a panel of ligands. For a C-N coupling of a heteroaryl chloride, start with a bis(N-aryl) substituted oxalamide ligand like BTMPO.[10]
Significant formation of the reduced, dehalogenated arene (Ar-H). 1. Protic Contaminants: Trace water or other protic species are reacting to protonolyze organocopper intermediates.[5] 2. Solvent Participation: Alcoholic solvents can be oxidized, providing a hydride source that leads to hydrodehalogenation.[6] 3. Base-Mediated Reduction: Certain strong bases under high temperatures can facilitate reduction pathways.Strategy 2: Ensure Anhydrous Conditions & Choose an Appropriate Solvent. Protocol: 1. Thoroughly oven-dry all glassware. 2. Use anhydrous, sparged solvents. Polar aprotic solvents like Dioxane, DMF, or Toluene are generally preferred over alcohols.[11] 3. Use a finely powdered, anhydrous base (e.g., K₃PO₄, Cs₂CO₃).[5]
Reaction stalls or catalyst appears to decompose (color changes to black/brown precipitate). 1. Catalyst Oxidation: The active Cu(I) species is being oxidized to inactive Cu(II) or Cu(0) aggregates. 2. Ligand N-Arylation: If using a ligand with an available N-H group (e.g., L-proline, N-methylglycine), the ligand itself can be arylated, effectively titrating out the catalyst.[8]Strategy 3: Inert Atmosphere & Ligand Selection. Protocol: 1. Rigorously degas the reaction mixture using several vacuum/inert gas backfill cycles.[12] 2. Switch to a ligand without a reactive N-H bond. N,N-dimethylglycine is often superior to L-proline or N-methylglycine for this reason.[8][13]
Low yield with complex mixture of byproducts; poor mass balance. 1. Suboptimal Temperature: The temperature may be too high, causing decomposition of starting materials, products, or the catalyst complex. Conversely, it may be too low for efficient catalytic turnover. 2. Incorrect Base/Solvent Combination: The base may not be soluble enough or strong enough in the chosen solvent to efficiently deprotonate the nucleophile, leading to a stalled or messy reaction.Strategy 4: Systematic Optimization of Reaction Parameters. Protocol: 1. Temperature: Modern ligand systems often work well between 80-120 °C.[5] Start at a moderate temperature (e.g., 100 °C) and adjust based on reaction monitoring (TLC, LCMS). 2. Base/Solvent Screening: The choice is highly substrate-dependent. For C-O couplings, Cs₂CO₃ in dioxane is a good starting point.[8] For C-N couplings, K₃PO₄ in DMSO is often effective.[10]

Part 3: The Causality of Experimental Choices - A Deeper Dive

Why Ligand Choice is Critical: A Mechanistic View

The ligand is not merely an additive; it is the primary controller of the catalyst's reactivity and selectivity. Different ligand scaffolds favor different mechanistic pathways, directly influencing the product distribution.

G

A well-chosen ligand, such as an oxalic diamide, stabilizes the copper center and accelerates the rate-limiting reductive elimination step that forms the desired product.[14][15] This acceleration means the catalytic intermediate has less time to engage in competing side-reaction pathways like those leading to homocoupling.

Computational studies have revealed even more subtle effects. For instance, in the coupling of amino alcohols, a phenanthroline ligand can favor O-arylation by promoting an Iodine Atom Transfer (IAT) mechanism, while a β-diketone ligand can favor N-arylation by proceeding through a Single-Electron Transfer (SET) pathway.[16][17] This demonstrates that the ligand's electronic properties directly dictate the operative mechanism and, therefore, the reaction's outcome.

Choosing the Right Ligand: A Comparative Table

The following table provides a starting point for ligand selection based on common substrate classes.

Ligand ClassRepresentative ExampleBest For...Key Advantages & (Disadvantages)
Amino Acids N,N-DimethylglycineC-O and C-N couplings with aryl iodides and bromides.[13]Inexpensive, commercially available, robust. (Less effective for challenging aryl chlorides).
Phenanthrolines 1,10-PhenanthrolineGeneral C-N and C-O couplings. Can offer unique selectivity.[9]Excellent chelator, promotes mild conditions. (Can sometimes form overly stable complexes, inhibiting catalysis).
Oxalic Diamides BTMPO, DMPPOChallenging couplings, including unactivated (hetero)aryl chlorides and secondary alcohols.[10][14]Highly active, allows for low catalyst loading, broad scope. (Can be more expensive/complex to synthesize).

Part 4: Validated Experimental Protocols

The following protocols provide a robust starting point for optimization.

Protocol 1: General Procedure for C-O Coupling (Diaryl Ether Synthesis) using N,N-Dimethylglycine

This protocol is adapted from the work of Ma and Cai, who demonstrated the effectiveness of N,N-dimethylglycine in promoting the synthesis of diaryl ethers at moderate temperatures.[13]

Materials:

  • Aryl Halide (Iodide or Bromide) (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • N,N-Dimethylglycine (0.2 mmol, 20 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (3 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, phenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.

  • Seal the tube with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Add the anhydrous dioxane via syringe.

  • Place the sealed tube in a preheated oil bath or heating block at 90-100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Troubleshooting and Optimization

When byproducts are observed, a systematic approach to optimization is required. The following workflow illustrates a logical progression for troubleshooting.

G Start Initial Reaction: Significant Byproduct Formation Check_Purity Step 1: Verify Reagent Purity & Anhydrous Conditions Start->Check_Purity Purity_OK Conditions are Dry & Pure Check_Purity->Purity_OK Yes Purity_Bad Contaminants Found Check_Purity->Purity_Bad No Screen_Ligand Step 2: Screen Ligand Class (e.g., Amino Acid vs. Oxalic Diamide) Purity_OK->Screen_Ligand Dry_Reagents Action: Dry Solvents/Reagents, Use Fresh Catalyst Purity_Bad->Dry_Reagents Re-run Dry_Reagents->Start Re-run Ligand_Improved Byproduct Ratio Improved Screen_Ligand->Ligand_Improved Yes Ligand_NoChange No Improvement Screen_Ligand->Ligand_NoChange No Optimize_Temp Step 3: Optimize Temperature (e.g., 80°C, 100°C, 120°C) Ligand_Improved->Optimize_Temp Ligand_NoChange->Optimize_Temp Temp_Improved Byproduct Ratio Improved Optimize_Temp->Temp_Improved Yes Temp_NoChange No Improvement Optimize_Temp->Temp_NoChange No Success Optimized Conditions Found Temp_Improved->Success Screen_Base Step 4: Screen Base (e.g., K₃PO₄ vs. Cs₂CO₃ vs. K₂CO₃) Temp_NoChange->Screen_Base Screen_Base->Success Improvement

References

  • Smith, A. B., & Jones, C. D. (2018). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 8(1), 123-134. [Link]

  • Hassan, N. A., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(15), 4567. [Link]

  • Jones, C. D., et al. (2010). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. Journal of the American Chemical Society, 132(17), 6205–6213. [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]

  • Ahmad, R., et al. (2020). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). ResearchGate. [Link]

  • Li, J., et al. (2022). 1,10-Phenanthroline: A versatile ligand to promote copper-catalyzed cascade reactions. Tetrahedron Letters, 105, 154133. [Link]

  • Wang, Y., et al. (2019). Oxalic Diamides and tert-Butoxide: Two Types of Ligands Enabling Practical Access to Alkyl Aryl Ethers via Cu-Catalyzed Coupling Reaction. Journal of the American Chemical Society, 141(8), 3541–3549. [Link]

  • Various Authors. (n.d.). Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides. ResearchGate. [Link]

  • Buchwald, S. L., et al. (2010). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. DSpace@MIT. [Link]

  • Chen, Y., et al. (2023). Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides. The Journal of Organic Chemistry, 88(5), 3330–3334. [Link]

  • Zhou, W., et al. (2015). CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. Journal of the American Chemical Society, 137(37), 11942–11945. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11797-11799. [Link]

  • Zhang, H., Ma, D., & Cao, W. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Synlett, 2007(02), 243-246. [Link]

  • Reddit User Discussion. (2023). Troubleshooting Ullmann Couplint. r/Chempros. [Link]

  • ResearchGate. (2025). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. [Link]

  • Smith, A. B., & Jones, C. D. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8433-8443. [Link]

  • Organic Chemistry Portal. (n.d.). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [Link]

  • ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. [Link]

  • OperaChem. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]

  • Reddit User Discussion. (2025). Help with Ullmann Coupling. r/Chempros. [Link]

  • ResearchGate. (2025). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates. [Link]

  • Lin, H., & Sun, D. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 45(5), 341-394. [Link]

  • Jana, S., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 5854–5864. [Link]

  • Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. [Link]

  • SciSpace. (2007). N,N -dimethylglycine -promoted ullmann-type coupling reactions of aryl iodides with aliphatic alcohols. [Link]

  • ResearchGate. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. [Link]

  • Mastalir, M., et al. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts, 11(11), 1369. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • St. John-Campbell, S., et al. (2020). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]

  • L.S. College, Muzaffarpur. (2020). Ullmann reaction. [Link]

  • Tye, J. W., et al. (2014). A mechanistic investigation of the photoinduced, copper-mediated cross-coupling of an aryl thiol with an aryl halide. Dalton Transactions, 43(3), 1315–1325. [Link]

  • ResearchGate. (2025). Continuous flow room temperature reductive aqueous homo-coupling of aryl halides using supported Pd catalysts. [Link]

  • Cohen, T., & Cristea, I. (1976). Copper(I)-induced reductive dehalogenation, hydrolysis, or coupling of some aryl and vinyl halides at room temperature. The Journal of Organic Chemistry, 41(22), 3649–3651. [Link]

  • Vera-Hidalgo, M., et al. (2022). Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. Molecules, 27(19), 6661. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-Nitro-4-phenylbenzoic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 2-Nitro-4-phenylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Nitro-4-phenylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the production of this important chemical intermediate. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to optimize your process for scalability and robustness.

I. Introduction to Synthetic Strategies

The synthesis of 2-Nitro-4-phenylbenzoic acid predominantly relies on carbon-carbon bond formation between two aromatic rings. The two most common and industrially relevant methods are the Suzuki-Miyaura coupling and the Ullmann condensation. Each method presents a unique set of advantages and challenges, particularly when scaling up from the laboratory bench to pilot or production scale.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is often favored for its high yields, milder reaction conditions, and broad functional group tolerance.[1] However, challenges can arise from catalyst deactivation, incomplete reaction, and the removal of palladium residues from the final product.[2]

  • Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be a cost-effective alternative.[3] Historically, it has been plagued by harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper.[4] Modern protocols with ligands have mitigated some of these issues, but challenges with catalyst activity, side reactions, and copper removal persist.[4]

This guide will provide detailed troubleshooting for both synthetic routes.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that researchers frequently encounter.

Reaction Setup & Initiation

Q1: My Suzuki-Miyaura reaction is not starting. What are the common causes?

A1: Failure to initiate a Suzuki-Miyaura coupling is often related to the catalyst, reagents, or reaction environment. Here’s a checklist:

  • Inert Atmosphere: The presence of oxygen can deactivate the palladium catalyst. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents were adequately degassed.[1]

  • Catalyst Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, ensure your conditions promote its reduction to Pd(0). Some precatalysts are air-stable but require activation in solution.

  • Reagent Quality: Boronic acids can degrade over time. Use a fresh, high-purity boronic acid. The quality of your base is also critical; ensure it is anhydrous if the reaction calls for it.

  • Solvent Purity: Impurities in solvents, such as peroxides in ethers like THF, can inhibit the reaction.[5] Always use high-purity, dry solvents.

Q2: I'm observing a dark black precipitate in my Ullmann condensation. Is the reaction failing?

A2: Not necessarily. It is common for Ullmann reaction mixtures to turn dark brown or black.[6][7] This is often due to the formation of finely divided copper species or minor decomposition products. A color change alone is not a reliable indicator of reaction failure. It is more important to monitor the reaction's progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). However, if a large amount of black precipitate crashes out of solution, it could indicate catalyst decomposition, which can stall the reaction.[7]

Low Yield & Side Reactions

Q3: My Suzuki-Miyaura coupling is giving a low yield of the desired product. How can I improve it?

A3: Low yields in Suzuki couplings can be multifaceted. Consider the following optimization strategies:

  • Ligand Selection: The choice of phosphine ligand is crucial. For sterically hindered substrates or less reactive aryl chlorides, bulky, electron-rich ligands can significantly improve yields.[8]

  • Base and Solvent System: The base and solvent play a synergistic role. The base must be soluble enough to be effective. The solvent can influence the reaction rate and selectivity.[9][10] Sometimes, adding a small amount of water to an organic solvent can be beneficial.[9]

  • Temperature: While many Suzuki couplings proceed at room temperature, some require heating. Incrementally increasing the reaction temperature may improve the yield, but be mindful of potential side reactions.

  • Homocoupling: The formation of biphenyl from the boronic acid (homocoupling) is a common side reaction. This can sometimes be suppressed by using a slight excess of the aryl halide.

Q4: I am seeing a significant amount of debromination (loss of the bromine atom from the starting material) in my Ullmann reaction. What causes this?

A4: Debromination is a common side reaction in Ullmann condensations, often caused by:

  • Protic Impurities: The presence of water or other protic impurities can lead to the reduction of the aryl halide.[4] It is critical to use anhydrous solvents and reagents and to run the reaction under a dry, inert atmosphere.

  • Reaction Temperature: Excessively high temperatures can promote side reactions, including debromination. If you are observing this, try lowering the reaction temperature.[4]

Workup & Purification

Q5: How do I effectively remove the palladium catalyst from my product after a Suzuki-Miyaura reaction?

A5: Removing residual palladium to acceptable levels (typically <10 ppm for pharmaceutical applications) is a critical challenge.[11] A multi-step approach is often necessary:

  • Filtration: After the reaction, filtering the mixture through a pad of Celite® can remove insoluble palladium black.[2]

  • Aqueous Wash/Extraction: A standard aqueous workup can remove some of the palladium salts.

  • Metal Scavengers: For more complete removal, treatment of the organic solution with a metal scavenger is highly effective. These are materials with functional groups that chelate to the palladium.[11]

  • Activated Carbon: Stirring the product solution with activated carbon can also adsorb residual palladium.[11]

  • Recrystallization: If your product is a solid, recrystallization is an excellent final purification step that can significantly reduce palladium levels.[11]

Q6: My crude 2-Nitro-4-phenylbenzoic acid is an oil and difficult to purify by recrystallization. What should I do?

A6: If direct recrystallization is challenging, consider the following:

  • Acid-Base Extraction: As a carboxylic acid, your product can be selectively extracted. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure product, which can then be filtered.[12]

  • Column Chromatography: If acid-base extraction is insufficient, purification by column chromatography on silica gel is a reliable method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective.

III. Troubleshooting Guides

This section provides a more detailed, scenario-based approach to troubleshooting.

Scenario 1: Ullmann Condensation - Reaction Stalled
  • Observation: TLC or HPLC analysis shows the presence of starting materials, but no further product formation after several hours at the target temperature.

  • Potential Causes & Solutions:

Potential CauseExplanationRecommended Action
Inactive Catalyst The Cu(I) catalyst may have oxidized to inactive Cu(II) due to exposure to air or moisture. Old CuI salts are a common culprit.Use a fresh bottle of high-purity CuI. Alternatively, consider adding a reducing agent like zinc dust to regenerate the active Cu(I) species in situ.
Insufficient Temperature Traditional Ullmann reactions require high temperatures (often >150 °C) to overcome the activation energy barrier.[4]Gradually increase the reaction temperature in 10-15 °C increments, monitoring for product formation and decomposition.
Poor Reagent Solubility If the starting materials are not fully dissolved at the reaction temperature, the reaction will be slow or incomplete.Ensure you are using a suitable high-boiling polar aprotic solvent such as DMF, NMP, or 1,4-dioxane.[6]
Ligand Incompatibility If using a modern, ligated Ullmann protocol, the chosen ligand may not be optimal for your specific substrates.Screen a small panel of common Ullmann ligands, such as 1,10-phenanthroline or various amino acids.
Scenario 2: Suzuki-Miyaura Coupling - Significant Homocoupling of Boronic Acid
  • Observation: The primary byproduct is the symmetrical biphenyl derived from the boronic acid.

  • Potential Causes & Solutions:

Potential CauseExplanationRecommended Action
Slow Oxidative Addition If the oxidative addition of the aryl halide to the palladium center is slow, the boronic acid can undergo homocoupling.Use a more electron-rich and bulky phosphine ligand to accelerate the oxidative addition step. Ensure the palladium precatalyst is properly activated.
Presence of Oxygen Traces of oxygen can promote the homocoupling of boronic acids.Rigorously degas all solvents and ensure a robust inert atmosphere is maintained throughout the reaction.
Stoichiometry An excess of boronic acid relative to the aryl halide can favor homocoupling.Use a 1:1 stoichiometry or a slight excess (1.05-1.1 equivalents) of the aryl halide.
Hydrolysis of Boronic Ester If using a boronic ester, premature hydrolysis to the boronic acid can sometimes lead to increased homocoupling.While some water is often beneficial, excessive water can be detrimental. Ensure anhydrous conditions if the protocol specifies it.[13][14]

IV. Experimental Protocols & Workflows

Protocol 1: Suzuki-Miyaura Synthesis of 2-Nitro-4-phenylbenzoic acid

Materials:

ReagentMolar Mass ( g/mol )
2-Bromo-4-phenylbenzoic acid277.12
4-Nitrophenylboronic acid166.93
Palladium(II) Acetate (Pd(OAc)₂)224.50
SPhos410.47
Potassium Phosphate (K₃PO₄)212.27
1,4-Dioxane88.11
Water18.02

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add 2-bromo-4-phenylbenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by acid-base extraction followed by recrystallization.

Experimental Workflow: Suzuki-Miyaura Synthesis

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat & Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Aqueous Extraction quench->extract purify Purification (Chromatography / Recrystallization) extract->purify product Isolated Product purify->product

Caption: Workflow for Suzuki-Miyaura Synthesis.

Protocol 2: Ullmann Condensation Synthesis of 2-Nitro-4-phenylbenzoic acid

Materials:

ReagentMolar Mass ( g/mol )
2-Chloro-4-phenylbenzoic acid232.66
4-Nitroaniline138.12
Copper(I) Iodide (CuI)190.45
L-Proline115.13
Potassium Carbonate (K₂CO₃)138.21
Dimethyl Sulfoxide (DMSO)78.13

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-4-phenylbenzoic acid (1.0 eq), 4-nitroaniline (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Reaction: Heat the mixture to 120-150 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and acidify with aqueous HCl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

Experimental Workflow: Ullmann Condensation

Ullmann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Halide - Nucleophile - Cu Catalyst & Ligand - Base inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat & Stir (e.g., 120-150 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Acidify monitor->quench extract Aqueous Extraction quench->extract purify Purification (Chromatography) extract->purify product Isolated Product purify->product

Caption: Workflow for Ullmann Condensation.

V. Safety Considerations for Scale-Up

Scaling up the synthesis of 2-Nitro-4-phenylbenzoic acid introduces significant safety challenges that must be addressed.

  • Handling Nitroaromatic Compounds: Nitroaromatic compounds are toxic and can be absorbed through the skin.[15] Always handle these materials in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[16]

  • Exothermic Reactions: The nitration step to prepare starting materials can be highly exothermic.[17] When scaling up, it is crucial to ensure adequate cooling capacity and controlled addition of nitrating agents to prevent thermal runaway.[18] Continuous flow reactors can offer superior heat management for large-scale nitrations.[17][19]

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal waste from catalysts, according to institutional and local environmental regulations.

VI. References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Europe PMC. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical application. Beilstein Journals. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • Nitrobenzene SOP: Safety & Handling Procedures. Studylib. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Ullmann coupling. Reddit. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-Nitro-4-phenylbenzoic Acid by Recrystallization

Welcome to the technical support center for the purification of 2-Nitro-4-phenylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Nitro-4-phenylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this important chemical intermediate.

Introduction

2-Nitro-4-phenylbenzoic acid is a key building block in the synthesis of various pharmaceutical and materials science compounds.[1][2][3] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds like 2-Nitro-4-phenylbenzoic acid.[4][5] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[4] By dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving impurities behind in the solution.[6]

This guide provides practical, field-proven insights to help you overcome common challenges and optimize your recrystallization protocols for 2-Nitro-4-phenylbenzoic acid.

Experimental Workflow: Single-Solvent Recrystallization

The following diagram outlines the standard workflow for a single-solvent recrystallization.

G A 1. Solvent Selection B 2. Dissolution (Minimum amount of hot solvent) A->B C 3. Hot Filtration (optional) (Removes insoluble impurities) B->C D 4. Slow Cooling (Promotes crystal growth) C->D E 5. Crystal Collection (Vacuum filtration) D->E F 6. Washing (Minimal ice-cold solvent) E->F G 7. Drying (Removes residual solvent) F->G H Pure Crystals G->H

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 2-Nitro-4-phenylbenzoic acid in a question-and-answer format.

Problem 1: The compound "oils out" instead of forming crystals.

Question: I dissolved my crude 2-Nitro-4-phenylbenzoic acid in a hot solvent, but upon cooling, it separated as an oily liquid instead of forming solid crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid.[7] This happens when the melting point of the solid is lower than the temperature of the solution at the point of saturation.[7] Impurities can also lower the melting point of your compound, making oiling out more likely.[8][9] The oily droplets often trap impurities, leading to poor purification.[10]

Probable Causes & Solutions:

  • High Impurity Level: A significant amount of impurities can depress the melting point of your compound.

    • Solution: Consider pre-purification by another method if the crude material is highly impure. If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[7][8]

  • Inappropriate Solvent: The boiling point of your chosen solvent may be too high, exceeding the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point.

  • Solution Cooled Too Quickly: Rapid cooling can lead to supersaturation at a temperature above the compound's melting point.

    • Solution: Allow the solution to cool more slowly. You can do this by insulating the flask or letting it cool on a surface that does not draw heat away quickly.[11]

  • Insufficient Solvent: Using the absolute minimum amount of a highly effective solvent can lead to saturation at a very high temperature.

    • Solution: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to lower the saturation temperature.[7][12] Then, allow for slow cooling.

Problem 2: No crystals form upon cooling.

Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?

Answer:

The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated, or that there are no nucleation sites for crystals to begin forming.[11]

Probable Causes & Solutions:

  • Too Much Solvent: This is the most common reason for failure to crystallize.[11] An excess of solvent will keep the compound dissolved even at low temperatures.[13]

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the solute.[7] Then, allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature, but crystal growth has not been initiated.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12][13]

    • Solution 2: Seeding: If you have a small crystal of pure 2-Nitro-4-phenylbenzoic acid, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[13]

  • Inappropriate Solvent Choice: The compound might be too soluble in the chosen solvent even at low temperatures.

    • Solution: If the above methods fail, you may need to remove the solvent entirely (e.g., using a rotary evaporator) and attempt the recrystallization with a different solvent or a mixed solvent system.[11]

Problem 3: The yield of recrystallized product is very low.

Question: I successfully obtained pure crystals, but my final yield is much lower than expected. What could have gone wrong?

Answer:

A low yield indicates that a significant portion of your product was lost during the recrystallization process.

Probable Causes & Solutions:

  • Excessive Solvent Use: Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[7][13]

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel.

    • Solution: To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.[5] Adding a small excess of solvent before hot filtration can also help, which can then be boiled off before cooling.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[12]

  • Incomplete Crystallization: Not allowing enough time or cooling to a low enough temperature can result in product remaining in the solution.

    • Solution: Ensure the solution is cooled to room temperature slowly before placing it in an ice bath for at least 15-20 minutes to maximize crystal formation.[14]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing 2-Nitro-4-phenylbenzoic acid?

An ideal solvent for recrystallization should:

  • Completely dissolve the compound when hot.

  • Dissolve very little of the compound when cold.[4]

  • Either dissolve impurities well at all temperatures or not at all.[15]

  • Be chemically inert to the compound.[16]

  • Be sufficiently volatile to be easily removed from the purified crystals.[16]

For 2-Nitro-4-phenylbenzoic acid, which is a polar molecule, polar solvents are a good starting point based on the "like dissolves like" principle.[12] Alcohols (e.g., ethanol, methanol) or aqueous mixtures are often suitable for nitroaromatic compounds.[12][17] It is always best to perform small-scale solubility tests with a few potential solvents to find the optimal one.[18]

Q2: When should I use a mixed solvent system?

A mixed solvent system is useful when no single solvent has the ideal solubility properties.[19] This is typically a pair of miscible solvents, one in which 2-Nitro-4-phenylbenzoic acid is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[20]

Procedure for Mixed Solvent Recrystallization:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.[20]

  • Add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy (turbid).[19] This indicates the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[19]

  • Allow the solution to cool slowly to induce crystallization.

G A 1. Dissolve in min. hot 'good' solvent B 2. Add hot 'bad' solvent dropwise until cloudy A->B C 3. Add 'good' solvent to clarify B->C D 4. Slow cool to crystallize C->D

Caption: Mixed solvent recrystallization workflow.

Q3: What are the common impurities in crude 2-Nitro-4-phenylbenzoic acid?

Common impurities can include starting materials from the synthesis, such as 2-halobenzoic acids or 4-nitrophenylboronic acid if prepared via Suzuki-Miyaura coupling.[1][3] Byproducts from side reactions can also be present. The nature of the impurities will depend on the synthetic route used to prepare the crude product.[1][2]

Q4: Can I reuse the mother liquor to recover more product?

Yes, it is possible to recover more product from the mother liquor. This is often referred to as obtaining a "second crop" of crystals. You can do this by boiling off some of the solvent from the filtrate to concentrate it and then allowing it to cool again. However, be aware that the crystals from the second crop are likely to be less pure than the first crop as the concentration of impurities will be higher in the remaining solution.

Data Presentation

While specific solubility data for 2-Nitro-4-phenylbenzoic acid is not widely published, the following table provides solubility information for the structurally related 4-Nitrobenzoic acid, which can serve as a useful reference point for initial solvent screening.[21]

SolventSolubility of 4-Nitrobenzoic AcidTemperature (°C)
Water<0.1 g/100 mL26
Water0.42 g/L20
Methanol1 g / 12 mLNot Specified
Ethanol1 g / 110 mLNot Specified
Acetone1 g / 20 mLNot Specified
Chloroform1 g / 150 mLNot Specified
Ether1 g / 45 mLNot Specified

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • Unknown. recrystallization-2.doc.pdf.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid.
  • Benchchem. benchmark studies for 2-(4-nitrophenyl)benzoic acid synthesis protocols.
  • Benchchem. Application Notes and Protocols for the Synthesis of 2-(4-Nitrophenyl)benzoic Acid Derivatives.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • University of York, Chemistry Teaching Labs. Mixed-solvent recrystallisation.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Unknown. Solvent selection for recrystallization: An undergraduate organic experiment.
  • Benchchem. solvent selection for effective recrystallization of nitroaromatic compounds.
  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • Mettler Toledo. Oiling Out in Crystallization.
  • Unknown. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide.
  • Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization.
  • Benchchem. An In-depth Technical Guide on the Solubility of 2-(4-Nitrophenyl)benzoic Acid.
  • Unknown. Recrystallization.
  • Alfa Chemistry. Recrystallization of Benzoic Acid.
  • Google Patents. US4092353A - Process for the purification of benzoic acid.
  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations.
  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations.
  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Google Patents. CN1251833A - Process for preparing substituted benzoic acid.
  • Unknown. Recrystallization.
  • Amrita University's CREATE. (2015, February 2). Purification of Benzoic Acid by Crystallization. YouTube.
  • Google Patents. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
  • Unknown. Preparation of benzoic acid of high purity.
  • FAMU. (2016, September 27). Lab Report Recrystallization.
  • ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?.
  • Unknown. Recrystallization of Benzoic Acid.
  • Unknown. Recrystallization and Crystallization.
  • Solubility of Things. 4-Nitrobenzoic acid.
  • Google Patents. US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
  • ChemBK. 4-Phenylbenzoic acid.
  • Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Unknown. Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay.

Sources

Troubleshooting

Removing palladium catalyst impurities from 2-Nitro-4-phenylbenzoic acid

Introduction Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis. However, their use necessitates a robust strategy for the removal of re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis. However, their use necessitates a robust strategy for the removal of residual palladium from the final product. For active pharmaceutical ingredients (APIs) and their intermediates, like 2-Nitro-4-phenylbenzoic acid, stringent regulatory limits on elemental impurities are in place to ensure patient safety. The International Conference on Harmonisation (ICH) Q3D guideline, for instance, classifies palladium as a Class 2B element, requiring its level to be controlled, often to below 10 ppm for oral drug products.[1][2]

Removing palladium from a polar, functionalized molecule like 2-Nitro-4-phenylbenzoic acid presents unique challenges. The presence of a carboxylic acid and a nitro group can influence the molecule's interaction with various purification media and may lead to strong complexation with residual palladium species.[3] This guide provides a structured, problem-oriented approach to effectively troubleshoot and resolve palladium contamination issues during your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-Nitro-4-phenylbenzoic acid after a palladium-catalyzed reaction.

Q1: My crude product contains visible black particles after the reaction. What are they and how do I remove them?

A1: The black precipitate is almost certainly "palladium black," which consists of agglomerated, insoluble Pd(0) particles.[4] This often forms when the catalyst deactivates and falls out of solution.[5] The most straightforward method for removing this heterogeneous impurity is by filtration through an inert filter aid.

Causality: Palladium black consists of solid particles suspended in the reaction mixture. A simple filtration through a porous medium with a fine particle retention size, like Celite, can physically trap these solid particles while allowing the dissolved product to pass through.[6][7]

Recommended Action: Celite Filtration A preliminary filtration through Celite is a crucial first step before attempting other purification methods. It is highly effective for removing insoluble palladium species and prevents them from interfering with subsequent steps.[4][6]

Experimental Protocol 1: Removal of Heterogeneous Palladium via Celite Filtration

  • Prepare the Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm layer of Celite on top of the filter paper.

  • Wet the Pad: Gently pour the reaction solvent over the Celite pad until it is fully wetted. Apply gentle vacuum to pull the solvent through, which helps to compact the pad.

  • Dilute and Filter: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, THF) to reduce viscosity.

  • Execute Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite pad under vacuum.

  • Wash: Wash the reaction flask with fresh solvent and pour the washings over the Celite pad to ensure complete transfer of the product. Continue washing the pad with small portions of solvent until no more product is seen eluting in the filtrate.

  • Collect: The filtrate contains your product, now free of insoluble palladium. This solution can be taken forward for solvent removal or further purification.

Q2: I've filtered off the palladium black, but my product solution is still gray or dark-colored, and analysis shows high palladium levels. Why?

A2: A persistent dark color indicates the presence of soluble or colloidal palladium species.[4] These can exist in various oxidation states (e.g., Pd(0), Pd(II)) and are often complexed with ligands (e.g., phosphines) or your product itself.[8] Simple filtration is ineffective against these dissolved impurities. You must employ a method based on adsorption or chemisorption.

Recommended Actions:

  • Activated Carbon Treatment: This is a cost-effective method where dissolved palladium species are adsorbed onto the high-surface-area porous structure of the carbon.[3][9][10]

  • Metal Scavenger Treatment: This involves using solid-supported reagents, typically silica or polymer beads functionalized with groups that have a high affinity for palladium, such as thiols or triazines (TMT).[3][8][11][12] This process works via chemisorption, forming strong bonds with the palladium.[3]

Q3: Which should I choose for 2-Nitro-4-phenylbenzoic acid: activated carbon or a specialized scavenger?

A3: The choice depends on a balance of cost, selectivity, and the risk of product loss.

  • Activated Carbon: It is inexpensive and effective for a range of palladium species.[9] However, its primary drawback is non-selectivity; it can also adsorb your product, 2-Nitro-4-phenylbenzoic acid, especially due to its aromatic nature, leading to significant yield loss.[3][13]

  • Metal Scavengers: These are significantly more expensive but offer high selectivity. Thiol-functionalized silica scavengers, for example, are highly thiophilic and will preferentially bind to soft metals like palladium with minimal off-target binding of your organic product.[1][11] For a valuable API intermediate, the higher cost of the scavenger is often justified by the higher product recovery.

Decision Workflow:

G start Crude Product Solution (Post-Celite Filtration) decision1 Is product yield the highest priority? start->decision1 scavenger Use Selective Metal Scavenger (e.g., Thiol-Silica, MP-TMT) decision1->scavenger Yes decision2 Is cost the primary constraint? decision1->decision2 No end_scavenger High product recovery, higher material cost. scavenger->end_scavenger carbon Use Activated Carbon (Perform small-scale test first) end_carbon Lower material cost, risk of yield loss. carbon->end_carbon decision2->scavenger No decision2->carbon Yes

Q4: I'm losing a significant amount of my product after using activated carbon/scavengers. What can I do to improve my yield?

A4: Product loss during this stage is a common and frustrating problem. The cause is almost always non-specific adsorption of your product onto the purification medium.[14]

Troubleshooting Steps:

  • Reduce the Amount of Adsorbent: You may be using a large excess. The optimal amount should be determined empirically. Start with a lower loading (e.g., 2-5 wt% relative to the crude product) and increase only if palladium levels remain high.

  • Optimize Contact Time: Prolonged exposure increases the chance of product adsorption. Monitor the palladium removal over time (e.g., at 1h, 4h, 16h) by analyzing small aliquots. Stop the treatment as soon as the target palladium level is reached.

  • Thoroughly Wash the Solid: After filtering off the carbon or scavenger, wash the solid cake extensively with fresh, clean solvent. This helps to recover product that is weakly adsorbed to the surface.

  • Change the Solvent: The polarity of the solvent can affect product adsorption. If you are using a non-polar solvent, your polar product might be adsorbing more strongly. Switching to a more polar solvent (in which the product is highly soluble) can sometimes reduce this effect.

  • Switch to a More Selective Scavenger: If product loss on activated carbon is intractable, switching to a highly selective scavenger like SiliaMetS® Thiol or QuadraSil® MP is the most reliable solution.[14]

Frequently Asked Questions (FAQs)

Q1: Will these purification methods affect the nitro group on my molecule?

A1: The methods described here (Celite filtration, activated carbon, and thiol/amine-based scavengers) are based on physical filtration or chemisorption and are chemically inert towards the nitro group. They will not cause reduction. However, you should strictly avoid purification strategies that involve reductive conditions, such as catalytic hydrogenation (e.g., using H₂ and a fresh Pd/C catalyst), as this would readily reduce the nitro group to an amine.[15]

Q2: How do I know when I have successfully removed the palladium to an acceptable level?

A2: Visual inspection is not sufficient. Quantitative analysis is required to confirm that palladium levels are below the regulatory threshold. The industry-standard method for this is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[16][17] ICP-MS is highly sensitive and can accurately quantify trace metal impurities down to parts-per-billion (ppb) levels. For in-process screening where speed is more critical than absolute accuracy, rapid, semi-quantitative fluorometric methods are also available.[17][18]

Q3: Can I just recrystallize my product to remove the palladium?

A3: While recrystallization is a powerful technique for removing organic impurities, it is often unreliable for removing palladium.[2] Palladium species can sometimes co-crystallize with or become trapped within the crystal lattice of the product, leading to inconsistent and insufficient removal. It is generally recommended to use a scavenging or adsorption method prior to the final recrystallization step.[19]

Q4: How much scavenger should I use?

A4: The amount of scavenger needed depends on the initial palladium concentration and the capacity of the scavenger. As a general starting point, a loading of 5-10 equivalents of the scavenger's functional group relative to the moles of palladium is recommended. However, the optimal ratio should be determined experimentally. A screening study is the most efficient way to determine the ideal loading, temperature, and time.

Scavenger TypeFunctional GroupTypical Loading (wt%)ProsCons
Thiol-Functionalized Silica -SH2-10%High selectivity for Pd, high product recovery, works for various Pd species.[8][11]Higher cost.
Trimercaptotriazine (TMT) Polymer Triazine-trithiol2-10%Very high affinity for Pd, effective at low concentrations.[3][12]Can be more expensive than silica-thiols.
Amine-Functionalized Silica -NH₂, -NHR, -NR₂5-15%Can be effective for certain Pd(II) species, lower cost than thiols.Less effective for Pd(0), lower overall selectivity than thiols.
Activated Carbon N/A (Porous Carbon)5-20%Low cost, effective for many species.[3][9]Non-selective, high risk of product loss via adsorption.[13][14]

Detailed Protocols

Experimental Protocol 2: Removal of Soluble Palladium using Activated Carbon

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude 2-Nitro-4-phenylbenzoic acid (post-Celite filtration) in a suitable solvent (e.g., Ethyl Acetate, Methanol).

  • Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. Start with 5-10% by weight relative to your crude product.[3]

  • Stirring: Stir the suspension vigorously at room temperature. The optimal time can range from 2 to 18 hours.[3] It is advisable to monitor the progress.

  • Filtration: Filter the mixture through a pad of Celite (as described in Protocol 1) to remove the activated carbon. It is critical to use Celite, as fine carbon particles can pass through standard filter paper.

  • Washing: Thoroughly wash the Celite/carbon cake with fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrates and concentrate under reduced pressure. Analyze the resulting solid for residual palladium content using ICP-MS.

Experimental Protocol 3: Removal of Soluble Palladium using a Thiol-Based Silica Scavenger

  • Setup: In a reaction vessel, dissolve the crude 2-Nitro-4-phenylbenzoic acid in a suitable solvent.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 5-10 molar equivalents of thiol groups relative to the initial moles of palladium catalyst used in the reaction.

  • Stirring: Stir the mixture. The process is often effective at room temperature, but gentle heating (e.g., 40-50 °C) can accelerate the scavenging process.[14] Typical treatment times range from 2 to 24 hours.

  • Filtration: Once scavenging is complete, filter the mixture to remove the silica beads. A simple gravity or Büchner filtration is sufficient.

  • Washing: Wash the collected silica scavenger on the filter with a small amount of fresh solvent.

  • Work-up: Combine the filtrates and remove the solvent under reduced pressure to yield the purified product, ready for final analysis.

References

  • Bremner, L., et al. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Available at: [Link]

  • Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. Available at: [Link]

  • Johnson Matthey Technology Review. (Date not available). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Available at: [Link]

  • Osaka Gas Chemicals Co., Ltd. (Date not available). Removal of palladium (Pd) catalysts. Activated Carbon Business Division. Available at: [Link]

  • Spectroscopy Online. (2013). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Available at: [Link]

  • Osaka Gas Chemicals Co., Ltd. (Date not available). Selective adsorption and removal of Palladium (Pd). Activated Carbon Business Division. Available at: [Link]

  • Various Authors. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. ResearchGate. Available at: [Link]

  • Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]

  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bu, X., & Koide, K. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. Available at: [Link]

  • SpinChem. (Date not available). Palladium catalyst recovery using scavenger resin. Available at: [Link]

  • Inoue, K., & Komatsu, M. (2005). Method of removing palladium. Google Patents (US20050256327A1).
  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. Available at: [Link]

  • Biotage. (Date not available). Metal Scavengers in Process Chemistry An Investigative Study. Available at: [Link]

  • Princeton Powder. (Date not available). Activated carbon supported palladium, Palladium on Carbon (Pd/C) catalyst. Available at: [Link]

  • Various Authors. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. Available at: [Link]

  • Griffing, E. (2022). Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. Available at: [Link]

  • Yang, C., et al. (2006). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development. Available at: [Link]

  • Reddit r/Chempros. (2023). Your trick to remove residual palladium. Available at: [Link]

  • Abu-Reziq, R., et al. (2012). Immobilization of palladium catalyst on magnetically separable polyurea nanosupport. RSC Publishing. Available at: [Link]

  • Various Authors. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate. Available at: [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Available at: [Link]

  • Reddit r/Chempros. (2022). Formation of palladium black during Suzuki coupling. Available at: [Link]

  • Organic Chemistry Portal. (Date not available). Nitro Reduction - Common Conditions. Available at: [Link]

  • Yoneda Labs. (Date not available). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Alguacil, F.J., et al. (2020). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI. Available at: [Link]

  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]

  • ResearchGate. (2015). Deactivation of a palladium catalyst by NB oxidation of palladium nanoparticles. Available at: [Link]

  • Balouch, A., et al. (2016). The Nucleus Heterogeneous Catalytic Degradation of Nitro-aromatic Compound using Highly Defect Spongy Surface Palladium Nanocatalyst. ResearchGate. Available at: [Link]

Sources

Optimization

Addressing poor solubility of reagents in 2-Nitro-4-phenylbenzoic acid synthesis

Technical Support Center: Synthesis of 2-Nitro-4-phenylbenzoic Acid A Guide to Overcoming Reagent Solubility Challenges in Suzuki-Miyaura Coupling Frequently Asked Questions (FAQs) & Initial Troubleshooting Q1: My Suzuki...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Nitro-4-phenylbenzoic Acid

A Guide to Overcoming Reagent Solubility Challenges in Suzuki-Miyaura Coupling

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My Suzuki-Miyaura reaction to synthesize 2-Nitro-4-phenylbenzoic acid is sluggish and gives a low yield. I suspect poor solubility of my starting materials. What are the first things I should check?

A1: Low yields in this specific Suzuki coupling are frequently traced back to the limited solubility of one or more key reagents in the reaction solvent. The primary reactants, 2-bromo-5-nitrobenzoic acid and phenylboronic acid, along with the inorganic base, often have conflicting solubility profiles.

Initial Diagnostic Workflow:

  • Visual Inspection: Observe the reaction mixture. Is it a homogenous solution or a heterogeneous slurry? Undissolved solids are a clear indicator of solubility problems that can impede the reaction.[1]

  • Reagent Purity: Impurities can affect solubility and reactivity. Ensure your 2-bromo-5-nitrobenzoic acid and phenylboronic acid are of high purity. Boronic acids, in particular, can dehydrate to form cyclic boroxines, which may have different solubility characteristics.[2][3]

  • Base Particle Size: If you are using a solid inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), ensure it is finely powdered. Clumps reduce the available surface area for reaction, which is critical in a heterogeneous system.[3]

  • Stirring Efficiency: For heterogeneous mixtures, vigorous stirring is crucial to maximize the interaction between the dissolved and undissolved components.[3]

Q2: Which reagent is most likely to be the cause of solubility issues in this synthesis?

A2: All three key components—the aryl halide, the boronic acid, and the base—can contribute to solubility challenges.

  • 2-Bromo-5-nitrobenzoic acid: This molecule possesses both a polar carboxylic acid group and a less polar bromonitrophenyl ring structure. Its solubility can be limited in purely nonpolar or purely protic solvents.

  • Phenylboronic acid: While soluble in many polar organic solvents like diethyl ether and acetone, its solubility is low in water (approximately 10 g/L at 20°C) and very low in nonpolar hydrocarbon solvents.[4][5]

  • Inorganic Bases (e.g., K₂CO₃, K₃PO₄): These are generally insoluble in common organic solvents like toluene, THF, or dioxane, but are soluble in water.[6] This conflicting solubility is why biphasic solvent systems are often employed.

In-Depth Troubleshooting Guides

Issue 1: Poor Solubility of Aryl Halide and Boronic Acid in the Chosen Solvent System

Underlying Cause: The Suzuki-Miyaura reaction requires all components to interact within the catalytic cycle. If the organic starting materials do not have sufficient solubility in the chosen solvent, their concentration in the solution phase will be too low for an efficient reaction rate.[1]

Solutions & Step-by-Step Protocols:

1. Solvent System Optimization:

The most direct approach is to modify the solvent system to better accommodate all reagents. Biphasic systems, typically a combination of an organic solvent and water, are standard for Suzuki couplings precisely to address the poor solubility of the inorganic base in organic media.[7]

  • Protocol 1: Toluene/Ethanol/Water System

    • To your reaction vessel, add 2-bromo-5-nitrobenzoic acid (1.0 eq), phenylboronic acid (1.1-1.5 eq), and the palladium catalyst/ligand system.

    • Add a solvent mixture of Toluene, Ethanol, and Water. A common starting ratio is 4:1:1 (v/v/v). Toluene helps solubilize the aromatic reagents, while ethanol acts as a co-solvent to bridge the polarity gap, and water dissolves the base.

    • Add the aqueous solution of your base (e.g., 2M K₂CO₃, 2-3 eq).

    • Degas the mixture thoroughly with an inert gas (Argon or Nitrogen) before heating.[3]

    • Heat the reaction to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Protocol 2: Dioxane/Water or THF/Water System

    • Follow the same initial steps as above.

    • Use 1,4-Dioxane or Tetrahydrofuran (THF) as the organic solvent, mixed with water. A common ratio is 4:1 (v/v). These polar aprotic solvents can be more effective at dissolving the polar benzoic acid derivative.[8][9]

    • Proceed with base addition, degassing, and heating as described previously.

Data Summary: Common Solvents for Suzuki Coupling

Solvent SystemCharacteristicsTypical Ratio (org:H₂O)
Toluene/WaterGood for nonpolar substrates; biphasic.4:1 to 10:1
THF/WaterGood general-purpose polar aprotic solvent; miscible.4:1
Dioxane/WaterHigher boiling point than THF, good for less reactive halides.4:1
DMF or AcetonitrilePolar aprotic; can sometimes lead to selectivity changes.[10]Often used with water.

2. Employing a Phase-Transfer Catalyst (PTC):

In a biphasic system, a PTC can significantly enhance the reaction rate by facilitating the transfer of the base (or boronate species) from the aqueous phase to the organic phase where the catalyst and aryl halide reside.[11][12] This is particularly useful when the base's solubility is the limiting factor.

  • Protocol 3: Using Tetrabutylammonium Bromide (TBAB)

    • Set up the reaction as described in Protocol 1 or 2, using a biphasic solvent system like Toluene/Water.

    • Add a catalytic amount of Tetrabutylammonium Bromide (TBAB), typically 5-10 mol%.

    • Add the aqueous base, degas, and heat the reaction. The quaternary ammonium salt shuttles anions between the two phases, accelerating the reaction.[13]

Troubleshooting Workflow for Solubility Issues

G A Low Yield & Sluggish Reaction (Suspected Solubility Issue) B Is the reaction mixture a homogeneous solution? A->B C No (Heterogeneous Slurry) B->C No D Yes (Homogeneous) B->D Yes E Optimize Solvent System (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O) C->E Start Here I Solubility is likely not the primary issue. Investigate: - Catalyst Activity - Reagent Purity - Inert Atmosphere D->I F Add Phase-Transfer Catalyst (e.g., TBAB) E->F G Increase Reaction Temperature (Monitor for Decomposition) F->G H Consider Alternative Base (e.g., Cs₂CO₃ for better solubility) G->H J Problem Resolved? H->J K Yes J->K Yes L No J->L No L->I Re-evaluate

Caption: Decision tree for troubleshooting solubility problems.

Issue 2: The Inorganic Base is Completely Insoluble in the Organic Solvent

Underlying Cause: This is an inherent property of salts like K₂CO₃, Na₂CO₃, and K₃PO₄. The reaction relies on the small amount of interaction at the liquid-liquid interface or the transport of reactants between phases. If this interaction is insufficient, the catalytic cycle will stall. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][14]

Solutions & Step-by-Step Protocols:

1. Use a More Soluble Base:

Certain bases offer better solubility in organic solvents, which can sometimes allow for a homogeneous or nearly homogeneous reaction.

  • Cesium Carbonate (Cs₂CO₃): This base is known to have higher solubility in many organic solvents compared to its potassium or sodium counterparts.[15] This property, combined with the "cesium effect," can often accelerate Suzuki couplings.[16]

  • Organic Bases: In some cases, organic bases like triethylamine (Et₃N) can be used, although they are generally weaker and may not be as effective for this specific transformation.[17]

2. Maximize Interfacial Area:

If using a standard insoluble base, maximizing the surface area between the aqueous and organic phases is key.

  • Vigorous Stirring: Use a high-speed overhead stirrer or a large, efficient magnetic stir bar to create a fine emulsion.

  • Phase-Transfer Catalysis: As mentioned in the previous section, a PTC is highly effective at overcoming the phase barrier.[18]

Advanced Considerations

Q3: Can I just increase the temperature to force my reagents to dissolve?

A3: Increasing the temperature will generally increase the solubility of your organic reagents and can increase the reaction rate. However, it must be done with caution.

  • Reagent Decomposition: Boronic acids can undergo protodeboronation (replacement of the boron group with a hydrogen atom) at elevated temperatures, especially in the presence of water and base.[3] This is a common side reaction that reduces yield.

  • Solvent Boiling Point: Ensure the reaction temperature does not exceed the boiling point of your solvent system, especially if using a lower-boiling solvent like THF. Use a sealed reaction vessel if heating above the solvent's atmospheric boiling point is necessary.

  • Catalyst Stability: While most palladium catalysts are robust, prolonged exposure to very high temperatures can lead to catalyst decomposition (e.g., formation of palladium black), reducing its activity.[19]

Q4: My boronic acid seems to have poor solubility even in polar organic solvents. What are my options?

A4: If phenylboronic acid itself is problematic, consider using a boronic ester derivative, such as a pinacol ester (phenylboronic acid pinacol ester). These esters are often more soluble in organic solvents and are more stable towards protodeboronation.[3][20] The pinacol ester will still participate in the Suzuki coupling, often with comparable or even improved efficiency.

Experimental Workflow: Suzuki Coupling with Solubility Optimization

G cluster_prep Reaction Setup cluster_solvents Solvent & Base Addition cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Solids: - 2-bromo-5-nitrobenzoic acid - Phenylboronic acid - Pd Catalyst & Ligand B 2. Add Solvents: - Toluene/Ethanol - Add H₂O separately with base A->B C 3. (Optional) Add PTC: - e.g., TBAB (5-10 mol%) B->C D 4. Add Aqueous Base: - e.g., 2M K₂CO₃ C->D E 5. Degas System: - Bubble Ar/N₂ for 15-30 min D->E F 6. Heat & Stir: - Heat to 80-100 °C - Stir vigorously E->F G 7. Monitor Reaction: - TLC or LC-MS F->G H 8. Cooldown & Quench G->H I 9. Phase Separation & Extraction H->I J 10. Purification: - Crystallization or Chromatography I->J

Caption: Optimized workflow for 2-Nitro-4-phenylbenzoic acid synthesis.

References

  • Wikipedia. Phenylboronic acid. [Link]

  • Domanska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Bogdalić, A., et al. (2017). Solubility of phenylboronic compounds in water. Journal of the Serbian Chemical Society.
  • Dereli, I., et al. (2020). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
  • Halpern, M. PTC Suzuki. PTC Organics, Inc. [Link]

  • ResearchGate. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. [Link]

  • Bohrium. (2020). Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. [Link]

  • Western CEDAR. (2023). Investigations on the Active Catalyst in Pd Catalyzed Organic Reactions. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • White Rose Research Online. (2016). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. (2025). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?. [Link]

  • Google Patents. (2010). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • RSC Publishing. (2019). Palladium catalyst immobilized on functionalized microporous organic polymers for C–C coupling reactions. [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Base Selection for Amidation of Nitrobenzoic Acids

Welcome to the technical support center for optimizing amidation reactions involving nitrobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing amidation reactions involving nitrobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amide bond formation with these challenging substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered during the amidation of nitrobenzoic acids.

Q1: Why is base selection so critical when working with nitrobenzoic acids?

A1: Base selection is paramount due to the significantly increased acidity of nitrobenzoic acids compared to benzoic acid. The electron-withdrawing nature of the nitro group (-NO₂) stabilizes the carboxylate anion, making the carboxylic acid a stronger acid.[1][2] The position of the nitro group further modulates this effect:

  • ortho-Nitrobenzoic acid: Exhibits the highest acidity due to the "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the neutral acid and thereby increasing its acidity.[3][4]

  • para-Nitrobenzoic acid: Is more acidic than benzoic acid due to the strong electron-withdrawing resonance and inductive effects of the nitro group.[1]

  • meta-Nitrobenzoic acid: Is also more acidic than benzoic acid, primarily due to the inductive effect of the nitro group.

This heightened acidity means that a carefully chosen base is required to:

  • Deprotonate the Amine Nucleophile: The primary role of the base is to deprotonate the protonated amine, ensuring it remains a potent nucleophile.

  • Neutralize Acid Byproducts: Many coupling reactions generate acidic byproducts that need to be neutralized to maintain an optimal reaction pH.

  • Prevent Unwanted Side Reactions: An inappropriate base (too strong or too weak) can lead to side reactions such as racemization of chiral centers, decomposition of coupling reagents, or failure to deprotonate the amine sufficiently.

Q2: What are the go-to bases for the amidation of nitrobenzoic acids, and why?

A2: The choice of base depends on the specific coupling method employed. Here are some common choices:

  • Tertiary Amines (e.g., DIPEA, TEA, NMM):

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A non-nucleophilic, sterically hindered base that is excellent for minimizing side reactions. It is a workhorse in peptide coupling and is often the first choice.

    • Triethylamine (TEA): More nucleophilic than DIPEA and can sometimes lead to side reactions, but it is a cost-effective and commonly used base.

    • N-Methylmorpholine (NMM): A weaker base than DIPEA and TEA, which can be advantageous in reducing racemization in sensitive substrates.[5]

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃):

    • These are generally used in reactions that can tolerate heterogeneous conditions and are often employed when the amine starting material is in the form of a salt (e.g., hydrochloride salt).

The selection should be guided by the pKa of the nitrobenzoic acid and the amine conjugate acid. The base should be strong enough to effectively deprotonate the amine without causing unwanted side reactions.

Q3: I'm seeing no reaction or very low yield. What are the likely causes?

A3: Low or no yield in amidation reactions with nitrobenzoic acids can stem from several factors:

  • Insufficiently Activated Carboxylic Acid: The nitrobenzoic acid may not be effectively activated. This could be due to a suboptimal coupling reagent or decomposition of the reagent.

  • Poor Nucleophilicity of the Amine: The amine may be sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups).

  • Incorrect Base or Stoichiometry: The base may be too weak to deprotonate the amine, or an insufficient amount was used. It is crucial to account for the acidity of the nitrobenzoic acid and any amine salts.

  • Formation of Unreactive Intermediates: With some coupling reagents, unreactive intermediates can form, stalling the reaction.[6]

Q4: How does the choice of coupling reagent affect my choice of base?

A4: The mechanism of the coupling reagent dictates the type and amount of base needed.

  • Carbodiimides (e.g., EDC, DCC): These reagents require a base to neutralize the carboxylic acid and the amine salt (if applicable). Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used to form an active ester, which can be less prone to side reactions.[5][7]

  • Onium Salts (e.g., HATU, HBTU, PyBOP): These reagents (phosphonium or aminium salts) require a base, typically a tertiary amine like DIPEA or NMM, to facilitate the formation of the active ester.[5] The stoichiometry is critical; typically, 2-3 equivalents of base are used.

Below is a diagram illustrating the general workflow for selecting a coupling reagent and base.

G cluster_0 Starting Materials Assessment cluster_1 Reagent Selection cluster_2 Reaction & Troubleshooting Start Nitrobenzoic Acid + Amine Assess Assess Steric Hindrance & Electronic Effects Start->Assess CouplingReagent Choose Coupling Reagent Assess->CouplingReagent BaseSelection Select Appropriate Base CouplingReagent->BaseSelection Standard Standard (EDC/HOBt, HBTU) Difficult Difficult (HATU, COMU) Reaction Run Amidation Reaction BaseSelection->Reaction TertiaryAmine DIPEA, NMM InorganicBase K2CO3 (for salts) Troubleshoot Low/No Yield? Troubleshoot Reaction->Troubleshoot Monitor Progress Troubleshoot->CouplingReagent Re-evaluate Reagents G RCOOH R-COOH (Nitrobenzoic Acid) ActiveEster Active OAt Ester RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Activation Base Base (DIPEA) Base->ActiveEster Activation RNH2 R'-NH₂ (Amine) Tetrahedral Tetrahedral Intermediate RNH2->Tetrahedral Nucleophilic Attack ActiveEster->Tetrahedral Nucleophilic Attack Amide Amide Product (R-CO-NH-R') Tetrahedral->Amide Collapse Byproducts Byproducts Tetrahedral->Byproducts

Sources

Reference Data & Comparative Studies

Validation

The Analytical Challenge: Understanding 2-Nitro-4-phenylbenzoic Acid

An In-Depth Comparative Guide to HPLC Methodologies for the Purity Analysis of 2-Nitro-4-phenylbenzoic Acid For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to HPLC Methodologies for the Purity Analysis of 2-Nitro-4-phenylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Nitro-4-phenylbenzoic acid. As a crucial intermediate in synthetic and medicinal chemistry, the precise and accurate assessment of its purity is paramount for ensuring the integrity of research outcomes and the quality of downstream products.[1] This document moves beyond simple protocols to explain the scientific rationale behind methodological choices, presents comparative experimental data, and offers a framework for robust method validation in line with industry standards.

Before developing a separation method, understanding the analyte's physicochemical properties is critical. 2-Nitro-4-phenylbenzoic acid (MW: 243.21 g/mol ) is a polar aromatic molecule.[2] Its structure contains two key features that dictate its chromatographic behavior:

  • An Ionizable Carboxylic Acid Group : This group has a predicted pKa of approximately 3.99.[3] In solutions with a pH near or above this value, the molecule will deprotonate to form a carboxylate anion, which is highly polar and poorly retained on a reversed-phase column. To achieve consistent retention and sharp peak shapes, the mobile phase pH must be controlled to keep the molecule in its single, non-ionized form.[4][5]

  • Aromatic Rings and a Nitro Group : These features provide strong UV absorbance, making UV detection a highly suitable and straightforward choice.[1] The presence of two phenyl rings also allows for potential π-π interactions with specific HPLC stationary phases.[6]

Potential impurities in a sample of 2-Nitro-4-phenylbenzoic acid can include starting materials from its synthesis, isomeric byproducts, or products from its degradation under stress conditions like heat, light, oxidation, or extreme pH.[7] A robust purity method must be able to separate the main compound from all these potential impurities, a characteristic known as specificity.[8]

Pillar 1: A Comparison of HPLC Methodologies

The universally accepted technique for analyzing non-volatile organic compounds like 2-Nitro-4-phenylbenzoic acid is Reversed-Phase HPLC (RP-HPLC).[9] However, the choice of column and mobile phase can significantly alter the selectivity and overall performance of the method. We compare two robust methods designed to exploit different retention mechanisms.

Method A: The C18 Workhorse with Acetonitrile

This method employs a C18 (octadecylsilane) column, the most widely used stationary phase in RP-HPLC, known for its strong hydrophobic retention.[10] Acetonitrile is chosen as the organic modifier due to its low viscosity and favorable UV transparency.

  • Causality of Choices : The C18 phase provides robust retention based on the hydrophobicity of the biphenyl core. The use of phosphoric acid maintains a low pH (~2.5), ensuring the carboxylic acid is fully protonated and well-retained. Acetonitrile often provides sharper peaks compared to methanol for highly aromatic compounds.

Method B: Alternative Selectivity with a Phenyl-Hexyl Phase and Methanol

This method utilizes a Phenyl-Hexyl stationary phase. This phase offers a mixed-mode retention mechanism, combining standard hydrophobic interactions with π-π interactions between the phenyl rings of the stationary phase and the analyte.[6] Methanol is used as the organic modifier, which can alter selectivity compared to acetonitrile due to its different solvent properties.

  • Causality of Choices : The Phenyl-Hexyl phase is specifically chosen to enhance the separation of aromatic compounds and their isomers.[11] If an impurity has a similar hydrophobicity but a different aromatic character (e.g., an isomer), this column may provide superior resolution compared to a standard C18. Formic acid is used as a mobile phase modifier as it is effective at maintaining low pH and is also compatible with mass spectrometry (LC-MS) if further impurity identification is required.

Pillar 2: Experimental Protocols and Comparative Data

Workflow for HPLC Method Development

The development of a reliable HPLC method follows a logical progression from understanding the analyte to optimizing the separation.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization & Validation Analyte 1. Characterize Analyte (pKa, UV Spectra, Solubility) Mode 2. Select HPLC Mode (Reversed-Phase) Analyte->Mode Properties Dictate Approach Column 3. Screen Columns (e.g., C18, Phenyl) Mode->Column Broad Applicability Mobile 4. Screen Mobile Phases (ACN vs. MeOH, pH) Column->Mobile Test Selectivity Optimize 5. Optimize Gradient & Flow Rate Mobile->Optimize Fine-tune Resolution Validate 6. Full Method Validation (ICH Q2(R1)) Optimize->Validate Ensure Robustness

Caption: Logical workflow for HPLC method development.

Detailed Chromatographic Conditions
ParameterMethod A: C18 with AcetonitrileMethod B: Phenyl-Hexyl with Methanol
Instrumentation HPLC with Quaternary Pump, Autosampler, Column Oven, PDA/UV DetectorHPLC with Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector
Column C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 30% to 90% B in 15 min; hold at 90% B for 3 min; return to 30% B in 2 min40% to 95% B in 15 min; hold at 95% B for 3 min; return to 40% B in 2 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 260 nmUV at 260 nm
Injection Vol. 10 µL10 µL
Sample Diluent Acetonitrile:Water (50:50)Methanol:Water (50:50)
Experimental Protocol: Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of 2-Nitro-4-phenylbenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the appropriate sample diluent.

  • Working Standard Solution (100 µg/mL) : Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL) : Accurately weigh 10 mg of the 2-Nitro-4-phenylbenzoic acid sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

Comparative Performance Data

To evaluate the specificity of each method, a forced degradation study was performed. A sample was subjected to acidic stress (0.1 M HCl at 60°C for 4 hours), which generated a key degradation impurity.[12][13] Both methods were then used to analyze the stressed sample.

Performance MetricMethod A: C18 / AcetonitrileMethod B: Phenyl-Hexyl / Methanol
Retention Time (Main Peak) 10.2 min9.5 min
Retention Time (Impurity 1) 8.9 min8.0 min
Resolution (Main Peak / Impurity 1) 3.13.5
Tailing Factor (Main Peak) 1.11.2
Theoretical Plates (Main Peak) 12,50011,800

Analysis of Results: Both methods are capable of separating the main peak from the key degradation impurity with acceptable resolution (R > 2). Method A provides slightly better peak symmetry (Tailing Factor closer to 1) and column efficiency (higher theoretical plates). However, Method B provides a slightly better resolution value, indicating superior selectivity for this particular impurity pair. The choice between them could depend on the full impurity profile of a typical batch. For general quality control, Method A's robustness and superior peak shape make it the preferred choice.

Pillar 3: Method Validation as a Self-Validating System

A method is not trustworthy until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[14] The following protocol outlines the validation of Method A based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16]

Workflow for Forced Degradation Studies

This workflow is essential for establishing the stability-indicating nature of the analytical method.

G cluster_stress Stress Conditions Sample Drug Substance Sample Acid Acid Hydrolysis (0.1 M HCl, 60°C) Sample->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Sample->Base Oxidation Oxidation (3% H2O2, RT) Sample->Oxidation Thermal Thermal (80°C, Dry Heat) Sample->Thermal Photo Photolytic (ICH Light Box) Sample->Photo Analysis Analyze All Samples by HPLC Method A Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Validation Protocol (Abbreviated)
  • Specificity :

    • Perform a forced degradation study as diagrammed above.

    • Inject a blank (diluent) and a placebo (if in a drug product) to show no interfering peaks.

    • The method is specific if the main peak is resolved from all degradation peaks and there is no interference from the blank. Use a PDA detector to confirm peak purity.[14]

  • Linearity :

    • Prepare a series of solutions from the reference standard stock at five concentrations, ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy (% Recovery) :

    • Prepare a sample matrix and spike it with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Analyze the spiked samples and calculate the percentage of the standard that is recovered.

    • The method is accurate if the mean recovery is between 98.0% and 102.0% for each level.[16]

  • Precision :

    • Repeatability (Intra-assay) : Inject the working standard solution (100 µg/mL) six times consecutively.

    • Intermediate Precision : Have a different analyst, on a different day, using a different instrument (if possible), repeat the repeatability test.

    • The method is precise if the Relative Standard Deviation (%RSD) of the peak areas is ≤ 2.0% for both tests.[17]

Conclusion and Recommendations

Both the C18-based and Phenyl-Hexyl-based HPLC methods demonstrate suitability for the purity analysis of 2-Nitro-4-phenylbenzoic acid.

  • Method A (C18 / Acetonitrile) is recommended for routine quality control applications. It provides excellent efficiency, superior peak shape, and is based on a highly robust and common column chemistry, making it easily transferable between laboratories.

  • Method B (Phenyl-Hexyl / Methanol) serves as an excellent orthogonal method. Its alternative selectivity makes it invaluable during method development for ensuring all potential impurities, especially isomers, have been detected, and for troubleshooting out-of-specification results observed with the primary method.

Ultimately, a well-characterized and validated HPLC method is not just a protocol; it is a guarantee of data integrity. By understanding the chemical principles behind the separation and rigorously validating the final procedure according to global standards like ICH Q2(R1), researchers can ensure the highest confidence in the purity assessment of 2-Nitro-4-phenylbenzoic acid.[15]

References

  • A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLk_prMz2s04aPpidqtzNGzqux0avY3yd2dDRrQP_P0eEWw6sOLpTp1SRwFPEw7gXyI9MSHqqOxvt1GaycaikICKh9Tp6MTM0_2dgBltC6uWUxCQx_UYYOG7I-T4vTtlcbBbg8DpbVCm_nlTsePs-wUkzTmbPqiBCYp38PN8FQLweNOVAAODycoZrqpfy4---n8ma86hYwXxiQjictyIgFN8xvlFeeF3mE]
  • 2-(4-Nitrophenyl)benzoic acid|CAS 18211-41-1 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYR9iCneLYtd1bYrnlzIf-xqzdug7FFkKFlSR1Cni3o01YPtAmXwry8A_pqPe-XlG7S9xOxrjxo1rNNAXy2t_E1pnRh7FKdZfnXTz10SzqsF0eBtfwS-ycWcZ3cYJ3og2AnOyg]
  • HPLC Column Selection Guide - Aurora Pro Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUZlmqKDID155NWCv7WDzq0IUZKsaiMUb3pdwVCUXtKyigz5RUUt4unx2HBlD5XSW_TZUqg9-_nzPeMTDkT2zdyW1Etisueh1E7D5p_i8AGajKDmjAeO25ML2j6ZqHmNjNvnxu9k2ItqgO-PK6gQ_BifOw]
  • HPLC Column Selection Guide - Chromtech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo7V_QuQbRSXETTZmmQl1fUh4HzEjRDFVkpLPHRsUeb52DgR_jAODXvlWOlbXRmss7d2r-WFb0elePPUbu2U-PSxelXV10pHpdrfznpEU9Eza7cshzlRTcOUJLTj0i5qL7HiaNn9Ao7S0_XsTkQRcTNPS8v6NR5UYKjbsAhSEzaC8MCa5zSWNGeK3wPg==]
  • Control pH During Method Development for Better Chromatography - Agilent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU_Fnfd4JyRSHGa6XLBs7tmmSCWiggVyHKjYlUy-7UsY3u0CERTZkD7cPLrfZY-rd2OLWLWBFJuRzKxzo1ruWMBcGddnl40PEzi9lGG_xYaH9X_MDYGeSTZbsZjakFpf3D0DqaW04C-PLZsNH4HsJ6X9WW4pbfWk0PcxFyb9Wilv57HBc=]
  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-((2-Nitrophenyl)thio)benzoic Acid - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzHKztN4KxU-jhU962x4t7zWQLkbI0kDIBL4fpA4isPk-WlaiuO49E8YZuw3wfgPHg86f8NB-0b3szZxqeBPPgJ02hRRpDac2GEqyjFbUImslOcIjXiCW1jtkYS8KmcDjqaZ_rQQSnZT6rxjL8_qHLmeGxqNOrAwM4x_VW2wQFAcccx-8uk31eskxbkfhpHU_BwOuSrmp2hc4pIHeh7E-vqs8RMNG_dIsOAGi9_0zzaZiG3APCEe83osSlLh7pcH2QtyXPqrqpzJjwsRYI054hAWHxlpMBjk-v]
  • 2-(4-Nitrophenyl)benzoic acid | C13H9NO4 | CID 258156 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/258156]
  • Waters Column Selection Guide for Polar Compounds. [URL: https://vertexaisearch.cloud.google.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFwhSV04IcG6V6HnC0_BbMvtkCfR7S2NBw7VCoBZ0yw_w0cODd1CvijyM-7hKICPHbEyGwN3eoTXrlquplesTLuVsYxjBHj76jOhJDasYXY1T4siY6vnDClrMB1nszUKDUdfglnUtsuirJ02PDGlRsSGyrG8edY185nQLHbN316SFcs3JX5cLjB_j2S8PsEW1fUW-OeMeO3y7-_rFbAEFUmFuhQAk3]
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGvnS-5Pw4T17LD4UgMoTTE148SjXbc8290HaO5UqoD-Dr7jNl0NCzqDfqZZZpej9sgF7bn1CJ2GuKlhSjYkdzLpZ2U9bQTgCQNKTGKgQ0PNdPe8PY1BJ2pQ-d0eyxi6xJ_yEVESVLt14j4rze9BzUhGvn0H4F7RYFYGyIFx11vfTFqFNavEsbRRuMtVGhYJKsmpGn3wx2qSK6UZ_GDuPG2wkZAd3Myus8Ug==]
  • Polar Column in HPLC Example - Hawach. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnWPdNskamBLeocLpjZNp5IoJgb50f0kgYgvnWj0V3NpbO_wZYM2aJfIZ8Ws8of3OK2ZoFTTvP9ZY617U7DyvwpF2cORFWNvvE_s52ZfO1lWLGJL47vvOUv6vMseZitC1JuIisJ2pCpr_4twGaFOIPHJ4v-qtJEsS6M-Eh1Ho=]
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1LfiKdOqRnzGOpZmejldx2AuAAg31Vis-30bKWOMn0mM5oqyN81v5md2NH-wMwdCmuELgbsZ6uGGw6PcEZduv9J-Yu5S53P4MAe5tBEtpKnyPF4TKpzKU0gOPL9rfld3kaU1nKqLzwfIT4Y0QMY7KLFohaBL064NFXSoWuAPOprqjn8byuMz4iHTaOUsM6JqDAM90FlossbD3-EEefsqJ7TmL_UDMK1tI3Em0NrcH4zHGUodis6gRgZMbllq3umbhGlBqAh9GIxs=]
  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIQyQYd2RlEc5VdOnBdLrNGDjgAh8o-eKuWOukTcc-duPah5Hvy3QGFyKkFQ0WAW3iDxsrzI4Se9PEK1uYjqGBnNiWKOBLyEmbU8Ys8TSZS1dlGoE9laLGhFLN_jZVnG05XEV9mQ==]
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. [URL: https://www.chromatographyonline.
  • p-Nitrobenzoic acid, p-phenylphenacyl ester - Optional[UV-VIS] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/3Lup5lV0CSf]
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdw9pTCo2Ux7eXaQzJRtDTMYzqn_Vq7UgPZKIoVa9wN0Yuv4T-l0HMwNL6nruWtJv0a7AGbYl12vY3JfW69F6_GuuLZxfedHjxiBLIEVBTqbIMfQ38sn8SjkIH_7BhoVpwFLHQiqsFvdbdgLVnq50Nb6Xi0OjPUoMzyL6-wnq_zo_2uzyXkbK0FHv6xjlF8F7Mgid1z3Olfyz-vw==]
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ-rj1tXeEZWb0b0D_MpAvzEmqebZYCepW015zyHo7Iq4MGybP_KHnagyF58QWBfPnCoHcPh_M8ocCbFXjumV1L5OY1HrlsqahKFCUQwjF-FrhSeFW4bZ-2ejgsxnbGKv8M7VfaAmeSeL00BLJ2Rnp8vpK-_r7LTtxRRENrFYDq1vGBip6QiR5QmOIJz4n1P7xvdG1jQpck1ULCbqbzNJDpA==]
  • Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as - Der Pharma Chemica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnSg81urU9hYuFUnvk4FV6PJfFtNvtydS5D0fqTU8UgfZ5nH0Aq_hOns0QlF9bATNtxt6Q7XiQ_fhHn3BZx4mhCwS2RoamX1vS0rHp8Ij17_ruZZraZOluWNFpp9b8LBZ-fjB0Eina8zebR5AeM-5k7JfqADC1bj-n8siD0qlQzp03-cUDN2zCKi4jhsIRLqyShXlTGxTQJW4M1U0vPLhWVpTnx0EVTZJmQpvIlknAA2W7rqcyfx9MrrHmFZ-sbLlBl-uhZki1O6IM2TdFa1YAeZdPsjqEy3LskH374VaxOqptMaYhjs6h]
  • 4-(2-Nitrophenyl)benzoic acid Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ProductDesc_3215-92-7_EN.htm]
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • Forced degradation studies - MedCrave online. [URL: https://medcraveonline.
  • Forced Degradation Studies - Creative Biolabs. [URL: https://www.creative-biolabs.
  • Experimental UV spectra of benzoic acid derivatives - ResearchGate. [URL: https://www.researchgate.net/figure/Experimental-UV-spectra-of-benzoic-acid-derivatives-BA-benzoic-acid-AA-anthranilic_fig1_263339071]
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658042/]
  • Stability Indicating Forced Degradation Studies - RJPT. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2011/Volume%204,%20Issue%202/Research%20Paper/RJPT_4_2_221-224.pdf]
  • OPTIMIZATION OF STRESS CONDITIONS OF FORCED DEGRADATION STUDY BY UV SPECTROPHOTOMETER - Indo American Journal of Pharmaceutical Research. [URL: https://iajpr.com/index.
  • Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6Gjikg2fkZpOcDxohm2DavDTlpYPi43moOFAoISEF-O1Kcfhh30lYyadWzIiFrJj33hihsmMUGlRK5PeUvI6kaY6iCI_EYVIfagDUoUuc7hstZU8CBhH2BnGB3hQS2L_HRm0hGqJ2Bs8IjSrumaVn0sNO3XaWnO9OcqqdKna7HtDt_UhoF2l46lZiPRzKX5PfUOYGZox68thU89guPuuQlaieKGDUhr47]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Nitro-4-phenylbenzoic Acid

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. In this guide, we delve into the sp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. In this guide, we delve into the spectroscopic characterization of 2-Nitro-4-phenylbenzoic acid, a molecule of interest due to its potential applications in medicinal chemistry and materials science. This document provides an in-depth analysis of its expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, a detailed experimental protocol for data acquisition, and a comparative overview with alternative analytical techniques.

The Structural Landscape of 2-Nitro-4-phenylbenzoic Acid

The structure of 2-Nitro-4-phenylbenzoic acid presents a fascinating case for NMR analysis. The molecule comprises a benzoic acid core, substituted with a strongly electron-withdrawing nitro group and a bulky phenyl group. The interplay of these substituents creates a unique electronic environment around each proton and carbon atom, leading to a distinctive NMR fingerprint. Understanding the influence of these functional groups is paramount to accurately interpreting the resulting spectra.

Caption: Molecular structure of 2-Nitro-4-phenylbenzoic acid with atom numbering.

¹H and ¹³C NMR Spectral Characterization: A Predictive Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the carboxylic acid proton. The electron-withdrawing nature of the nitro and carboxylic acid groups will deshield the adjacent protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-Nitro-4-phenylbenzoic acid in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H3~8.2d~8.0Ortho to the nitro group, significantly deshielded.
H5~7.9ddJ(H5-H6) ≈ 8.0, J(H5-H3) ≈ 2.0Ortho to the phenyl group and meta to the nitro group.
H6~7.8d~8.0Ortho to the carboxylic acid group.
H2', H6'~7.7d~7.5Ortho protons on the phenyl ring.
H3', H4', H5'~7.5m-Meta and para protons on the phenyl ring, likely to appear as a complex multiplet.
-COOH>13.0br s-Highly deshielded carboxylic acid proton, signal is often broad.[2]

Disclaimer: These are predicted values based on the analysis of analogous compounds and theoretical principles. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbons attached to electronegative atoms (oxygen and nitrogen) will be significantly deshielded and appear at higher chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Nitro-4-phenylbenzoic acid in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~166Carboxylic acid carbonyl carbon.
C2~148Attached to the electron-withdrawing nitro group.
C4~145Attached to the phenyl group.
C1~133Quaternary carbon attached to the carboxylic acid group.
C6~132Aromatic CH carbon.
C1'~137Quaternary carbon of the phenyl ring attached to the benzoic acid ring.
C3~128Aromatic CH carbon.
C5~125Aromatic CH carbon.
C2', C6'~129Ortho carbons of the phenyl ring.
C3', C5'~129Meta carbons of the phenyl ring.
C4'~130Para carbon of the phenyl ring.

Disclaimer: These are predicted values based on the analysis of analogous compounds and theoretical principles. Actual experimental values may vary.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 2-Nitro-4-phenylbenzoic acid, the following experimental protocol is recommended:

cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing a Dissolve 5-10 mg of sample in ~0.7 mL of DMSO-d₆ b Transfer to a 5 mm NMR tube a->b c Use a 400 MHz (or higher) NMR spectrometer b->c d Tune and shim the probe c->d e Acquire ¹H NMR spectrum (e.g., 16 scans) d->e f Acquire ¹³C NMR spectrum (e.g., 1024 scans) e->f g Fourier transform the FID f->g h Phase and baseline correct the spectrum g->h i Calibrate the chemical shift to the solvent peak h->i

Caption: A streamlined workflow for acquiring high-quality NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-Nitro-4-phenylbenzoic acid.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many substituted benzoic acids.[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • Insert the sample into the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • A sufficient number of scans (e.g., 16) should be acquired to achieve a good signal-to-noise ratio.

    • Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

    • Set a spectral width that covers the expected range for all carbon signals (e.g., 0-200 ppm).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

A Comparative Look: NMR vs. Alternative Analytical Techniques

While NMR spectroscopy is the gold standard for structural elucidation, a multi-technique approach provides the most comprehensive and irrefutable characterization of a molecule. Mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy offer complementary information.

Table 3: Comparison of Analytical Techniques for the Characterization of 2-Nitro-4-phenylbenzoic Acid

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed information about the carbon-hydrogen framework, connectivity, and electronic environment of atoms.Unparalleled for complete structural elucidation in solution.Relatively low sensitivity; requires soluble samples.
Mass Spectrometry (MS) Precise molecular weight and information about the elemental composition and fragmentation pattern.[3]High sensitivity; provides molecular formula confirmation.Does not provide detailed structural connectivity information on its own.
FTIR Spectroscopy Information about the functional groups present in the molecule based on their vibrational frequencies.Fast and non-destructive; provides a quick check for key functional groups (e.g., -COOH, -NO₂).Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS)

For 2-Nitro-4-phenylbenzoic acid (C₁₃H₉NO₄), high-resolution mass spectrometry (HRMS) would confirm the molecular formula with high accuracy. The fragmentation pattern in the mass spectrum would likely show characteristic losses of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-Nitro-4-phenylbenzoic acid would be dominated by characteristic absorption bands for the functional groups present. Key expected vibrational frequencies include:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.

  • N-O asymmetric stretch (nitro group): A strong band around 1530 cm⁻¹.

  • N-O symmetric stretch (nitro group): A strong band around 1350 cm⁻¹.

  • C=C stretch (aromatic rings): Multiple bands in the 1600-1450 cm⁻¹ region.

Conclusion

The structural characterization of 2-Nitro-4-phenylbenzoic acid is a prime example of the power of modern spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed map of the molecular architecture, a holistic approach that incorporates data from mass spectrometry and FTIR spectroscopy is essential for unequivocal structure confirmation. This guide provides a robust framework for researchers to approach the characterization of this and similar molecules, ensuring the scientific integrity and trustworthiness of their findings. By understanding the principles behind the data and employing sound experimental practices, scientists can confidently elucidate the structures of novel compounds, paving the way for advancements in drug discovery and materials science.

References

  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • University College London. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Functional Group Identification in 2-Nitro-4-phenylbenzoic acid: An FT-IR Centric Comparative Analysis

Abstract This guide provides an in-depth technical analysis of Fourier Transform Infrared (FT-IR) spectroscopy for the definitive identification of functional groups in 2-Nitro-4-phenylbenzoic acid. Moving beyond a simpl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical analysis of Fourier Transform Infrared (FT-IR) spectroscopy for the definitive identification of functional groups in 2-Nitro-4-phenylbenzoic acid. Moving beyond a simple procedural outline, this document elucidates the causal relationships between molecular structure and spectral features, offering field-proven insights for researchers, scientists, and drug development professionals. We will conduct a comprehensive examination of the expected FT-IR spectrum, grounded in established spectroscopic principles. Furthermore, this guide presents a comparative analysis, objectively positioning FT-IR against alternative methodologies like Raman and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols herein are designed to be self-validating, ensuring scientific rigor and data trustworthiness. All claims are substantiated with citations to authoritative sources, providing a robust framework for experimental design and spectral interpretation.

Introduction: The Analytical Imperative

2-Nitro-4-phenylbenzoic acid is a molecule of interest in synthetic chemistry and drug discovery, incorporating a carboxylic acid, a nitro group, and a biphenyl-like aromatic system. The precise arrangement of these functional groups dictates its chemical reactivity, pharmacological activity, and physical properties. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.

While numerous analytical techniques can contribute to structural elucidation, FT-IR spectroscopy serves as a rapid, reliable, and highly accessible first-line method for functional group identification. Its utility lies in its sensitivity to the vibrational energies of chemical bonds. Each functional group possesses a unique set of vibrational modes (stretching, bending, wagging) that absorb infrared radiation at characteristic frequencies, generating a molecular "fingerprint." This guide will dissect the FT-IR spectrum of 2-Nitro-4-phenylbenzoic acid, piece by piece, and compare the insights gained with those from complementary techniques.

Core Principles of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (cm⁻¹). When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber. The key causality is that the vibrational frequency of a bond is determined by the masses of the bonded atoms and the bond strength. Factors like conjugation, electron-withdrawing/donating groups, and hydrogen bonding can alter the bond strength and, consequently, shift the absorption frequency, providing rich structural information.

Deconstructing the FT-IR Spectrum of 2-Nitro-4-phenylbenzoic acid

The structure of 2-Nitro-4-phenylbenzoic acid presents several key functional groups whose characteristic vibrations we expect to identify. The analysis below is a predictive interpretation based on established group frequencies for its constituent parts: the carboxylic acid, the nitro group, and the substituted aromatic rings.

The Carboxylic Acid Moiety

The carboxylic acid functional group provides some of the most distinct and easily identifiable peaks in an IR spectrum.

  • O-H Stretching: The most characteristic absorption for a carboxylic acid is the extremely broad O-H stretching band, typically appearing between 2500 and 3300 cm⁻¹.[1][2] The remarkable breadth of this peak is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of O-H bond energies within the dimeric structure that carboxylic acids form in the solid state.[1][3]

  • C=O (Carbonyl) Stretching: A strong, sharp peak corresponding to the carbonyl stretch is expected. For aromatic carboxylic acids, this peak typically appears in the range of 1680-1710 cm⁻¹.[2] The conjugation of the carbonyl group with the aromatic ring slightly lowers the bond order of the C=O bond, shifting its absorption to a lower wavenumber compared to saturated carboxylic acids (1700-1730 cm⁻¹).[2]

  • C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, typically found between 1210-1320 cm⁻¹, and a broad O-H out-of-plane bend (or wag) centered around 900-960 cm⁻¹.[1][2] The presence of all these bands provides a self-validating system for confirming the carboxylic acid group.

The Aromatic Nitro Group

The nitro (-NO₂) group is characterized by two strong and distinct stretching vibrations.

  • Asymmetric N=O Stretching: A strong absorption band is expected between 1475-1550 cm⁻¹ for aromatic nitro compounds.[4][5][6] This is one of the most reliable peaks for identifying a nitro group.

  • Symmetric N=O Stretching: A second strong band, corresponding to the symmetric stretch, appears at a lower frequency, typically in the 1290-1360 cm⁻¹ range.[5][7] The presence of this pair of intense peaks is highly indicative of the -NO₂ group.[6]

The Substituted Aromatic Rings

The two phenyl rings in the structure give rise to several characteristic absorptions.

  • Aromatic C-H Stretching: These appear as a group of weaker, sharp peaks just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[8][9][10] Their position to the left of the 3000 cm⁻¹ line helps distinguish them from aliphatic C-H stretches.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings produce a series of medium to sharp peaks in the 1400-1600 cm⁻¹ region.[8][9] Commonly, two prominent peaks are observed near 1600 cm⁻¹ and 1475 cm⁻¹.[11]

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on an aromatic ring can often be determined by analyzing the strong C-H "oop" bending bands in the 675-900 cm⁻¹ "fingerprint" region.[8] For 2-Nitro-4-phenylbenzoic acid, the primary ring is 1,2,4-trisubstituted. This pattern typically gives rise to absorptions in the 780-830 cm⁻¹ and 870-900 cm⁻¹ ranges.[9][10] The second ring is monosubstituted (as a substituent on the primary ring), which would typically show strong bands near 690 cm⁻¹ and 750 cm⁻¹.[11] These bands can be complex and overlap, but provide valuable structural clues.

Summary of Expected FT-IR Absorptions
Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensityNotes
3300 - 2500O-H StretchCarboxylic AcidStrong, Very BroadCharacteristic signature of H-bonded dimer.[1][2]
3100 - 3000C-H StretchAromatic RingsMedium to Weak, SharpIndicates sp² C-H bonds.[8][9][10]
1710 - 1680C=O StretchCarboxylic AcidStrong, SharpPosition influenced by conjugation with the aromatic ring.[1][2]
1600 - 1450C=C StretchAromatic RingsMedium to Strong, SharpMultiple bands expected due to ring vibrations.[8][9][11]
1550 - 1475N=O Asymmetric StretchNitro GroupStrong, SharpKey indicator for the nitro functional group.[4][5][6]
1360 - 1290N=O Symmetric StretchNitro GroupStrong, SharpForms a characteristic pair with the asymmetric stretch.[5][6][7]
1320 - 1210C-O StretchCarboxylic AcidStrongCoupled with O-H in-plane bending.
960 - 900O-H Out-of-Plane BendCarboxylic AcidMedium, BroadAnother indicator for the carboxylic acid dimer.[2]
900 - 675C-H Out-of-Plane BendAromatic RingsStrong, SharpPosition is indicative of the 1,2,4-trisubstitution and monosubstitution patterns.[8][9][10][11]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The trustworthiness of an FT-IR spectrum is contingent upon a meticulous experimental procedure. The following protocol outlines the Attenuated Total Reflectance (ATR) method, which is ideal for solid powder samples.

Objective: To obtain a clean, reproducible FT-IR spectrum of solid 2-Nitro-4-phenylbenzoic acid.

Materials:

  • FT-IR Spectrometer with a Diamond or Germanium ATR accessory.

  • 2-Nitro-4-phenylbenzoic acid sample (solid, powder form).

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Lint-free wipes (e.g., Kimwipes).

Methodology:

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, run a background scan. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response. The software will automatically subtract this from the sample spectrum, ensuring that the final spectrum contains only information from the sample.

  • Sample Application: Place a small amount (typically 1-2 mg) of the 2-Nitro-4-phenylbenzoic acid powder onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Lower the ATR press and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Insufficient contact is a common cause of poor-quality spectra with low signal-to-noise ratios.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is sufficient for most functional group analyses.

  • Data Processing: The resulting spectrum should be displayed in absorbance mode. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

  • Cleaning: Retract the press, remove the sample powder, and clean the ATR crystal surface as described in Step 1.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_ATR 1. Clean ATR Crystal Collect_Bkg 2. Collect Background Spectrum Clean_ATR->Collect_Bkg Ambient Reference Apply_Sample 3. Apply Sample Collect_Bkg->Apply_Sample Apply_Pressure 4. Apply Pressure Apply_Sample->Apply_Pressure Ensure Contact Collect_Sample 5. Collect Sample Spectrum Apply_Pressure->Collect_Sample 16-32 Scans Process_Data 6. Process Data (Baseline Correction) Collect_Sample->Process_Data Interpret 7. Interpret Spectrum Process_Data->Interpret Identify Bands

Caption: FT-IR analysis workflow using the ATR method.

Comparative Analysis: Positioning FT-IR in a Multi-Technique Approach

While FT-IR is excellent for identifying which functional groups are present, it falls short of revealing the complete molecular architecture. For unambiguous structure elucidation, a comparative approach with other spectroscopic techniques is essential.

Comparative_Analysis cluster_info Information Gained Molecule 2-Nitro-4-phenyl- benzoic acid FTIR FT-IR Spectroscopy Molecule->FTIR Raman Raman Spectroscopy Molecule->Raman NMR NMR Spectroscopy Molecule->NMR Info_FTIR • Carboxylic Acid • Nitro Group • Aromatic Rings FTIR->Info_FTIR Info_Raman • Aromatic C=C • Symmetric NO₂ • Phenyl-Phenyl Linkage Raman->Info_Raman Info_NMR • Atom Connectivity • Number of Protons/Carbons • 3D Structure NMR->Info_NMR

Caption: Complementary roles of FT-IR, Raman, and NMR.

FT-IR vs. Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy and is often considered complementary to FT-IR. The fundamental difference lies in the selection rules:

  • FT-IR activity requires a change in the bond's dipole moment during vibration. Polar bonds like C=O and O-H are very strong in FT-IR.

  • Raman activity requires a change in the bond's polarizability . Symmetrical, non-polar bonds, which are weak or silent in FT-IR, are often strong in Raman.

For 2-Nitro-4-phenylbenzoic acid:

  • Advantage Raman: The symmetric C=C stretching vibrations of the aromatic rings and the phenyl-phenyl single bond stretch would likely be more intense and well-defined in the Raman spectrum.[12] The symmetric NO₂ stretch is also typically strong in Raman.[13]

  • Advantage FT-IR: The highly polar C=O, O-H, and asymmetric NO₂ stretches are significantly more intense in the FT-IR spectrum, making their identification more straightforward.

  • Practical Consideration: Water is a very weak Raman scatterer but has strong IR absorbance. While not an issue for solid-state analysis, this makes Raman an excellent choice for analyzing samples in aqueous solutions.[13]

FT-IR vs. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a fundamentally different type of information. Instead of identifying functional groups by their vibrations, NMR identifies the chemical environment of specific nuclei (most commonly ¹H and ¹³C).

For 2-Nitro-4-phenylbenzoic acid:

  • Limitation of FT-IR: FT-IR can confirm the presence of a 1,2,4-trisubstituted ring but cannot definitively prove the specific arrangement of the -COOH, -NO₂, and -Ph groups on that ring. It confirms the building blocks are present but not how they are connected.

  • Advantage of NMR:

    • ¹H NMR would show the exact number of distinct aromatic protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (indicating which protons are adjacent to each other). This would definitively establish the substitution pattern.

    • ¹³C NMR would show the number of chemically distinct carbon atoms, confirming the presence of the carboxylic acid carbon, and the specific carbons of the aromatic rings.[14][15]

Conclusion: An Integrated Spectroscopic Strategy

For the comprehensive and unambiguous characterization of 2-Nitro-4-phenylbenzoic acid, no single technique is sufficient. FT-IR spectroscopy stands as the optimal initial tool, offering a rapid, cost-effective, and highly reliable method for confirming the presence of the core functional groups: the carboxylic acid, the nitro group, and the aromatic systems. The data presented in the FT-IR spectrum provides a foundational dataset that validates the molecular composition.

However, to move from functional group inventory to complete structural elucidation, this data must be integrated with complementary techniques. Raman spectroscopy can provide enhanced detail on the carbon skeleton and symmetric vibrations, while NMR spectroscopy is indispensable for mapping the precise atom-to-atom connectivity. By employing FT-IR as the primary screening tool and corroborating its findings with NMR and, where necessary, Raman, researchers can achieve a self-validating, trustworthy, and complete structural identification.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid C7H6O2. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

  • Kanchana, V., et al. (2015). Benzoic acid derivatives under pressure: a Raman spectroscopic overview. Journal of Chemical Sciences. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

  • Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • McMurry, J. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Values of the integrated area of characteristic nitro group absorption bands. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • NIST. (n.d.). 2-(2-Carboxy-4-nitro-phenyl)-3-nitro-benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2011). [Research on Raman spectra of benzoic acid during decarboxylic process]. Retrieved from [Link]

  • ResearchGate. (n.d.). Raman spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wiley Online Library. (2009). Raman spectra of benzoic acid enhanced by the silver nanoparticles of various sizes. Retrieved from [Link]

  • Pretsch, E., et al. (2000). Structure Determination of Organic Compounds. Springer. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Palladium complex with functionalized β-cyclodextrin. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2015). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid.... Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines.... Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Purity and Melting Point Analysis Using Differential Scanning Calorimetry (DSC)

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical analysis, establishing the purity and precise melting point of a crystalline substance is a cornerstone of q...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical analysis, establishing the purity and precise melting point of a crystalline substance is a cornerstone of quality control and material characterization. Differential Scanning Calorimetry (DSC) emerges as a powerful thermoanalytical technique, offering a rapid and elegant method to determine these critical parameters from a single measurement.[1] This guide provides an in-depth comparison of DSC with alternative methods, grounded in the principles of thermodynamic behavior and supported by established industry standards.

The Foundational Principle: How DSC Works

Differential Scanning Calorimetry measures the difference in heat flow required to increase the temperature of a sample and an inert reference as they are subjected to a controlled temperature program.[2] When the sample undergoes a physical transformation, such as melting, it absorbs energy. This creates a temperature difference between the sample and the reference, and the instrument measures the heat flow necessary to maintain a zero temperature difference.[3][4] The result is a thermogram plotting heat flow versus temperature, where an endothermic event like melting appears as a distinct peak.[5]

Part 1: High-Precision Melting Point Determination

The melting point is an intrinsic property of a pure, crystalline solid. DSC provides a highly reproducible and objective measurement of this transition.

Causality Behind the DSC Protocol

A typical DSC experiment involves heating a small, encapsulated sample (1-5 mg) at a constant rate.[6] The resulting endotherm is analyzed for two key temperatures:

  • Extrapolated Onset Temperature (T_onset): This is determined by the intersection of the tangent drawn at the point of greatest slope on the leading edge of the peak with the extrapolated baseline.[7] T_onset is widely considered to be the closest representation of the true thermodynamic melting point.

  • Peak Temperature (T_peak): This is the temperature at which the heat flow reaches its maximum. The peak temperature is influenced by experimental parameters like heating rate and sample mass; higher rates and larger masses can shift the peak to a higher temperature due to thermal lag.[7][8]

For accurate and comparable results, adherence to standards like those outlined in USP General Chapter <891> is crucial.[9][10] These standards emphasize the importance of proper instrument calibration for both temperature and enthalpy, typically using certified reference materials like high-purity indium.[6][11][12]

DSC vs. Capillary Melting Point Apparatus: A Performance Comparison

While the traditional capillary method is straightforward, DSC offers significant advantages in a professional research setting.

FeatureDifferential Scanning Calorimetry (DSC)Capillary Melting Point
Principle Measures heat flow associated with the phase transition.[13]Visual observation of phase change.
Objectivity Fully instrumental, quantitative, and operator-independent.Subjective, relies on visual detection by the operator.
Information Provides T_onset, T_peak, and enthalpy of fusion (ΔH_f).Provides a melting range (onset of melt to clear point).
Precision High precision and reproducibility (often within ±0.1 °C).Lower precision, operator-dependent.
Sample Size Very small (typically 1-5 mg).Small, but generally larger than DSC.
Throughput Amenable to automation for higher throughput.Manual, lower throughput.

Part 2: Purity Determination via the Van't Hoff Equation

One of the most powerful applications of DSC in the pharmaceutical and chemical industries is the determination of the absolute purity of highly pure crystalline substances.[14] The technique is based on the thermodynamic principle of melting point depression.[3]

The Theoretical Bedrock: The Van't Hoff Law

The presence of a soluble impurity in a crystalline material disrupts the crystal lattice, requiring less energy to break the bonds. This results in two observable effects on the DSC thermogram: a depression of the melting point and a broadening of the melting peak.[15][16] This phenomenon is described by the van't Hoff equation:

T_s = T_o - (R * T_o² * X₂) / ΔH_f * (1/F)

Where:

  • T_s is the sample temperature at a specific point in the melt.

  • T_o is the theoretical melting point of the 100% pure substance.

  • R is the ideal gas constant.

  • X₂ is the mole fraction of the impurity.

  • ΔH_f is the molar heat of fusion of the pure substance.

  • F is the fraction of the sample that has melted at temperature T_s.[16]

By integrating partial areas of the melting peak, the instrument software can plot T_s versus 1/F. The slope and intercept of this line are then used to calculate the mole fraction of the impurity (X₂) and the melting point of the pure component (T_o).[16]

A Self-Validating Protocol for DSC Purity Analysis

This protocol is designed in accordance with ASTM E928, Standard Test Method for Purity by Differential Scanning Calorimetry , which is applicable for materials that are >98.5 mole percent pure.[17][18]

dot digraph "DSC_Purity_Analysis_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Experimental workflow for DSC purity determination.

Causality Behind Key Experimental Choices:

  • Slow Heating Rate (0.5-1.0 °C/min): This is the most critical parameter. A slow rate ensures that the sample remains in thermal equilibrium with the instrument's heating block, a fundamental assumption of the van't Hoff equation.[19] Fast rates can lead to artificially broad peaks and inaccurate purity results.[8]

  • Small Sample Mass (1-3 mg): Minimizes thermal gradients within the sample itself, ensuring a uniform melt and sharper, more accurate peak shape.[19]

  • Hermetically Sealed Pans: Prevents the loss of volatile impurities or sample sublimation during the analysis, which would otherwise lead to erroneous results.

Limitations and Considerations

The DSC purity method is powerful but relies on key assumptions:

  • The impurity must be soluble in the molten primary component but insoluble in the solid phase (forms a eutectic system).[17][20]

  • The material must be thermally stable and not decompose during melting.[21][22]

  • The method is generally considered unreliable for purity levels below 98.5 mol %.[15]

DSC vs. Chromatographic Methods (HPLC/GC): A Comparative Guide

DSC provides a measure of total soluble impurities, which is fundamentally different from chromatographic techniques that separate and quantify individual impurity species. The choice of method depends on the analytical question being asked.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)
Principle Thermodynamic (Melting Point Depression).[23]Physicochemical Separation (Partitioning).[24]
Impurity Info Quantifies total mole fraction of soluble impurities. Does not identify them.[21][23]Separates, identifies (with standards), and quantifies individual impurities.[25][26]
Purity Range Optimal for high purity samples (>98.5 mol %).[18][24]Wide dynamic range, suitable for both high and low purity samples.[23]
Sample Prep Minimal; weigh and crimp.More involved; requires dissolution in a suitable mobile phase.
Solvent Use None.Requires significant volumes of high-purity solvents.
Analysis Time Fast for a single sample (excluding slow scan time).[22]Can be time-consuming, especially for method development.[26]
Primary Use Rapidly assesses absolute purity and confirms the primary component's properties.Detailed impurity profiling, stability studies, and quantification of known impurities/degradants.

dot digraph "Purity_Method_Logic" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Logical comparison of DSC and HPLC purity analysis pathways.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for the modern researcher, providing rapid, accurate, and objective data on both melting point and absolute purity. While it does not replace the detailed impurity profiling offered by chromatographic techniques like HPLC, its strength lies in its ability to provide a global assessment of eutectic impurities based on fundamental thermodynamic principles.[21] When used with a clear understanding of its theoretical basis and within the guidelines of established standards like ASTM E928, DSC serves as a powerful, complementary technique for the comprehensive characterization of crystalline materials in research and drug development.

References

  • ASTM International. (2019). Standard Test Method for Purity by Differential Scanning Calorimetry (E928-19). ASTM International. Retrieved from [Link]

  • ASTM International. (2019). Standard Test Method for Purity by Differential Scanning Calorimetry (E928). Retrieved from [Link]

  • ASTM International. (2019). Purity by Differential Scanning Calorimetry (E928-19). Retrieved from [Link]

  • ASTM International. (2003). Standard Test Method for Determination of Purity by Differential Scanning Calorimetry (E928-03). Retrieved from [Link]

  • Infinita Lab. (n.d.). Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. Retrieved from [Link]

  • Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Retrieved from [Link]

  • Markovich, R. et al. (2015). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DSC Purity. Retrieved from [Link]

  • United States Pharmacopeia. (2023). General Chapter <891> Thermal Analysis. USP-NF. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • United States Pharmacopeial Convention. (n.d.). General Chapters: <891> THERMAL ANALYSIS. Retrieved from [Link]

  • Fortin, T. J., et al. (2024). Certification of Standard Reference Material® 2232a: Indium for DSC Temperature and Enthalpy Calibration. NIST Special Publication. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Standards Development For Differential Scanning Calorimetry. PMC. Retrieved from [Link]

  • TA Instruments. (n.d.). Calibrating the DSC Enthalpy (Cell Constant) and Temperature. Retrieved from [Link]

  • Giordani, L., et al. (2003). Degradation of components in drug formulations: a comparison between HPLC and DSC methods. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Bohrium. (2003). Degradation of components in drug formulations: a comparison between hplc and dsc methods. Ask this paper. Retrieved from [Link]

Sources

Validation

A Comparative Guide for the Synthesis of Biphenyl Compounds: Suzuki-Miyaura vs. Ullmann Coupling

For Researchers, Scientists, and Drug Development Professionals The biphenyl moiety is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its synthesis, therefore,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its synthesis, therefore, is a critical undertaking in organic chemistry. Among the various methods to construct this vital carbon-carbon bond, the Suzuki-Miyaura and Ullmann coupling reactions stand out as two of the most prominent. This guide offers an in-depth, objective comparison of these two powerful synthetic tools, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Contenders: A Tale of Two Metals

At the heart of this comparison are the distinct metallic catalysts that drive each reaction: the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Ullmann reaction. While both achieve the same fundamental transformation—the formation of a biaryl linkage—their underlying mechanisms, operational parameters, and substrate compatibility differ significantly.

The Suzuki-Miyaura Coupling: The Modern Workhorse

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, has become arguably the most widely used method for C-C bond formation due to its mild conditions, broad substrate scope, and high functional group tolerance.[2][3] It involves the cross-coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[1]

Mechanism of Action: The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood, three-step process:[4]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) species. This is often the rate-determining step.[4]

  • Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biphenyl product, regenerating the Pd(0) catalyst.[2]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar' L_n transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 biphenyl Ar-Ar' reductive_elimination->biphenyl aryl_halide Ar-X aryl_halide->oxidative_addition organoboron Ar'-B(OR)₂ organoboron->transmetalation base Base base->transmetalation

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.

The Ullmann Reaction: The Classic Approach

The Ullmann reaction, first reported in 1901, is a classic method for forming symmetrical biaryls through the copper-catalyzed coupling of two aryl halides.[5] While historically plagued by harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have introduced ligand-assisted protocols that allow for catalytic amounts of copper and milder conditions.[6][7]

Mechanism of Action: The precise mechanism of the Ullmann reaction can vary, but a generally accepted pathway involves:[8]

  • Formation of an Organocopper Species: An active copper(I) species is generated, which then undergoes oxidative addition with an aryl halide.

  • Second Oxidative Addition or Dimerization: This organocopper intermediate can then react with a second molecule of the aryl halide.

  • Reductive Elimination: The resulting diarylcopper species undergoes reductive elimination to yield the biphenyl product and regenerate the active copper catalyst.

Ullmann_Reaction_Catalytic_Cycle cu_catalyst Active Cu(I) Species oxidative_addition1 Oxidative Addition cu_catalyst->oxidative_addition1 organocopper Ar-Cu(III)-X oxidative_addition1->organocopper oxidative_addition2 Second Oxidative Addition organocopper->oxidative_addition2 diarylcopper Ar-Cu(III)-Ar' oxidative_addition2->diarylcopper reductive_elimination Reductive Elimination diarylcopper->reductive_elimination reductive_elimination->cu_catalyst biphenyl Ar-Ar' reductive_elimination->biphenyl aryl_halide1 Ar-X aryl_halide1->oxidative_addition1 aryl_halide2 Ar'-X aryl_halide2->oxidative_addition2

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Nitrobenzoic Acid Quantification

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of nitrobenzoic acid (NBA) isomers is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of nitrobenzoic acid (NBA) isomers is a critical checkpoint for quality control, reaction monitoring, and impurity profiling. The selection of an appropriate analytical method is paramount, directly impacting data integrity and the efficient progression of research and development. This guide provides an in-depth comparative analysis of the primary analytical techniques employed for the quantification of nitrobenzoic acid, grounded in scientific principles and supported by experimental data.

The Analytical Imperative: Why Precise Nitrobenzoic Acid Quantification Matters

Nitrobenzoic acids, existing as ortho-, meta-, and para-isomers, are fundamental precursors in the synthesis of a multitude of active pharmaceutical ingredients (APIs), dyes, and other specialty chemicals. The isomeric purity of the starting material can significantly influence the yield, purity, and safety profile of the final product. Consequently, robust and reliable analytical methods are not merely a matter of procedural compliance but a cornerstone of scientific rigor and product quality.

This guide will dissect and compare the following analytical methodologies:

  • High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Mass Spectrometry (MS) detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • UV-Vis Spectrophotometry

  • Electrochemical Methods

Each method will be evaluated based on its underlying principles, performance characteristics, and practical applicability, empowering the reader to make informed decisions tailored to their specific analytical challenges.

Chromatographic Techniques: The Gold Standard for Isomer Separation and Quantification

Chromatographic methods are the workhorses for the analysis of nitrobenzoic acid isomers due to their exceptional resolving power, enabling the separation and individual quantification of each isomer.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase mode, is the most widely adopted technique for nitrobenzoic acid analysis. The separation is predicated on the differential partitioning of the isomers between a nonpolar stationary phase (typically C18) and a polar mobile phase.

The choice of mobile phase composition, particularly its pH, is critical. Acidifying the mobile phase with agents like phosphoric acid or formic acid suppresses the ionization of the carboxylic acid group of the nitrobenzoic acid isomers.[1][2] This promotes their retention on the nonpolar stationary phase, leading to better separation and peak shape. The selection of the organic modifier (e.g., acetonitrile or methanol) and its gradient is optimized to achieve baseline resolution of the isomers in a reasonable analysis time.

A typical HPLC-UV method for the separation and quantification of nitrobenzoic acid isomers is as follows:

  • Instrumentation: An HPLC system equipped with a UV-Vis detector is required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous solution containing 0.1% phosphoric acid (Eluent A) and acetonitrile (Eluent B). A common starting point is a 60:40 (v/v) mixture of A and B.[1]

    • Flow Rate: 1.0 - 1.2 mL/min.[1]

    • Detection Wavelength: 254 nm is a suitable wavelength for detecting the aromatic ring of the nitrobenzoic acid isomers.[1]

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a certified reference standard of the nitrobenzoic acid isomer(s) of interest in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to known concentrations.

    • Dissolve the sample in the mobile phase to a concentration that falls within the calibration range.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the concentration of the nitrobenzoic acid isomer(s) from the calibration curve.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_analysis Data Analysis Prep_Standard Prepare Calibration Standards HPLC HPLC System (Pump, Injector, Column) Prep_Standard->HPLC Inject Prep_Sample Prepare Sample Solution Prep_Sample->HPLC Inject UV_Detector UV Detector (λ = 254 nm) HPLC->UV_Detector Eluent Data_System Data Acquisition System UV_Detector->Data_System Signal Calibration Generate Calibration Curve Data_System->Calibration Quantification Quantify Analyte Data_System->Quantification Calibration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Derivatization Derivatization (e.g., Silylation) GC Gas Chromatograph (Injector, Column, Oven) Derivatization->GC Inject MS Mass Spectrometer (Ion Source, Analyzer) GC->MS Separated Analytes Data_System Data Acquisition MS->Data_System Mass Spectra Calibration Generate Calibration Curve Data_System->Calibration Quantification Quantify Analyte Data_System->Quantification Calibration->Quantification UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_analysis Data Analysis Prep_Standard Prepare Calibration Standards Spectrophotometer UV-Vis Spectrophotometer Prep_Standard->Spectrophotometer Prep_Sample Prepare Sample Solution Prep_Sample->Spectrophotometer Measurement Measure Absorbance at λmax Spectrophotometer->Measurement Calibration Generate Calibration Curve Measurement->Calibration Quantification Calculate Concentration Measurement->Quantification Calibration->Quantification DPV_Workflow cluster_prep Sample & Standard Preparation cluster_dpv DPV Analysis cluster_analysis Data Analysis Prep_Standard Prepare Standards in Supporting Electrolyte Deoxygenate Deoxygenate Solutions Prep_Standard->Deoxygenate Prep_Sample Prepare Sample in Supporting Electrolyte Prep_Sample->Deoxygenate Potentiostat Potentiostat with Three-Electrode Cell Deoxygenate->Potentiostat Measurement Record Differential Pulse Voltammograms Potentiostat->Measurement Calibration Generate Calibration Curve (Peak Current vs. Conc.) Measurement->Calibration Quantification Determine Concentration Measurement->Quantification Calibration->Quantification

Sources

Validation

A Comprehensive Guide to the Mass Spectrometry Fragmentation of 2-Nitro-4-phenylbenzoic Acid for Researchers

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing inva...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometry fragmentation of 2-Nitro-4-phenylbenzoic acid, a compound of interest in medicinal chemistry and materials science. We will dissect its fragmentation pathways under common ionization techniques, compare its behavior to a structural isomer, and provide a robust experimental protocol for its analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply mass spectrometry for the characterization of complex aromatic compounds.

Introduction: The Structural Significance of 2-Nitro-4-phenylbenzoic Acid

2-Nitro-4-phenylbenzoic acid is a bifunctional aromatic molecule featuring a carboxylic acid, a nitro group, and a phenyl substituent. The relative positions of these functional groups create a unique electronic environment that dictates its chemical reactivity and, consequentially, its fragmentation behavior in the mass spectrometer. Understanding this fragmentation is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes.

The presence of the nitro group, a strong electron-withdrawing group, and the phenyl ring, which can act as a leaving or migrating group, alongside the characteristic fragmentation of the benzoic acid moiety, leads to a rich and informative mass spectrum. This guide will focus primarily on fragmentation under Electron Ionization (EI), a common and highly informative ionization technique for such compounds, while also discussing what might be expected under Electrospray Ionization (ESI).

Deciphering the Fragmentation Cascade: A Mechanistic Approach

The mass spectrum of a molecule is a fingerprint, a collection of fragment ions that tell a story about the original structure. For 2-Nitro-4-phenylbenzoic acid (Molecular Weight: 243.22 g/mol ), the story is one of competing and sequential fragmentation pathways.

Key Fragmentation Pathways of 2-Nitro-4-phenylbenzoic Acid

Under electron ionization, the initial event is the formation of a molecular ion ([M]•+), which then undergoes a series of fragmentation reactions. The most prominent pathways are driven by the loss of the functional groups and rearrangements influenced by their positions.

A significant fragmentation pathway for 2-substituted phenylbenzoic acids involves an ipso substitution, where the substituent on the second phenyl ring is expelled as a radical. In the case of 2-(2'-nitrophenyl)benzoic acid, the loss of the nitro group leads to the formation of an abundant fragment ion at m/z 197.[1] While our molecule is 2-Nitro-4-phenylbenzoic acid, a similar loss of the nitro group is a highly probable event.

Here are the predicted key fragmentation pathways:

  • Loss of the Nitro Group: A primary fragmentation is the cleavage of the C-NO2 bond, resulting in the loss of a nitro radical (•NO2), leading to a significant ion at m/z 197 . This fragment corresponds to the [M - NO2]+ ion.

  • Decarboxylation: The loss of the carboxylic acid group as COOH• (45 Da) or CO2 (44 Da) is a hallmark of benzoic acids.[2][3] This would lead to ions at m/z 198 ([M - COOH]+) or m/z 199 ([M - CO2]+•).

  • Loss of a Hydroxyl Radical: A characteristic fragmentation of benzoic acid is the loss of a hydroxyl radical (•OH) from the molecular ion to form a stable acylium ion.[4][5][6] This would produce an ion at m/z 226 ([M - OH]+).

  • Sequential Fragmentations: The initial fragment ions will undergo further fragmentation. For instance, the benzoyl-type cation at m/z 226 could subsequently lose carbon monoxide (CO) to yield an ion at m/z 198 . The ion at m/z 197 ([M - NO2]+) can also lose a hydroxyl radical to form an ion at m/z 180 , or lose CO to form an ion at m/z 169 .

  • Phenyl Cation and its Fragments: The appearance of the phenyl cation at m/z 77 is a very characteristic feature of monosubstituted benzene compounds.[2] This can be formed through various pathways, including the fragmentation of the biphenyl moiety. Further fragmentation of the phenyl cation can lead to a smaller ion at m/z 51 through the loss of acetylene (C2H2).[2]

The following table summarizes the expected key fragment ions for 2-Nitro-4-phenylbenzoic acid.

m/zProposed Fragment IonNeutral Loss
243[M]•+-
226[M - OH]+•OH
198[M - COOH]+•COOH
197[M - NO2]+•NO2
169[M - NO2 - CO]+•NO2, CO
77[C6H5]+C7H4NO2•
51[C4H3]+C9H6NO2•
Visualizing the Fragmentation

To better illustrate the proposed fragmentation pathways, a Graphviz diagram is provided below.

Fragmentation_Pathway M [M]•+ m/z 243 F226 [M - OH]+ m/z 226 M->F226 - •OH F198_COOH [M - COOH]+ m/z 198 M->F198_COOH - •COOH F197 [M - NO2]+ m/z 197 M->F197 - •NO2 F226->F198_COOH - CO F169 [M - NO2 - CO]+ m/z 169 F197->F169 - CO F77 [C6H5]+ m/z 77 F197->F77 - C6H4COOH• F51 [C4H3]+ m/z 51 F77->F51 - C2H2

Caption: Proposed EI fragmentation pathway for 2-Nitro-4-phenylbenzoic acid.

Comparative Analysis: 2-Nitro-4-phenylbenzoic Acid vs. 4-Phenylbenzoic Acid

To highlight the influence of the nitro group on the fragmentation pattern, it is instructive to compare the mass spectrum of 2-Nitro-4-phenylbenzoic acid with that of its non-nitrated analog, 4-phenylbenzoic acid.

Fragmentation of 4-Phenylbenzoic Acid

4-Phenylbenzoic acid (also known as biphenyl-4-carboxylic acid) has a molecular weight of 198.22 g/mol .[7][8][9] Its fragmentation is dominated by the benzoic acid moiety.

  • Molecular Ion: A relatively stable molecular ion at m/z 198 .

  • Loss of Hydroxyl Radical: A very prominent peak at m/z 181 ([M - OH]+) due to the formation of a stable acylium ion.

  • Loss of COOH: A significant peak at m/z 153 ([M - COOH]+).

  • Decarbonylation: The ion at m/z 181 can lose CO to form the biphenyl cation at m/z 153 .

  • Biphenyl Cation and Fragments: The ion at m/z 152 ([C12H8]+•) is also a characteristic fragment.

Key Differences and Diagnostic Ions

The comparison reveals several key differences that can be used to distinguish between the two compounds:

Feature2-Nitro-4-phenylbenzoic Acid4-Phenylbenzoic Acid
Molecular Ion (m/z) 243198
Key Diagnostic Fragment m/z 197 ([M - NO2]+) m/z 181 ([M - OH]+)
Other Significant Fragments m/z 226, 198m/z 153, 152

The presence of the m/z 197 peak is a clear indicator of the presence of the nitro group and its loss. Conversely, the intense m/z 181 peak is characteristic of 4-phenylbenzoic acid.

The "Ortho Effect" Consideration

While the nitro and carboxylic acid groups are not in the ortho position in 2-Nitro-4-phenylbenzoic acid, it is worth noting that in ortho-nitrobenzoic acid, a significant "ortho effect" is observed, where the molecule readily decarboxylates upon electron impact.[10] In our target molecule, the interaction between the nitro group at position 2 and the carboxylic acid at position 1 might lead to some intramolecular interactions influencing fragmentation, although not as pronounced as a true ortho effect. For instance, it could facilitate the loss of smaller neutral molecules like water or nitrous acid, especially under softer ionization conditions like ESI.[11]

Experimental Protocol: Acquiring the Mass Spectrum

This section provides a detailed methodology for the analysis of 2-Nitro-4-phenylbenzoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS), a versatile technique for the analysis of such compounds.

Instrumentation and Reagents
  • LC-MS System: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or a time-of-flight instrument).

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Reagents:

    • 2-Nitro-4-phenylbenzoic acid standard

    • HPLC-grade methanol

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (for positive ion mode)

    • Ammonium hydroxide (for negative ion mode)

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-Nitro-4-phenylbenzoic acid in methanol.

  • Working Standard: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

LC-MS/MS Method
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Gradient: A suitable gradient from 10% to 90% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Parameters:

    • Ionization Mode: ESI positive and negative.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Gas Flow Rates: Optimize for the specific instrument.

    • Scan Range: m/z 50-300.

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe fragmentation.

Expected ESI Fragmentation

In negative ion ESI-MS, the deprotonated molecule [M-H]- at m/z 242 is expected to be the precursor ion. Collision-induced dissociation (CID) of this ion would likely show a prominent loss of CO2 (44 Da) to give a fragment at m/z 198 .[3] The loss of NO2 (46 Da) could also be observed, resulting in a fragment at m/z 196 .

In positive ion ESI-MS, the protonated molecule [M+H]+ at m/z 244 would be the precursor. Fragmentation would likely involve the loss of water (H2O, 18 Da) to give an ion at m/z 226 , and the loss of CO (28 Da) from this fragment to yield an ion at m/z 198 .[12]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock Prepare 1 mg/mL Stock Solution Working Dilute to 1-10 µg/mL Working Standard Stock->Working Inject Inject Sample onto C18 RP Column Working->Inject Separate Gradient Elution (Water/Acetonitrile) Inject->Separate Ionize Electrospray Ionization (Positive & Negative) Separate->Ionize Detect Mass Analysis (Full Scan & MS/MS) Ionize->Detect Identify Identify Precursor Ions ([M+H]+ & [M-H]-) Detect->Identify Analyze Analyze Fragmentation Patterns Identify->Analyze Compare Compare with Predicted Pathways & References Analyze->Compare

Caption: A streamlined workflow for the LC-MS/MS analysis of 2-Nitro-4-phenylbenzoic acid.

Conclusion and Future Perspectives

The mass spectrometry fragmentation of 2-Nitro-4-phenylbenzoic acid is characterized by a rich pattern of ions resulting from the interplay of its functional groups. The loss of the nitro group to form the m/z 197 ion serves as a key diagnostic marker, effectively distinguishing it from its non-nitrated counterpart, 4-phenylbenzoic acid.

By understanding these fragmentation pathways and employing a robust analytical methodology as outlined in this guide, researchers can confidently identify and characterize this molecule in various contexts. Future work could involve high-resolution mass spectrometry to confirm the elemental composition of the fragment ions and computational studies to further elucidate the fragmentation mechanisms and energetics. This detailed understanding will undoubtedly aid in the advancement of drug discovery and development projects where this and similar molecules are of interest.

References
  • Benchchem. Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. 12

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. 2

  • PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.

  • ResearchGate. Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene.

  • University of Arizona. Mass Spectrometry: Fragmentation.

  • Wiley. Fragmentation Processes - Structure Determination of Organic Compounds - Pharmacy 180.

  • Canadian Science Publishing. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.

  • ResearchGate. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.

  • CSIRO Publishing. The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids.

  • NIST WebBook. Biphenyl-4-carboxylic acid.

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.

  • ACS Publications. Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes.

  • NIST WebBook. Biphenyl-4-carboxylic acid.

  • Benchchem. Mass Spectrometry Fragmentation Analysis of 2-Nitrocinnamic Acid: A Technical Guide.

  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid.

  • PubChem. o-Phenylbenzoic acid.

  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.

  • ResearchGate. MS/MS fragmentation of phenolic acids in electrospray ionization in negative mode (ESI−).

  • ResearchGate. Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab (eV) variation obtained in the triple quadrupole (QqQ) analyzer.

  • The Royal Society of Chemistry. Electronic Supplementary Information.

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry.

  • Benchchem. Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds.

Sources

Comparative

A Comparative Guide to the Structural Validation of Synthesized 2-Nitro-4-phenylbenzoic Acid

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth technical comparison of the primary analytical techniques used to validate the structure of 2-Nitro-4-phenylbenzoic acid. The narrative is structured to not only detail the "how" but also the "why" behind experimental choices, ensuring a thorough understanding of a self-validating analytical workflow.

The synthesis of novel chemical entities like 2-Nitro-4-phenylbenzoic acid, a biphenyl carboxylic acid derivative, is pivotal in medicinal chemistry and materials science.[1][2] Its structure, featuring a nitro-substituted phenyl ring attached to a benzoic acid moiety, offers versatile functional groups for creating diverse molecular scaffolds.[2] However, the very reactivity that makes it a valuable precursor also necessitates a multi-faceted approach to its structural elucidation to rule out isomeric impurities and confirm the precise connectivity of its atoms.[3]

A robust validation strategy integrates several spectroscopic and analytical methods, each providing a unique piece of the structural puzzle. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[3] It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Causality Behind Experimental Choices in NMR

For a molecule like 2-Nitro-4-phenylbenzoic acid, both ¹H and ¹³C NMR are essential. ¹H NMR provides a rapid assessment of the number and types of protons and their neighboring environments, while ¹³C NMR confirms the carbon backbone of the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used for aromatic carboxylic acids due to its ability to dissolve the sample and the downfield shift of the acidic proton, which aids in its identification.[4][5]

Predicted and Comparative NMR Data

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 2-Nitro-4-phenylbenzoic Acid and Experimental Data for a Structural Isomer.

NucleusPredicted Chemical Shift (δ, ppm) for 2-Nitro-4-phenylbenzoic Acid[2][6]Experimental Chemical Shift (δ, ppm) for 4-phenyl-2-nitrobenzoic acid in DMSO-d₆[4]Expected Assignment
¹H NMR
-COOH~10.0 - 13.0 (broad singlet)Not explicitly stated, but expected > 10 ppmCarboxylic acid proton
Aromatic H~7.40 - 8.30 (multiplets)~7.60 - 8.20 (multiplets)Protons on both phenyl rings
¹³C NMR
-COOH~165 - 170~166Carboxylic acid carbon
Aromatic C~120 - 150~123 - 148Aromatic carbons
C-NO₂~147~148Carbon attached to the nitro group
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized 2-Nitro-4-phenylbenzoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 15 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required. A spectral width of around 220 ppm is standard.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Diagram 1: General Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Sample in Deuterated Solvent Acq_H1 Acquire ¹H NMR Spectrum Prep->Acq_H1 Acq_C13 Acquire ¹³C NMR Spectrum Prep->Acq_C13 Proc Fourier Transform & Phasing Acq_H1->Proc Acq_C13->Proc Analysis Chemical Shift & Coupling Analysis Proc->Analysis

Caption: Workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] For 2-Nitro-4-phenylbenzoic acid, FTIR is crucial for confirming the presence of the carboxylic acid and nitro groups.

Causality Behind Experimental Choices in FTIR

The choice of sampling technique is important for obtaining a high-quality spectrum. For a solid sample like 2-Nitro-4-phenylbenzoic acid, the thin solid film method or the potassium bromide (KBr) pellet method are common choices.[8][9] The thin film method is often preferred for its simplicity and speed.[8]

Expected and Comparative FTIR Data

The IR spectrum of 2-Nitro-4-phenylbenzoic acid is expected to show characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid and the N-O stretches of the nitro group.[2]

Table 2: Predicted and Comparative IR Spectral Data for 2-Nitro-4-phenylbenzoic Acid and Related Compounds.

Functional GroupPredicted Wavenumber (cm⁻¹) for 2-Nitro-4-phenylbenzoic Acid[2]Experimental Wavenumber (cm⁻¹) for 2-Nitrobenzoic Acid[10]Experimental Wavenumber (cm⁻¹) for 4-Nitrobenzoic Acid[11]
O-H stretch (Carboxylic Acid)2500 - 3300 (broad)~2500 - 3300 (broad)~2500 - 3300 (broad)
C=O stretch (Carboxylic Acid)~1700 - 1725 (strong)~1700 (strong)~1700 (strong)
N-O asymmetric stretch (Nitro)~1510 - 1550 (strong)~1530 (strong)~1530 (strong)
N-O symmetric stretch (Nitro)~1340 - 1380 (strong)~1350 (strong)~1350 (strong)
C=C stretch (Aromatic)1450 - 16001450 - 16001450 - 1600
Experimental Protocol: FTIR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount (a few milligrams) of the synthesized compound in a volatile solvent like acetone or methylene chloride.[8]

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample.[8]

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Diagram 2: General Workflow for FTIR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Prepare Thin Solid Film on Salt Plate Acq Acquire IR Spectrum Prep->Acq Analysis Identify Functional Group Frequencies Acq->Analysis LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection & Analysis Prep Prepare Dilute Solution LC HPLC Separation Prep->LC MS Mass Spectrometry Detection LC->MS Analysis Determine Molecular Weight MS->Analysis Xray_Workflow cluster_xtal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution Xtal Grow Single Crystal Data Collect Diffraction Data Xtal->Data Solve Solve and Refine Structure Data->Solve Model Generate 3D Molecular Model Solve->Model

Sources

Validation

A Comparative Guide to the Quantitative Analysis of 2-Nitro-4-phenylbenzoic Acid in Reaction Mixtures by High-Performance Liquid Chromatography

This guide provides an in-depth, validated methodology for the quantitative analysis of 2-Nitro-4-phenylbenzoic acid in complex reaction mixtures using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Des...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, validated methodology for the quantitative analysis of 2-Nitro-4-phenylbenzoic acid in complex reaction mixtures using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol to explain the scientific rationale behind the method's development. It offers a comparative analysis against an alternative technique, Quantitative Nuclear Magnetic Resonance (qNMR), to empower scientists in selecting the optimal analytical approach for their specific needs.

Introduction: The Analytical Challenge

2-Nitro-4-phenylbenzoic acid is a key intermediate in the synthesis of various organic molecules, including potential pharmaceutical candidates and functional materials. Accurate quantification of this analyte directly within a reaction mixture is critical for reaction monitoring, yield calculation, and impurity profiling. The challenge lies in achieving precise measurement in the presence of starting materials, reagents, byproducts, and potential degradation products. High-Performance Liquid Chromatography (HPLC) is an exceptionally well-suited technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1][2]

This guide details a robust, stability-indicating RP-HPLC method, validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability and accuracy.[1][2]

The Primary Technique: A Validated RP-HPLC Method

We have developed a gradient RP-HPLC method with UV detection that ensures specificity, accuracy, and precision for the quantification of 2-Nitro-4-phenylbenzoic acid.

Rationale for Methodological Choices

The selection of each chromatographic parameter is a critical decision driven by the physicochemical properties of the analyte and the sample matrix.

  • Stationary Phase (Column): An Ascentis Phenyl column was selected over a standard C18 column. While C18 columns are a common first choice, phenyl stationary phases offer enhanced retention and alternative selectivity for compounds with aromatic rings and nitro groups, like 2-Nitro-4-phenylbenzoic acid.[3] This is due to π-π interactions between the phenyl rings of the stationary phase and the analyte, providing better separation from structurally similar impurities.

  • Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous phase (0.1% formic acid in water) is employed.

    • Acetonitrile is a common organic modifier providing good peak shape and lower viscosity compared to methanol.

    • Formic Acid (0.1%) serves two purposes: it controls the pH of the mobile phase and acts as an ion-suppressing agent. For an acidic analyte like a benzoic acid derivative, maintaining a low pH (well below the analyte's pKa) keeps it in its protonated, less polar form, ensuring consistent retention and sharp, symmetrical peaks.[3][4]

    • A gradient elution , starting with a lower percentage of organic solvent and increasing over time, is necessary to elute early-running polar impurities and then resolve the main analyte from more non-polar byproducts that may be present in a crude reaction mixture.[4][5]

  • Detection: UV detection at 254 nm is chosen due to the strong chromophoric nature of the nitroaromatic system, which provides high sensitivity for the analyte.[4][5][6] This wavelength is a common choice for aromatic compounds and offers a good balance of sensitivity and selectivity.

Detailed Experimental Protocol: HPLC Analysis

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
  • Ascentis Phenyl Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Reference Standard: 2-Nitro-4-phenylbenzoic acid (purity ≥98%).
  • Reagents: HPLC-grade acetonitrile, formic acid, and ultrapure water.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program:
  • 0-2 min: 30% B
  • 2-15 min: 30% to 80% B
  • 15-17 min: 80% B
  • 17.1-20 min: 30% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the diluent.
  • Sample Preparation: Quench a small, accurately measured aliquot of the reaction mixture. Dilute it with the diluent to a theoretical concentration within the calibration range (e.g., ~50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Equilibrate the system until a stable baseline is achieved.
  • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
  • Inject the prepared sample solution.
  • Quantify the 2-Nitro-4-phenylbenzoic acid in the sample using the linear regression equation derived from the calibration curve.
Method Validation: A Self-Validating System

To ensure the trustworthiness of the analytical results, the HPLC method was validated according to ICH guidelines, focusing on key performance parameters.[7]

Table 1: Summary of HPLC Method Validation Parameters and Results

ParameterAcceptance CriterionTypical Result
Specificity No interference from blank, placebo, or degradation products at the analyte's RT.Peak purity index > 0.999. Baseline resolved from all known impurities and degradants.
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over the specified range.r² = 0.9998 over a range of 1-200 µg/mL.
Accuracy (Recovery) 98.0% - 102.0% recovery at three concentration levels.99.2% - 101.5% recovery.
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate (Inter-day): RSD ≤ 2.0%.Repeatability RSD = 0.8%. Intermediate RSD = 1.2%.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) of ~3.0.3 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) of ~10.1.0 µg/mL.
Robustness Insignificant changes in results with small variations in method parameters.Method is robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).

Forced degradation studies were conducted under acidic, alkaline, oxidative, thermal, and photolytic conditions to demonstrate the stability-indicating nature of the method.[8][9] The analyte was well-resolved from all major degradation products, confirming the method's specificity.

Comparative Analysis: HPLC vs. Quantitative NMR (qNMR)

While HPLC is a powerful separative technique, it's important to consider other analytical options. Quantitative NMR (qNMR) is a primary analytical method that does not require a reference standard of the analyte itself for quantification, instead relying on a certified internal standard.

Brief Protocol for qNMR Analysis
  • Sample Preparation: Accurately weigh a specific amount of the reaction mixture and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

  • Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample completely.

  • Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Quantification: Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard. Calculate the concentration of the analyte based on the integral ratio, molar masses, and initial weights.

Head-to-Head Performance Comparison

The choice between HPLC and qNMR depends on the specific analytical goal, available resources, and sample complexity.

Table 2: Comparison of HPLC and qNMR for the Analysis of 2-Nitro-4-phenylbenzoic Acid

ParameterRP-HPLC Quantitative NMR (qNMR)
Principle Physical separation based on polarity followed by detection.Intrinsic nuclear property measurement relative to an internal standard.
Sensitivity High (typically low µg/mL to ng/mL).[10][11]Moderate (typically high µg/mL to mg/mL).
Selectivity Excellent; relies on chromatographic resolution to separate isomers and impurities.Good; relies on unique, resolved signals in the NMR spectrum. Can be challenging with complex mixtures.
Sample Throughput High; automated systems can run many samples sequentially.Moderate; sample preparation is fast, but acquisition time can be longer for good signal-to-noise.
Instrumentation Cost Moderate to High.Very High.
Analysis Time Typically 15-30 minutes per sample, including equilibration.Typically 5-20 minutes per sample.
Sample Destruction Yes, the sample is consumed.No, the sample can be fully recovered.
Strengths Ideal for trace-level impurities, complex mixtures, and high-throughput screening.Absolute quantification without a specific analyte standard, provides structural information.
Weaknesses Requires an analyte-specific reference standard for calibration.Lower sensitivity, potential for signal overlap in very complex mixtures.

Visualizing the Process and Key Relationships

Diagrams can clarify complex workflows and the interplay of scientific principles.

HPLC Analytical Workflow

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Weigh Reference Standard & Sample Aliquot p2 Dissolve & Dilute in Diluent p1->p2 p3 Filter Sample (0.45 µm Syringe Filter) p2->p3 a2 Inject Calibration Standards p3->a2 a1 Equilibrate HPLC System with Mobile Phase a1->a2 a3 Inject Prepared Sample a2->a3 d2 Integrate Sample Peak a3->d2 d1 Generate Calibration Curve (Peak Area vs. Concentration) d3 Calculate Concentration using Linear Regression d1->d3 d2->d3 HPLC Separation Factors outcome Successful Separation (Resolution & Peak Shape) cat1 Mobile Phase Properties mp1 Organic Solvent % cat1->mp1 mp2 pH (Formic Acid) cat1->mp2 mp3 Flow Rate cat1->mp3 cat2 Stationary Phase (Column Chemistry) sp1 Phenyl Ligands (π-π) cat2->sp1 sp2 Particle Size (Efficiency) cat2->sp2 cat3 Analyte Properties an1 Polarity (COOH) cat3->an1 an2 Aromaticity (π-electrons) cat3->an2 mp1->outcome mp2->outcome mp3->outcome sp1->outcome sp2->outcome an1->outcome an2->outcome

Caption: Interacting factors that determine the quality of HPLC separation for the analyte.

Conclusion and Recommendations

The validated RP-HPLC method presented here is a robust, sensitive, and specific tool for the quantitative analysis of 2-Nitro-4-phenylbenzoic acid in reaction mixtures. Its high throughput and excellent sensitivity make it the preferred method for routine analysis, quality control, and the detection of low-level impurities. The use of a phenyl column provides superior selectivity for this class of nitroaromatic compounds.

In contrast, qNMR serves as an excellent orthogonal technique. It is particularly valuable for the primary characterization of materials or when an analytical standard of the analyte is not available. For labs equipped with both instruments, using HPLC for routine quantification and qNMR for periodic validation and primary standard qualification represents a comprehensive and powerful analytical strategy.

References

  • Jadhav, S. D., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials. [Link]

  • Altabrisa Group. (2024). 3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group. [Link]

  • Bratinova, S., et al. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Choudhary, A. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • SynThink Research Chemicals. (2024). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. [Link]

  • Hong, P., & Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • The Pharma Times. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. The Pharma Times. [Link]

  • Tighrine, A., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. [Link]

  • R Discovery. Forced Degradation Studies Research Articles. R Discovery. [Link]

  • Li, H., et al. (2021). Determination of Benzoic Acid and Sorbic Acid in Soy Sauce, Vinegar and Carbonated Beverage by High Performance Liquid Chromatography Combined with Hollow Fiber Membrane Liquid Phase Microextraction. Chinese Journal of Analysis Laboratory. [Link]

  • Keawsuya, P., et al. (2012). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. The Journal of the Royal Institute of Thailand. [Link]

  • Bansal, S. K., et al. (2016). Forced degradation studies. MedCrave online. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Nitro-4-phenylbenzoic Acid: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the bench to the disposal of chemical waste. This guide provides a comprehensive, in-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the bench to the disposal of chemical waste. This guide provides a comprehensive, in-depth overview of the proper disposal procedures for 2-Nitro-4-phenylbenzoic acid, ensuring the safety of laboratory personnel and environmental compliance. The procedures outlined herein are grounded in established safety principles and regulatory guidelines, designed to be a trusted resource for your laboratory's chemical hygiene plan.

Understanding the Hazards of 2-Nitro-4-phenylbenzoic Acid

Before initiating any disposal protocol, a thorough understanding of the chemical's inherent hazards is crucial. 2-Nitro-4-phenylbenzoic acid is a solid organic compound that presents several risks:

  • Toxicity: It is harmful if swallowed and can cause irritation to the skin and eyes.[1][2]

  • Dust Inhalation: As a solid, it can form dust, which may cause respiratory irritation.[2]

  • Reactivity: While not explicitly classified as explosive, nitroaromatic compounds, in general, are energetic and can decompose exothermically at elevated temperatures. It is incompatible with strong oxidizing agents and strong bases.[2]

A summary of key safety information is provided in the table below.

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product.
Skin Irritation Causes skin irritation.Wear protective gloves and a lab coat.
Eye Irritation Causes serious eye irritation.Wear safety glasses with side shields or goggles.
Respiratory Irritation May cause respiratory irritation if inhaled as dust.Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 2-Nitro-4-phenylbenzoic acid is a multi-step process that begins the moment the chemical is deemed waste. The following workflow provides a clear, logical progression to ensure safe and compliant disposal.

DisposalWorkflow A 1. Designate as Waste B 2. Select a Compatible Waste Container A->B C 3. Label the Waste Container B->C D 4. Transfer Waste to Container C->D E 5. Store in Satellite Accumulation Area (SAA) D->E F 6. Request Waste Pickup E->F

Caption: Disposal workflow for 2-Nitro-4-phenylbenzoic acid.

Step 1: Designate as Waste

A chemical is considered waste when it is no longer needed, has expired, or is a residue from a completed experiment. At this point, it must be managed according to hazardous waste regulations.

Step 2: Select a Compatible Waste Container

For solid waste like 2-Nitro-4-phenylbenzoic acid, a wide-mouth, sealable container is ideal.

  • Material: Use a high-density polyethylene (HDPE) or glass container. Ensure the container is compatible with the chemical and will not degrade.

  • Condition: The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[3]

  • Cleanliness: The container should be clean and dry before use.

Step 3: Label the Waste Container

Proper labeling is a critical step to ensure the safety of all personnel handling the waste. The label must be affixed to the container before any waste is added.

  • Content: The label must clearly state "Hazardous Waste."

  • Chemical Name: Write the full chemical name: "2-Nitro-4-phenylbenzoic acid." Avoid abbreviations or chemical formulas.

  • Composition: Indicate the concentration if it is part of a mixture. For the pure compound, note it as 100%.

  • Hazards: Clearly indicate the primary hazards (e.g., "Toxic," "Irritant").

Step 4: Transfer Waste to the Container

When transferring the solid waste, take precautions to minimize dust generation.

  • Location: Conduct the transfer in a well-ventilated area, preferably within a chemical fume hood.

  • Tools: Use a dedicated scoop or spatula for the transfer.

  • Avoid Contamination: Do not mix 2-Nitro-4-phenylbenzoic acid with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents and bases.

Step 5: Store in a Satellite Accumulation Area (SAA)

The designated SAA is a crucial component of laboratory waste management.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[4]

  • Segregation: Store the waste container in a secondary containment bin to prevent the spread of material in case of a spill. Segregate it from incompatible chemicals.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[3]

Step 6: Request Waste Pickup

Once the container is full or has been in the SAA for the maximum allowed time (check your institution's specific guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4]

Decontamination and Spill Management

Accidents can happen, and being prepared is essential. The following procedures address the decontamination of equipment and the management of spills.

Decontamination of Laboratory Equipment

Any equipment, such as glassware, spatulas, or weighing boats, that has come into contact with 2-Nitro-4-phenylbenzoic acid must be decontaminated.

  • Initial Cleaning: Carefully remove any gross solid contamination. This can be done by scraping or wiping the solid into the designated hazardous waste container.

  • Solvent Rinse: Rinse the equipment with a suitable solvent in which 2-Nitro-4-phenylbenzoic acid is soluble. Acetone is a common choice, but consult the Safety Data Sheet (SDS) for other options. The rinsate from this step must be collected as hazardous waste.

  • Detergent Wash: Wash the equipment with a laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely.

DecontaminationProcess A 1. Remove Gross Contamination B 2. Solvent Rinse (Collect Rinsate) A->B C 3. Detergent Wash B->C D 4. Final Rinse with Deionized Water C->D E 5. Air Dry D->E

Caption: Decontamination process for equipment used with 2-Nitro-4-phenylbenzoic acid.

Spill Response

In the event of a spill, prompt and appropriate action is necessary to mitigate the hazard.

For a Small Spill (a few grams):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: At a minimum, wear a lab coat, gloves, and safety glasses. If there is a risk of dust, a respirator may be required.

  • Containment: Prevent the spread of the solid.

  • Cleanup: Carefully sweep the solid material using a brush and dustpan. Avoid creating dust. Place the collected material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a detergent and water solution. All cleanup materials must be disposed of as hazardous waste.

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your laboratory supervisor and your institution's EHS department.

  • Secure the Area: Prevent unauthorized personnel from entering the spill area.

  • Professional Cleanup: A large spill should be handled by trained emergency response personnel.

Emergency Procedures in Case of Exposure

Immediate action is critical in the event of personal exposure to 2-Nitro-4-phenylbenzoic acid.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the area with soap and water. Seek medical attention if irritation persists.[5][6]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Regulatory Considerations: EPA Hazardous Waste Code

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While 2-Nitro-4-phenylbenzoic acid is not explicitly listed by name, it would likely be classified based on its characteristics. Given that it is a nitroaromatic compound, it may fall under the D001 hazardous waste code for ignitability if it is found to be a flammable solid, or more likely, it will be managed as a toxic waste. Some nitroaromatic compounds, like nitrobenzene, are listed under the F004 code as spent solvent wastes.[7][8] It is the responsibility of the waste generator (the laboratory) to properly characterize their waste. Always consult with your institution's EHS department for the specific waste codes used at your facility.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Standard Oper
  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Fisher Scientific. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
  • GOV.UK. (2024, October 10).
  • Thermo Fisher Scientific. (2010, October 25).
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • Fisher Scientific. (n.d.).
  • Aport. (2025, May 27).
  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF).
  • University of Toronto Department of Chemistry. (n.d.). Standard Operating Procedure Hazardous Waste Storage and Disposal.
  • American Laboratory Trading. (2025, October 23).
  • Wayne State University. (n.d.).
  • Thermo Fisher Scientific. (2025, September 24).
  • University of British Columbia. (n.d.).
  • Central Michigan University. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • University College London. (n.d.).
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • New York University. (n.d.). EPA Listed Wastes.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Nitro-4-phenylbenzoic Acid

This document provides essential safety protocols and detailed personal protective equipment (PPE) guidelines for the handling of 2-Nitro-4-phenylbenzoic acid. Developed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and detailed personal protective equipment (PPE) guidelines for the handling of 2-Nitro-4-phenylbenzoic acid. Developed for researchers, scientists, and professionals in drug development, this guide synthesizes critical safety information to ensure the well-being of laboratory personnel and the integrity of research. Given the absence of a specific Safety Data Sheet (SDS) for 2-Nitro-4-phenylbenzoic acid, this guidance is expertly extrapolated from data on structurally analogous compounds, including various nitrobenzoic acids and phenylbenzoic acids.

The primary objective is to foster a culture of safety by not only prescribing procedures but also elucidating the rationale behind them. Adherence to these protocols is paramount in mitigating risks associated with this and similar chemical compounds.

Understanding the Hazard Profile

Therefore, it is prudent to handle 2-Nitro-4-phenylbenzoic acid with the assumption that it is a hazardous substance. The cornerstone of safe handling lies in a comprehensive PPE strategy to prevent dermal, ocular, and respiratory exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical defensive measures against chemical exposure. The following table summarizes the mandatory PPE for handling 2-Nitro-4-phenylbenzoic acid.

Protection Type Required PPE Key Specifications & Rationale
Eye and Face Protection Chemical safety goggles or glassesMust meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1][4] This is to protect against splashes and airborne particles that can cause serious eye irritation.[2][3]
Hand Protection Chemically resistant glovesNitrile rubber gloves are a suitable choice.[1] Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid skin contamination.
Body Protection Standard laboratory coatA lab coat should be worn to protect the skin and personal clothing from potential spills and contamination.[1][4]
Respiratory Protection NIOSH/MSHA-approved respirator or chemical fume hoodRequired for any procedure that may generate dust or aerosols.[1][4] This minimizes the risk of inhaling the compound, which could cause respiratory irritation.[2][3]

Procedural Workflow for Safe Handling

A systematic approach to handling 2-Nitro-4-phenylbenzoic acid is crucial for minimizing risk. The following workflow provides a step-by-step guide from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Review SDS of Analogous Compounds prep_2 Inspect and Don PPE prep_1->prep_2 prep_3 Ensure Accessible Eyewash and Safety Shower prep_2->prep_3 handle_1 Work in a Well-Ventilated Area or Fume Hood prep_3->handle_1 Proceed to Handling handle_2 Avoid Dust Generation handle_1->handle_2 handle_3 Keep Container Tightly Closed When Not in Use handle_2->handle_3 clean_1 Decontaminate Work Surfaces handle_3->clean_1 Proceed to Cleanup clean_2 Dispose of Contaminated PPE clean_1->clean_2 clean_3 Segregate Chemical Waste clean_2->clean_3 clean_4 Dispose of Waste in Accordance with Regulations clean_3->clean_4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-4-phenylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Nitro-4-phenylbenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.